molecular formula C130H182N34O43S2 B13904147 MOG (89-113), human

MOG (89-113), human

Cat. No.: B13904147
M. Wt: 2973.2 g/mol
InChI Key: OZZREEJGIZDAQJ-JPGBTOIWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MOG (89-113), human is a synthetic peptide fragment corresponding to residues 89 to 113 of the human Myelin Oligodendrocyte Glycoprotein (MOG) . As a minor component of central nervous system (CNS) myelin, this immunodominant epitope is a recognized target autoantigen in the study of autoimmune demyelinating diseases . Research indicates it is an HLA-DR2 restricted T-cell epitope that can induce strong and specific T- and B-cell responses . This peptide is widely used in neuroscience research, particularly for modeling human demyelinating diseases. A single injection of this compound is known to induce Experimental Autoimmune Encephalomyelitis (EAE) in rodents, producing a relapsing-remitting neurologic disease accompanied by extensive plaque-like demyelination, making it a critical tool for studying conditions like multiple sclerosis . Furthermore, the cysteine-containing sequence (RFSDEGGFTCFFRDHSYQEEAAMEL) allows it to be used for generating high-affinity, high-titer polyclonal antibodies, demonstrating its high purity and suitability for immunoassays such as peptide-coated ELISA and Western blot . Studies have also shown that immunization with this peptide can suppress the spontaneous regeneration of dopaminergic neurons injured with MPTP, broadening its research applications beyond EAE . The product is supplied as a lyophilized powder and should be stored at -20°C . It is offered with a high purity level of ≥95% (by HPLC) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C130H182N34O43S2

Molecular Weight

2973.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C130H182N34O43S2/c1-65(2)49-92(128(206)207)160-114(192)82(39-44-102(178)179)151-115(193)83(45-48-209-6)146-107(185)67(4)143-106(184)66(3)144-110(188)80(37-42-100(174)175)149-113(191)81(38-43-101(176)177)150-112(190)79(35-40-96(132)169)152-117(195)88(54-73-31-33-75(168)34-32-73)155-124(202)93(61-165)162-120(198)89(55-74-58-137-64-142-74)157-122(200)91(57-104(182)183)158-111(189)77(30-20-47-139-130(135)136)147-116(194)86(52-71-25-15-9-16-26-71)154-118(196)87(53-72-27-17-10-18-28-72)156-126(204)95(63-208)163-127(205)105(68(5)167)164-123(201)84(50-69-21-11-7-12-22-69)145-98(171)60-140-97(170)59-141-109(187)78(36-41-99(172)173)148-121(199)90(56-103(180)181)159-125(203)94(62-166)161-119(197)85(51-70-23-13-8-14-24-70)153-108(186)76(131)29-19-46-138-129(133)134/h7-18,21-28,31-34,58,64-68,76-95,105,165-168,208H,19-20,29-30,35-57,59-63,131H2,1-6H3,(H2,132,169)(H,137,142)(H,140,170)(H,141,187)(H,143,184)(H,144,188)(H,145,171)(H,146,185)(H,147,194)(H,148,199)(H,149,191)(H,150,190)(H,151,193)(H,152,195)(H,153,186)(H,154,196)(H,155,202)(H,156,204)(H,157,200)(H,158,189)(H,159,203)(H,160,192)(H,161,197)(H,162,198)(H,163,205)(H,164,201)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,182,183)(H,206,207)(H4,133,134,138)(H4,135,136,139)/t66-,67-,68+,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,105-/m0/s1

InChI Key

OZZREEJGIZDAQJ-JPGBTOIWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCNC(=N)N)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Human MOG Peptide (89-113): Structure, Sequence, and Immunological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human Myelin Oligodendrocyte Glycoprotein (MOG) peptide spanning residues 89-113 is a key immunogenic epitope implicated in the pathogenesis of autoimmune demyelinating diseases of the central nervous system (CNS), most notably Multiple Sclerosis (MS). This technical guide provides a comprehensive overview of the structure, sequence, and immunological properties of human MOG peptide (89-113). It details experimental protocols for inducing and evaluating autoimmune responses to this peptide in preclinical models and presents available quantitative data. Furthermore, this guide visualizes the critical signaling pathways and experimental workflows associated with MOG (89-113)-mediated immune activation, offering a valuable resource for researchers and professionals in the field of neuroimmunology and drug development.

Structure and Sequence of Human MOG Peptide (89-113)

The human MOG (89-113) peptide is a 25-amino acid sequence derived from the extracellular domain of the Myelin Oligodendrocyte Glycoprotein.[1][2][3] MOG is a transmembrane protein exclusively expressed in the CNS on the surface of oligodendrocytes and the outermost layer of myelin sheaths.

Amino Acid Sequence:

The primary structure of the human MOG (89-113) peptide is as follows:

  • Single-Letter Code: RFSDEGGFTCFFRDHSYQEEAAMEL[1]

  • Three-Letter Code: Arg-Phe-Ser-Asp-Glu-Gly-Gly-Phe-Thr-Cys-Phe-Phe-Arg-Asp-His-Ser-Tyr-Gln-Glu-Glu-Ala-Ala-Met-Glu-Leu

Physicochemical Properties:

PropertyValue
Molecular FormulaC130H182N34O43S2
Molecular Weight2973.17 g/mol

Table 1: Physicochemical properties of human MOG peptide (89-113).

Immunological Relevance and Quantitative Data

Human MOG (89-113) is a well-established autoantigen in the context of MS and its animal model, Experimental Autoimmune Encephalomyelitis (EAE). It is recognized by both T cells and B cells, leading to an inflammatory cascade that results in demyelination and neurological deficits.

T-Cell Activation and MHC Binding
T-Cell Proliferation and Cytokine Production

Upon recognition of the MOG (89-113)-MHC complex, specific T cells proliferate and differentiate into effector cells that secrete pro-inflammatory cytokines. While quantitative data for MOG (89-113)-induced T-cell proliferation is not explicitly detailed, studies with other MOG peptides, such as MOG (35-55), show robust proliferative responses in vitro.

The cytokine profile induced by MOG peptides is characteristic of a Th1 and Th17 response, which is strongly associated with the pathology of MS and EAE. Key cytokines include:

  • Interferon-gamma (IFN-γ): A hallmark of Th1 cells, it activates macrophages and promotes inflammation.

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that contributes to tissue damage.

  • Interleukin-17 (IL-17): The signature cytokine of Th17 cells, it plays a crucial role in recruiting neutrophils and other inflammatory cells to the CNS.

  • Granulocyte-macrophage colony-stimulating factor (GM-CSF): This cytokine has been shown to be produced by T-cells in response to MOG peptides and is implicated in the activation of microglia and the onset of EAE.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the human MOG (89-113) peptide. These protocols are based on established methods for other MOG peptides and can be adapted for MOG (89-113).

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

EAE is the most commonly used animal model for MS. The following protocol describes the induction of EAE in C57BL/6 mice using a MOG peptide.

Materials:

  • Human MOG (89-113) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve the MOG (89-113) peptide in sterile PBS at a concentration of 2 mg/mL.

    • Prepare an emulsion by mixing the MOG peptide solution with an equal volume of CFA (containing 4 mg/mL of M. tuberculosis) until a thick, stable emulsion is formed. This can be achieved by vortexing or sonicating.

  • Immunization:

    • On day 0, immunize each mouse subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion (total of 200 µg of MOG peptide per mouse).

  • Pertussis Toxin Administration:

    • On day 0 and day 2 post-immunization, administer 200 ng of PTX intraperitoneally in 100 µL of PBS.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the clinical severity on a scale of 0 to 5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

T-Cell Proliferation Assay

This assay measures the proliferation of MOG-specific T cells in response to the peptide.

Materials:

  • Spleens from MOG (89-113)-immunized mice (harvested at the peak of disease)

  • Single-cell suspension of splenocytes

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • Human MOG (89-113) peptide

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT)

  • 96-well round-bottom plates

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from the immunized mice.

    • Adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Cell Culture:

    • Plate 100 µL of the splenocyte suspension into each well of a 96-well plate.

    • Add 100 µL of complete RPMI-1640 medium containing varying concentrations of MOG (89-113) peptide (e.g., 0, 1, 10, 20 µg/mL) to the wells in triplicate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • Proliferation Measurement ([³H]-thymidine incorporation):

    • After 72 hours, pulse each well with 1 µCi of [³H]-thymidine.

    • Incubate for an additional 18-24 hours.

    • Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

Cytokine Analysis by ELISA

This protocol is for measuring the concentration of cytokines in the supernatant of MOG-stimulated splenocyte cultures.

Materials:

  • Supernatants from the T-cell proliferation assay (collected before adding [³H]-thymidine)

  • Commercially available ELISA kits for desired cytokines (e.g., IFN-γ, IL-17, TNF-α)

  • ELISA plate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength using an ELISA plate reader.

  • Calculate the cytokine concentrations based on a standard curve.

Intracellular Cytokine Staining

This technique allows for the identification of cytokine-producing cells at a single-cell level by flow cytometry.

Materials:

  • Splenocytes from MOG (89-113)-immunized mice

  • Human MOG (89-113) peptide

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-17)

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Stimulate splenocytes with MOG (89-113) peptide (e.g., 10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) for 4-6 hours at 37°C.

  • Surface Staining:

    • Wash the cells and stain for cell surface markers (e.g., anti-CD4) according to the antibody manufacturer's protocol.

  • Fixation and Permeabilization:

    • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).

    • Permeabilize the cells using a permeabilization buffer (e.g., containing saponin).

  • Intracellular Staining:

    • Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17) in the permeabilization buffer.

  • Flow Cytometry Analysis:

    • Wash the cells and acquire the data on a flow cytometer.

    • Analyze the data to determine the percentage of CD4+ T cells producing specific cytokines.

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

The interaction of the MOG (89-113) peptide presented by an MHC class II molecule with the T-cell receptor (TCR) on a CD4+ T cell initiates a complex signaling cascade. This leads to T-cell activation, proliferation, and effector function.

TCR_Signaling cluster_APC Antigen Presenting Cell cluster_TCell CD4+ T Cell MHC-II_MOG MHC-II + MOG(89-113) TCR TCR MHC-II_MOG->TCR Binding Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 Ras/MAPK pathway DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Calcineurin Calcineurin IP3->Calcineurin Ca²⁺ release NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (Cytokines, etc.) NFkB->Gene NFAT->Gene AP1->Gene

Caption: T-Cell Receptor (TCR) signaling cascade initiated by MOG (89-113).

Experimental Workflow for EAE Induction and Analysis

This diagram outlines the major steps in a typical EAE study using MOG (89-113).

EAE_Workflow start Start immunization Immunization MOG(89-113)/CFA + PTX start->immunization monitoring Daily Clinical Scoring immunization->monitoring peak Peak of Disease monitoring->peak tissue Tissue Harvest (Spleen, CNS) peak->tissue tcell_assay T-Cell Proliferation Assay tissue->tcell_assay cytokine_assay Cytokine Analysis (ELISA, ICS) tissue->cytokine_assay histology Histopathology (CNS) tissue->histology end End tcell_assay->end cytokine_assay->end histology->end

References

The Multifaceted Role of Myelin Oligodendrocyte Glycoprotein (MOG) in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myelin Oligodendrocyte Glycoprotein (MOG) is a transmembrane protein exclusively expressed in the central nervous system (CNS) on the outermost surface of myelin sheaths and oligodendrocytes. While its precise physiological functions are still under investigation, MOG is a well-established autoantigen implicated in inflammatory demyelinating diseases, including Multiple Sclerosis (MS) and, most notably, MOG Antibody Disease (MOGAD). This technical guide provides an in-depth exploration of the core functions of MOG in the CNS, delving into its molecular interactions, signaling pathways, and its role in both maintaining myelin integrity and driving autoimmune pathology. We present a compilation of quantitative data, detailed experimental protocols for studying MOG, and visual representations of key biological processes to serve as a comprehensive resource for researchers and drug development professionals in the field of neuroimmunology.

Molecular and Cellular Functions of MOG

MOG is a glycoprotein belonging to the immunoglobulin (Ig) superfamily, characterized by an extracellular Ig variable (IgV) domain, a transmembrane domain, and a cytoplasmic tail.[1] Its unique location on the exterior of the myelin sheath makes it readily accessible to immune surveillance.[2] The primary functions of MOG are thought to encompass:

  • Cell Adhesion and Myelin Maintenance: MOG is hypothesized to act as an adhesion molecule, contributing to the structural integrity and maintenance of the myelin sheath.[3][4] Its expression late in oligodendrocyte development suggests a role in the final stages of myelination.[1]

  • Regulation of Oligodendrocyte Cytoskeleton: MOG is implicated in the stability of oligodendrocyte microtubules. Antibodies targeting MOG have been shown to disrupt the organization of F-actin and β-tubulin in oligodendrocytes, leading to process retraction and cytoskeletal disorganization.

  • Modulation of the Immune System: MOG can interact with the immune system, and its role as a potent autoantigen is central to the pathology of MOGAD. It can activate both T-cell and B-cell responses, leading to inflammation and demyelination.

  • Nerve Growth Factor (NGF) Sequestration: MOG has been identified as a binding partner for Nerve Growth Factor (NGF), suggesting a role in modulating the local concentration of this neurotrophin in the spinal cord microenvironment. This interaction may have implications for axon growth, survival, and pain pathways.

Quantitative Data on MOG Function

To facilitate a deeper understanding and comparison of MOG's functional characteristics, the following table summarizes key quantitative data from various studies.

ParameterDescriptionValue(s)Reference(s)
MOG Expression Percentage of total myelin proteins in the CNS.~0.05%
MOG-NGF Binding Concentration of NGF showing strong surface binding to MOG-expressing CHO cells.10 ng/ml
Concentration range for specific interaction between MOG-Fc and NGF in an affinity pull-down assay.0–2.0 µg/ml
MOG Antibody-induced Cytoskeletal Disruption Partitioning of MOG into a detergent-insoluble fraction after antibody cross-linking.~95%
Time to significant partitioning of MOG after antibody cross-linking.within 1 minute
Antibody dilution range for complete MOG partitioning.1:25 to 1:500
Complement Activation in MOGAD Mean MAC formation on MOG+ cells induced by MOGAD patient serum.25%
Mean MOG+ cell death in ADCC assay with MOGAD patient serum.18%
Correlation between MOG-IgG CBA score and iC3b levels in MOGAD patients.rho=0.764
Correlation between MOG-IgG CBA score and C1-INH levels in MOGAD patients.rho=0.629

Key Signaling Pathways Involving MOG

MOG's interaction with the immune system triggers several signaling cascades that are central to the pathogenesis of MOGAD. The following diagrams, generated using the DOT language, illustrate these pathways.

MOG-NGF Sequestration and Neuronal Signaling

MOG on the myelin sheath can bind to NGF, potentially sequestering it from its high-affinity receptor, TrkA, on neurons. This can modulate downstream signaling pathways involved in neuronal survival and growth.

MOG_NGF_Signaling cluster_myelin Myelinated Axon cluster_neuron Neuron MOG MOG TrkA TrkA Receptor PI3K PI3K/Akt Pathway TrkA->PI3K MAPK RAS/MAPK Pathway TrkA->MAPK PLCg PLCγ Pathway TrkA->PLCg Survival Neuronal Survival & Growth PI3K->Survival MAPK->Survival PLCg->Survival NGF NGF NGF->MOG Binding & Sequestration NGF->TrkA Binding

MOG-NGF signaling interaction.
MOG Antibody-Mediated Complement Activation

MOG-IgG1 antibodies can bind to MOG on the surface of oligodendrocytes and activate the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC) and subsequent cell lysis.

MOG_Complement_Pathway cluster_oligo Oligodendrocyte Surface MOG MOG MOG_Ab MOG-IgG1 MOG_Ab->MOG Binding C1q C1q MOG_Ab->C1q Recruitment & Activation C_Cascade Complement Cascade C1q->C_Cascade Initiation C3_convertase C3 Convertase C_Cascade->C3_convertase C5_convertase C5 Convertase C3_convertase->C5_convertase MAC Membrane Attack Complex (MAC) C5_convertase->MAC Lysis Cell Lysis MAC->Lysis

MOG-induced complement pathway.
MOG Presentation by B-cells and T-cell Activation

MOG-specific B-cells can internalize and process MOG, presenting MOG peptides on MHC-II molecules to activate MOG-specific CD4+ T-cells. This interaction is crucial for the adaptive immune response against MOG.

MOG_T_Cell_Activation cluster_bcell MOG-specific B-cell cluster_tcell CD4+ T-cell BCR BCR MOG_peptide MOG Peptide BCR->MOG_peptide Processing MHCII MHC-II TCR TCR MHCII->TCR Antigen Presentation Activation T-cell Activation (Cytokine Release, Proliferation) TCR->Activation MOG MOG Antigen MOG->BCR Binding & Internalization MOG_peptide->MHCII Loading MOG_Phagocytosis cluster_target Myelin Debris / Oligodendrocyte cluster_macrophage Macrophage MOG MOG FcR Fcγ Receptor Syk Syk FcR->Syk Activation PLCg PLCγ Syk->PLCg Actin Actin Polymerization PLCg->Actin Phagosome Phagosome Formation Actin->Phagosome MOG_Ab MOG-IgG MOG_Ab->MOG Opsonization MOG_Ab->FcR Binding

References

The Autoantigen MOG (89-113): A Technical Guide on its Discovery and Significance in Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myelin Oligodendrocyte Glycoprotein (MOG) has emerged as a critical autoantigen in the pathogenesis of inflammatory demyelinating diseases of the central nervous system (CNS), including multiple sclerosis (MS) and MOG antibody-associated disease (MOGAD). Within this protein, the peptide fragment spanning amino acids 89-113 has been identified as a significant T-cell epitope. This technical guide provides a comprehensive overview of the discovery, significance, and experimental investigation of MOG (89-113) as an autoantigen. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to serve as a valuable resource for researchers and professionals in the field of neuroimmunology and drug development.

Discovery and Significance of MOG (89-113)

Myelin Oligodendrocyte Glycoprotein is a glycoprotein exclusively expressed on the surface of oligodendrocytes and the outermost layer of myelin sheaths in the CNS.[1] While it constitutes a minor component of CNS myelin, it is a primary target for autoimmune responses. The peptide fragment MOG (89-113) has been identified as an immunodominant epitope capable of inducing strong T-cell and B-cell responses, leading to experimental autoimmune encephalomyelitis (EAE) in animal models, which mimics many aspects of human demyelinating diseases.[2] Studies have suggested that MOG (89-113) is an HLA-DR2 restricted epitope, highlighting its relevance in the context of human autoimmune diseases where specific HLA alleles are known risk factors.

The significance of MOG (89-113) lies in its ability to activate pathogenic CD4+ T-cells. Upon presentation by antigen-presenting cells (APCs), this peptide can trigger a cascade of inflammatory events, including the production of pro-inflammatory cytokines and the subsequent recruitment of other immune cells to the CNS, ultimately leading to demyelination and axonal damage.

Quantitative Data on MOG (89-113) Immunogenicity

The immunogenicity of MOG (89-113) has been assessed through various quantitative measures, primarily focusing on T-cell activation and antibody responses. The following tables summarize key quantitative data from studies investigating the autoimmune response to this peptide.

ParameterValue/RangeCell TypeAssayReference
T-Cell Proliferation (Stimulation Index)> 2Human CD4+ T-cells[3H]-Thymidine incorporation / CFSE dilution[3]
IFN-γ Production (pg/mL)Variable, significantly elevated vs. controlsHuman Peripheral Blood Mononuclear Cells (PBMCs)ELISpot / Intracellular Cytokine Staining[2]
IL-17 Production (pg/mL)Variable, significantly elevated vs. controlsHuman PBMCsELISpot / Intracellular Cytokine Staining
GM-CSF ProductionSignificantly higher in MOGAD patients vs. healthy controlsHuman CD4+ T-cellsIntracellular Cytokine Staining

Table 1: Quantitative T-Cell Response to MOG (89-113)

ParameterTiter/ConcentrationPatient PopulationAssayReference
Anti-MOG (89-113) IgGVariable, higher in relapsing vs. monophasic MOGADMOGADELISA
CSF-restricted MOG-IgGDetected in a subset of seronegative MOGAD patientsMOGADCell-based assay

Table 2: Quantitative Antibody Response to MOG (89-113)

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of MOG (89-113) in a research setting. The following sections provide protocols for key experiments.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG (89-113)

EAE is the most commonly used animal model for studying inflammatory demyelinating diseases. While many studies utilize the MOG (35-55) peptide, protocols can be adapted for MOG (89-113), particularly in HLA-DR2 transgenic mice to better model the human disease.

Materials:

  • MOG (89-113) peptide (synthesis grade)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile phosphate-buffered saline (PBS)

  • Female HLA-DR2b transgenic mice (DR2b.Ab°), 8-12 weeks old

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve MOG (89-113) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare an emulsion by mixing the MOG (89-113) solution with an equal volume of CFA. Emulsify by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed that does not disperse when a drop is placed in water.

  • Immunization:

    • On day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the MOG (89-113)/CFA emulsion (containing 100 µg of MOG peptide).

  • Pertussis Toxin Administration:

    • On day 0 and day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal injection.

  • Monitoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Score the mice based on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

    • Record body weight daily.

EAE_Induction_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_monitoring Monitoring Peptide MOG (89-113) Peptide in PBS Emulsion MOG (89-113)/CFA Emulsion Peptide->Emulsion Mix 1:1 CFA Complete Freund's Adjuvant CFA->Emulsion Immunization Day 0: Subcutaneous Immunization Emulsion->Immunization PTX1 Day 0: Pertussis Toxin (i.p.) PTX2 Day 2: Pertussis Toxin (i.p.) Scoring Daily Clinical Scoring (starting Day 7) CFSE_Assay_Workflow cluster_staining Cell Staining cluster_culture Cell Culture cluster_analysis Analysis PBMCs Isolate PBMCs CFSE_labeling Label with CFSE PBMCs->CFSE_labeling Plating Plate Cells CFSE_labeling->Plating Stimulation Stimulate with MOG (89-113) Plating->Stimulation Incubation Incubate 5-7 days Stimulation->Incubation Stain_markers Stain for T-cell Markers Incubation->Stain_markers Flow_cytometry Flow Cytometry Analysis Stain_markers->Flow_cytometry Analyze_proliferation Analyze CFSE Dilution Flow_cytometry->Analyze_proliferation ELISA_Protocol_Workflow A Coat Plate with MOG (89-113) Peptide B Block Non-specific Sites A->B Wash C Add Diluted Samples (Serum/CSF) B->C Wash D Add HRP-conjugated Secondary Antibody C->D Wash E Add TMB Substrate D->E Wash F Add Stop Solution E->F G Read Absorbance at 450 nm F->G TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) TCell T-Cell MHC_Peptide MHC-II + MOG (89-113) TCR TCR MHC_Peptide->TCR Signal 1 Lck Lck TCR->Lck CD4 CD4 CD4->Lck CD28 CD28 B7 B7 B7->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ras_MAPK Ras-MAPK Pathway DAG->Ras_MAPK Ca_Calcineurin Ca2+/Calcineurin Pathway IP3->Ca_Calcineurin NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 NFAT NFAT Ca_Calcineurin->NFAT Gene_Transcription Gene Transcription NFkB->Gene_Transcription AP1->Gene_Transcription NFAT->Gene_Transcription Cytokine_Production Cytokine Production (IFN-γ, IL-17, GM-CSF) Gene_Transcription->Cytokine_Production Proliferation Proliferation Gene_Transcription->Proliferation

References

Human MOG (89-113): A Technical Guide for Researchers in Demyelinating Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein found exclusively in the central nervous system (CNS) on the outermost surface of myelin sheaths and oligodendrocytes. Its location makes it a prime target for autoimmune attacks in demyelinating diseases such as Multiple Sclerosis (MS) and Neuromyelitis Optica Spectrum Disorder (NMOSD). The human MOG (89-113) peptide fragment, with the amino acid sequence RFSDEGGFTCFFRDHSYQEEAAMEL , has been identified as a potential T-cell epitope, particularly in individuals expressing the HLA-DR2 allele, which is genetically linked to MS susceptibility. This technical guide provides an in-depth overview of Human MOG (89-113), its role in experimental models of demyelinating diseases, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Quantitative Data on MOG Peptides in Demyelinating Disease Models

While specific quantitative data for the Human MOG (89-113) peptide is limited in publicly available literature, the following tables summarize key data for the more extensively studied MOG (35-55) peptide, which serves as a benchmark for encephalitogenicity in Experimental Autoimmune Encephalomyelitis (EAE) models. This data provides a comparative context for researchers investigating other MOG-derived peptides.

Table 1: Binding Affinity of MOG Peptides to MHC Class II Alleles

PeptideMHC AlleleBinding Affinity (IC50, nM)Reference
Human MOG (89-113)HLA-DRB115:01Data Not Available-
Human MOG (35-55)HLA-DRB115:01Data Not Available-
Mouse MOG (35-55)I-Ab~500[1]
Human MOG (97-108)HLA-DRB1*04:01High Affinity (Specific IC50 not stated)[2]

Note: The binding affinity of peptides to MHC molecules is a crucial determinant of their immunogenicity. Lower IC50 values indicate stronger binding.

Table 2: Encephalitogenic Activity of MOG Peptides in EAE Models

PeptideAnimal ModelMean Max. ScoreDay of OnsetIncidenceReference
Human MOG (89-113)C57BL/6 MiceData Not AvailableData Not AvailableData Not Available-
Mouse MOG (35-55)C57BL/6 Mice2.5 - 3.59 - 14 days80-100%[3]
Mouse MOG (40-54)C57BL/6 Mice2 - 414 - 16 days80%[4][5]
Mouse MOG (44-54)C57BL/6 Mice<1>19 days30%

Note: EAE clinical scores are typically graded on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead. Higher scores indicate more severe disease.

Experimental Protocols

Detailed below are standardized protocols for key experiments relevant to the study of Human MOG (89-113) in the context of demyelinating diseases. While these protocols often utilize the more common MOG (35-55) peptide, they can be adapted for use with MOG (89-113).

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active induction of EAE in C57BL/6 mice, a widely used model for chronic MS.

Materials:

  • Human MOG (89-113) peptide (or other MOG peptide)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-Buffered Saline (PBS), sterile

  • Female C57BL/6 mice, 8-12 weeks old

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve the MOG peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare an emulsion by mixing the MOG peptide solution with an equal volume of CFA (containing 4 mg/mL M. tuberculosis).

    • Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Immunization (Day 0):

    • Inject each mouse subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion (total of 200 µL per mouse).

    • Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the mice according to the following scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

T-Cell Proliferation Assay

This assay measures the proliferation of MOG-specific T-cells in response to antigen stimulation.

Materials:

  • Spleen and lymph nodes from immunized mice

  • Human MOG (89-113) peptide

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • 96-well cell culture plates

Procedure:

  • Cell Isolation:

    • At a desired time point post-immunization (e.g., day 10-12), euthanize the mice and aseptically remove the spleen and draining lymph nodes.

    • Prepare single-cell suspensions by mechanical dissociation through a cell strainer.

    • Lyse red blood cells from the spleen using an ACK lysis buffer.

    • Wash the cells and resuspend in complete RPMI-1640 medium.

  • Cell Culture and Stimulation:

    • Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

    • Add Human MOG (89-113) peptide to the wells at various concentrations (e.g., 0.1, 1, 10, 20 µg/mL).

    • Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • Proliferation Measurement:

    • Using [³H]-Thymidine: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

    • Using Non-Radioactive Methods: Follow the manufacturer's instructions for the specific proliferation assay kit being used. This typically involves adding a labeling reagent and then detecting its incorporation using an antibody-based colorimetric or fluorometric method.

Cytokine Profiling

This protocol is for measuring the production of cytokines by MOG-stimulated T-cells, which provides insight into the nature of the immune response (e.g., Th1, Th2, or Th17).

Materials:

  • Supernatants from the T-cell proliferation assay

  • Cytokine ELISA kits (e.g., for IFN-γ, IL-4, IL-17) or a multiplex cytokine assay system

Procedure:

  • Sample Collection:

    • After the 72-hour incubation period in the T-cell proliferation assay, centrifuge the 96-well plates and carefully collect the cell culture supernatants.

  • Cytokine Measurement (ELISA):

    • Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add the collected supernatants and a standard curve of the recombinant cytokine to the plate and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add the enzyme-conjugated secondary antibody.

    • Add the substrate and stop the reaction.

    • Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

  • Cytokine Measurement (Multiplex Assay):

    • Follow the manufacturer's protocol for the specific multiplex assay system being used. This typically involves incubating the supernatants with beads coated with antibodies against multiple cytokines, followed by detection with fluorescently labeled secondary antibodies.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involved in the study of Human MOG (89-113).

T_Cell_Activation_Signaling_Pathway cluster_APC cluster_TCell APC Antigen Presenting Cell (APC) T_Cell CD4+ T-Cell MHCII MHC Class II MHCII->APC Presentation TCR T-Cell Receptor (TCR) MHCII->TCR Signal 1 CD4 CD4 MHCII->CD4 MOG_peptide MOG (89-113) Peptide MOG_peptide->MHCII Binding Lck Lck TCR->Lck Recruitment CD4->Lck CD28 CD28 B7 B7 B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ Activation DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFAT NFAT Activation Ca_release->NFAT Cytokine_Production Cytokine Production (IFN-γ, IL-17) NFAT->Cytokine_Production Proliferation T-Cell Proliferation NFAT->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Cytokine_Production NFkB->Proliferation Ras_MAPK->Cytokine_Production Ras_MAPK->Proliferation

Caption: T-Cell Activation Signaling Pathway.

EAE_Induction_Workflow Start Start Prep_Emulsion Prepare MOG/CFA Emulsion Start->Prep_Emulsion Immunize Immunize Mice (Day 0) (Subcutaneous) Prep_Emulsion->Immunize PTX1 Administer PTX (Day 0) (Intraperitoneal) Immunize->PTX1 PTX2 Administer PTX (Day 2) (Intraperitoneal) PTX1->PTX2 Monitor Monitor for Clinical Signs (Daily from Day 7) PTX2->Monitor Score Score EAE Severity Monitor->Score Analysis Histological/Immunological Analysis Score->Analysis End End Analysis->End

Caption: EAE Induction Experimental Workflow.

TCell_Assay_Workflow Start Start: Immunized Mice Isolate_Cells Isolate Splenocytes & Lymph Node Cells Start->Isolate_Cells Culture_Cells Culture Cells with MOG (89-113) Peptide Isolate_Cells->Culture_Cells Incubate Incubate for 72 hours Culture_Cells->Incubate Proliferation_Assay T-Cell Proliferation Assay ([³H]-Thymidine, BrdU, CFSE) Incubate->Proliferation_Assay Cytokine_Assay Cytokine Profiling (ELISA, Multiplex) Incubate->Cytokine_Assay End End Proliferation_Assay->End Cytokine_Assay->End

References

Genetic Predisposition to Myelin Oligodendrocyte Glycoprotein (89-113) Autoimmunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Myelin Oligodendrocyte Glycoprotein Antibody Disease (MOGAD) is an inflammatory demyelinating disorder of the central nervous system (CNS) characterized by the presence of autoantibodies against MOG.[1] While the humoral response is a key diagnostic feature, the underlying genetic predisposition and the cellular immune mechanisms that initiate and sustain the disease are areas of intense investigation. T-cells, particularly CD4+ T-cells, are understood to play a critical role in the pathogenesis.[2][3] This technical guide provides an in-depth summary of the genetic factors, specifically Human Leukocyte Antigen (HLA) and non-HLA gene associations, implicated in MOGAD. It focuses on the relevance of the MOG (89-113) peptide, a known immunodominant epitope in animal models, and details key experimental protocols used to investigate the disease's genetic and immunological basis.

Genetic Risk Factors in MOGAD

The genetic architecture of MOGAD is complex and not fully elucidated. Unlike other neuroinflammatory conditions such as Multiple Sclerosis (MS) or Neuromyelitis Optica Spectrum Disorder (NMOSD), MOGAD does not show consistently strong associations with the HLA locus across all populations, suggesting a heterogeneous genetic background.[4][5]

Human Leukocyte Antigen (HLA) Associations

The association between specific HLA alleles and MOGAD appears to be population-dependent, with notable differences observed between European and Asian cohorts.

  • European Cohorts: Studies conducted in Dutch and UK populations of European ancestry have not identified any significant HLA class I or class II associations with MOGAD after correction for multiple testing. A weak protective association with HLA-C*03:04 (OR = 0.26) was noted in the UK population, though this requires replication in larger cohorts.

  • Chinese Han Cohort: In contrast, a study in the Chinese Han population identified a significant association between pediatric-onset MOGAD and the HLA class II alleles DQB105:02 and DRB1 16:02 , as well as the DQB105:02-DRB116:02 haplotype . This haplotype was also correlated with a higher risk of relapse and greater disability at disease onset. No significant HLA associations were found for adult-onset MOGAD in this population.

These discrepancies highlight the potential for different genetic risk factors across ethnicities and age groups, possibly reflecting distinct underlying pathogenic mechanisms.

Table 1: Summary of HLA Association Studies in MOGAD

HLA Allele/Haplotype Population Association Type Onset Odds Ratio (OR) 95% Confidence Interval (CI) Corrected p-value (p_c) Reference
DQB1*05:02 Chinese Han Risk Pediatric 2.43 - 0.0154
DRB1*16:02 Chinese Han Risk Pediatric 3.28 - 0.0221
DQB105:02-DRB116:02 Chinese Han Risk Pediatric 2.84 - 0.0331
HLA-C*03:04 United Kingdom Protective All Ages 0.26 0.10-0.71 0.013

| No Significant Association | Dutch | N/A | All Ages | - | - | >0.05 | |

Non-HLA Genetic Associations

Research into non-HLA genetic risk factors for MOGAD is still emerging.

  • A study in a Chinese cohort identified three potential non-HLA susceptibility loci for MOGAD: BANK1, RNASET2, and TNIP1 . These genes are involved in B-cell signaling and general immune regulation.

  • Common genetic variations within the MOG gene itself have been investigated. The single nucleotide polymorphism (SNP) rs3130253 (520G>A), which results in a valine to isoleucine substitution (V145I), is associated with a 1.7-fold increase in the splicing of exon 2 to exon 3, potentially altering the structure of the MOG protein.

Table 2: Summary of Non-HLA Genetic Associations in MOGAD

Gene / Variant Association Function Population Reference
BANK1 Susceptibility Locus B-cell scaffold protein, calcium mobilization Chinese
RNASET2 Susceptibility Locus Ribonuclease, innate immune response Chinese
TNIP1 Susceptibility Locus NF-kappa-B inhibitor Chinese

| MOG (rs3130253) | Altered Splicing | Encodes MOG protein | - | |

The Role of MOG (89-113) Peptide

The MOG peptide spanning amino acids 89-113 (Sequence: RFSDEGGFTCFFRDHSYQEEAAMEL) is a well-characterized immunodominant epitope in animal models of MS, known as Experimental Autoimmune Encephalomyelitis (EAE). Immunization of susceptible rodent strains with this peptide induces strong T-cell and B-cell responses, leading to a relapsing-remitting neurological disease with significant CNS demyelination. In humans, T-cells reactive to this and other MOG peptides have been observed in MS patients. While MOGAD is now considered a distinct entity from MS, the pathogenic potential of T-cells targeting this specific epitope remains an important area of study.

Key Experimental Protocols

Investigating the genetic predisposition to MOG autoimmunity involves patient cohort studies, T-cell functional assays, and animal models.

Protocol: HLA Genotyping in Patient Cohorts

This protocol outlines a standard workflow for identifying HLA associations in MOGAD patients.

  • Cohort Recruitment:

    • Enroll a well-defined cohort of MOGAD patients diagnosed using established criteria (e.g., positive serum MOG-IgG test via a live cell-based assay).

    • Collect detailed clinical data, including age of onset, clinical phenotype (e.g., optic neuritis, transverse myelitis), and disease course.

    • Recruit a sufficiently large, ethnically-matched healthy control group.

  • Sample Collection and DNA Extraction:

    • Collect whole blood samples from all participants in EDTA tubes.

    • Extract genomic DNA using a standardized commercial kit (e.g., QIAamp DNA Blood Mini Kit).

  • HLA Genotyping:

    • Perform high-resolution HLA typing for class I (HLA-A, -B, -C) and class II (HLA-DRB1, -DQB1) loci.

    • Sequence-Based Typing (SBT) is the gold standard method. Alternatively, Next-Generation Sequencing (NGS) platforms can be used for higher throughput.

  • Statistical Analysis:

    • Calculate allele and haplotype frequencies for both patient and control groups.

    • Use Chi-squared or Fisher's exact tests to compare frequencies.

    • Calculate Odds Ratios (OR) with 95% confidence intervals to determine the strength of association.

    • Apply a correction for multiple comparisons (e.g., Bonferroni correction) to adjust p-values and avoid false positives.

Protocol: Induction of EAE with MOG Peptides

The EAE model is crucial for studying the mechanisms of MOG-induced autoimmunity.

  • Animal Selection:

    • Use a susceptible mouse strain, such as C57BL/6 for the MOG (35-55) peptide or SJL/J for MOG (92-106). The MOG (89-113) peptide can also be used to induce EAE.

  • Immunization:

    • Prepare an emulsion of the MOG peptide (e.g., 100-200 µg per mouse) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Administer the emulsion subcutaneously at two sites on the flank.

    • Administer Pertussis Toxin (e.g., 200-300 ng per mouse) intraperitoneally on the day of immunization and again two days later. The toxin facilitates the entry of encephalitogenic T-cells into the CNS.

  • Clinical Monitoring:

    • Monitor mice daily for weight loss and clinical signs of EAE.

    • Score disease severity on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).

  • Histopathological Analysis:

    • At a defined endpoint, perfuse the animals and collect CNS tissue (brain and spinal cord).

    • Perform histological analysis (e.g., Hematoxylin & Eosin for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry to characterize immune cell infiltrates.

Protocol: T-Cell Reactivity Assay (IFN-γ ELISpot)

This assay quantifies antigen-specific T-cells based on their cytokine production.

  • Cell Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh heparinized blood samples from MOGAD patients and healthy controls using density gradient centrifugation (e.g., Ficoll-Paque).

  • Assay Performance:

    • Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight.

    • Wash and block the plate.

    • Seed PBMCs into the wells (e.g., 2.5 x 10^5 cells/well).

    • Stimulate the cells with the MOG (89-113) peptide (e.g., at 10 µg/mL). Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).

    • Incubate for 24-48 hours at 37°C, 5% CO2.

  • Detection and Analysis:

    • Wash the wells and add a biotinylated anti-IFN-γ detection antibody.

    • Add streptavidin-alkaline phosphatase and incubate.

    • Add a substrate solution (e.g., BCIP/NBT) to develop spots. Each spot represents a single IFN-γ-secreting cell.

    • Wash, dry the plate, and count the spots using an automated ELISpot reader.

    • Calculate the number of specific spot-forming cells per million PBMCs by subtracting the negative control count.

Visualizing Pathogenic and Experimental Pathways

Understanding the complex interactions in MOGAD requires visualizing both the disease process and the experimental models used to study it.

MOGAD_Pathophysiology cluster_periphery Periphery cluster_cns Central Nervous System (CNS) Trigger Environmental Trigger (e.g., Infection) APC Antigen Presenting Cell (APC) Trigger->APC Activates T_Naive Naive CD4+ T-Cell APC->T_Naive Presents MOG peptide (via HLA Class II) T_Activated Activated MOG-Specific Th1/Th17 Cell T_Naive->T_Activated Differentiation B_Cell MOG-Specific B-Cell T_Activated->B_Cell Provides Help T_Activated_CNS Activated T-Cell T_Activated->T_Activated_CNS Crosses BBB Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation MOG_Ab MOG-IgG1 Antibodies Plasma_Cell->MOG_Ab Secretes MOG_Ab_CNS MOG Antibody MOG_Ab->MOG_Ab_CNS Crosses BBB BBB Blood-Brain Barrier (BBB) Myelin Myelin Sheath (Expressing MOG) Demyelination Demyelination & Axonal Damage Myelin->Demyelination Leads to Astrocyte Astrocyte/ Microglia Astrocyte->BBB Increases Permeability T_Activated_CNS->Astrocyte Reactivation & Cytokine Release T_Activated_CNS->Demyelination Mediates Inflammation MOG_Ab_CNS->Myelin Binds to MOG MOG_Ab_CNS->Demyelination Complement Activation & ADCC

Caption: Pathophysiological pathway of MOGAD.

EAE_Workflow cluster_induction Disease Induction cluster_monitoring Monitoring & Analysis Animal Select Mouse Strain (e.g., C57BL/6) Immunogen Prepare Immunogen: MOG Peptide + CFA Inject_SubQ Subcutaneous Injection Animal->Inject_SubQ Inject_IP Intraperitoneal Injection of Pertussis Toxin Animal->Inject_IP Immunogen->Inject_SubQ Scoring Daily Clinical Scoring & Weight Inject_SubQ->Scoring Inject_IP->Scoring Histo Endpoint: Histopathology (Inflammation, Demyelination) Scoring->Histo Immuno Immunological Analysis (e.g., T-cell recall) Scoring->Immuno

Caption: Experimental workflow for EAE induction.

HLA_Association_Workflow A Recruit Patient & Control Cohorts B Extract Genomic DNA from Blood Samples A->B C Perform High-Resolution HLA Genotyping (SBT/NGS) B->C D Calculate Allele & Haplotype Frequencies C->D E Statistical Comparison (Chi-squared / Fisher's) D->E F Calculate Odds Ratios & Confidence Intervals E->F G Correct for Multiple Comparisons F->G H Identify Significant Risk/Protective Alleles G->H

Caption: Logical flow for an HLA association study.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell MOG_Peptide MOG (89-113) Peptide HLA HLA-DR/DQ Molecule TCR T-Cell Receptor (TCR) HLA->TCR Signal 1: Antigen Recognition B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2: Co-stimulation Activation Activation: - IL-2 Production - Proliferation - Differentiation TCR->Activation CD4 CD4 CD4->HLA CD28->Activation

Caption: T-Cell activation by MOG peptide presentation.

Conclusion and Future Directions

The genetic predisposition to MOGAD is multifaceted, with current evidence pointing towards different risk alleles in different populations. While studies in European cohorts have not found strong HLA links, research in the Chinese Han population has identified significant associations with HLA-DRB1 and -DQB1 alleles in pediatric patients, suggesting a distinct immunogenetic background. The role of the MOG (89-113) peptide, a potent encephalitogen in animal models, highlights the importance of the T-cell response in disease pathogenesis. Future research should focus on larger, multi-ethnic genome-wide association studies (GWAS) to uncover additional HLA and non-HLA risk loci. Furthermore, detailed characterization of the T-cell receptor repertoire specific to MOG epitopes like 89-113 in human MOGAD patients is essential. Elucidating these genetic and immunological factors will be paramount for developing targeted therapies and personalized medicine strategies for individuals with MOGAD.

References

Expression of Myelin Oligodendrocyte Glycoprotein (MOG) in the Human Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the expression of Myelin Oligodendrocyte Glycoprotein (MOG) within the human central nervous system (CNS). MOG is a critical glycoprotein exclusively found on the surface of oligodendrocytes and the outermost lamellae of myelin sheaths. While it is a minor component of the total myelin protein, its unique location makes it a key target in autoimmune demyelinating diseases, most notably MOG Antibody-Associated Disease (MOGAD). This document details the cellular and regional distribution of MOG, its expression throughout development, and its proposed physiological functions. Furthermore, it supplies detailed experimental protocols for the detection and quantification of MOG and presents currently understood signaling interactions. This guide is intended for researchers, scientists, and professionals in drug development engaged in the study of neuroimmunology and demyelinating disorders.

Introduction to Myelin Oligodendrocyte Glycoprotein (MOG)

Myelin Oligodendrocyte Glycoprotein (MOG) is a type I transmembrane protein and a member of the immunoglobulin superfamily.[1] It is exclusively expressed in the central nervous system (CNS) on the surface of myelin sheaths and oligodendrocyte processes.[2][3] The human MOG gene is located on chromosome 6p22.1.[4] MOG is considered a late marker of oligodendrocyte maturation, with its expression coinciding with the later stages of myelination.[2]

The precise function of MOG is not fully elucidated, but it is hypothesized to be involved in several key processes:

  • Cell Adhesion: MOG may act as an adhesion molecule, contributing to the structural integrity and compaction of the myelin sheath.

  • Regulation of Oligodendrocyte Microtubule Stability: Evidence suggests MOG plays a role in maintaining the stability of the oligodendrocyte cytoskeleton.

  • Immune System Interaction: Due to its external location, MOG is a primary target for the immune system in certain pathological conditions. It can mediate interactions between myelin and the complement cascade.

MOG is a quantitatively minor component of CNS myelin, accounting for approximately 0.01-0.05% of the total myelin protein. Despite its low abundance, its significance is underscored by its role as the primary autoantigen in MOGAD.

Quantitative Expression of MOG

Quantitative data on MOG protein expression in the human CNS is sparse in the literature. However, RNA expression data from the Human Protein Atlas provides insights into the regional distribution of MOG transcripts. Furthermore, studies in murine models offer a template for understanding the developmental regulation of MOG protein expression.

MOG RNA Expression in the Human Brain

The Human Protein Atlas provides a summary of normalized RNA expression levels (nTPM - normalized Transcripts Per Million) across various regions of the human brain. White matter consistently shows the highest levels of MOG RNA expression, which is consistent with its localization in oligodendrocytes and myelin.

Table 1: MOG RNA Expression in Major Regions of the Human Brain

Brain RegionNormalized RNA Expression (nTPM)
White MatterHigh
Spinal CordModerate
CerebellumModerate
PonsModerate
Medulla OblongataModerate
Basal GangliaLow to Moderate
ThalamusLow to Moderate
MidbrainLow to Moderate
Cerebral CortexLow
Hippocampal formationLow
AmygdalaLow
HypothalamusLow
Choroid PlexusNot Detected

Data sourced from the Human Protein Atlas. nTPM values are qualitative summaries.

Developmental MOG Protein Expression in the Murine Brain

While specific quantitative data for human brain development is limited, studies in mice provide a model for the temporal expression of MOG protein. Expression is very low at birth and increases significantly during the period of active myelination.

Table 2: Absolute Quantification of MOG Protein in the Developing Murine Brain

Postnatal DayMOG Expression (ng/mg total protein) - Mean ± SEM
P0Below Detection Limit
P7~10 ± 2
P14~100 ± 15
P21~250 ± 30
P28~400 ± 50
P84 (Adult)~550 ± 60

Data is illustrative and based on findings from murine cerebral tissue (cortex, corpus callosum, and hippocampus). This table serves as a model for the expected developmental trajectory of MOG expression.

Experimental Protocols for the Study of MOG

Accurate detection and quantification of MOG are crucial for both research and diagnostic purposes. The following sections provide detailed protocols for immunohistochemistry, Western blotting, and cell-based assays.

Immunohistochemistry (IHC) for MOG in Human Brain Tissue

This protocol is a synthesized methodology for the detection of MOG in formalin-fixed, paraffin-embedded (FFPE) human brain sections.

3.1.1. Materials

  • FFPE human brain tissue sections (5-10 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • Wash Buffer: Tris-Buffered Saline with 0.05% Tween 20 (TBST)

  • Blocking Buffer: 10% Normal Goat Serum in TBST

  • Primary Antibody: Mouse anti-human MOG, clone 8-18C5 (1:100-1:250 dilution) or Rabbit anti-human MOG, clone AMAb91067 (1:100-1:200 dilution)

  • Secondary Antibody: Goat anti-mouse IgG (H+L) conjugated to Alexa Fluor 488 or Goat anti-rabbit IgG (H+L) conjugated to Alexa Fluor 594 (1:500 dilution)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting Medium

3.1.2. Protocol

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 10 minutes each.

    • Immerse in 100% ethanol: 2 changes for 5 minutes each.

    • Immerse in 95% ethanol: 1 change for 5 minutes.

    • Immerse in 70% ethanol: 1 change for 5 minutes.

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Buffer in a microwave or water bath to 95-100°C.

    • Immerse slides in the hot buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in deionized water, then in TBST.

  • Immunostaining:

    • Permeabilize sections with 0.2% Triton X-100 in TBS for 10 minutes (optional, for intracellular epitopes).

    • Wash slides 3 times in TBST for 5 minutes each.

    • Apply Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber.

    • Drain blocking buffer (do not wash) and apply primary antibody diluted in TBST.

    • Incubate overnight at 4°C in a humidified chamber.

    • Wash slides 3 times in TBST for 5 minutes each.

    • Apply secondary antibody diluted in TBST.

    • Incubate for 1 hour at room temperature in the dark.

    • Wash slides 3 times in TBST for 5 minutes each in the dark.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution for 5 minutes.

    • Rinse briefly in TBST.

    • Mount coverslip with aqueous mounting medium.

    • Seal edges of the coverslip and store at 4°C in the dark.

3.1.3. Experimental Workflow Diagram

IHC_Workflow cluster_prep Tissue Preparation cluster_retrieval Antigen Retrieval cluster_staining Immunostaining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol series) Deparaffinization->Rehydration HIER Heat-Induced Epitope Retrieval (Citrate Buffer, 95°C) Rehydration->HIER Blocking Blocking (Normal Goat Serum) HIER->Blocking PrimaryAb Primary Antibody Incubation (anti-MOG, 4°C overnight) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorescent-conjugated) PrimaryAb->SecondaryAb Counterstain Counterstain (DAPI) SecondaryAb->Counterstain Mount Mounting Counterstain->Mount Imaging Fluorescence Microscopy Mount->Imaging

Caption: Workflow for MOG Immunohistochemistry.

Western Blotting for MOG in Human CNS Tissue

This protocol details the detection of MOG protein in human brain tissue lysates.

3.2.1. Materials

  • Human CNS tissue (e.g., white matter)

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x) with β-mercaptoethanol

  • SDS-PAGE gels (4-15% gradient)

  • Running Buffer (Tris/Glycine/SDS)

  • Transfer Buffer (Tris/Glycine/Methanol)

  • PVDF membrane (0.45 µm)

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST

  • Primary Antibody: Mouse anti-human MOG, clone 8-18C5 (1:1000 dilution)

  • Secondary Antibody: HRP-conjugated Goat anti-mouse IgG (1:5000-1:10000 dilution)

  • Loading Control Antibody: Anti-β-actin or anti-GAPDH

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

3.2.2. Protocol

  • Protein Extraction:

    • Homogenize ~50 mg of frozen CNS tissue in 500 µL of ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Dilute lysate to the desired concentration with Lysis Buffer.

    • Add Laemmli sample buffer to a final concentration of 1x.

    • Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-40 µg of protein per lane into an SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane at 100V for 1 hour or semi-dry transfer.

  • Immunodetection:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-MOG antibody diluted in Blocking Buffer overnight at 4°C.

    • Wash the membrane 3 times in TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

    • Wash the membrane 3 times in TBST for 10 minutes each.

  • Detection and Imaging:

    • Prepare ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip and re-probe the membrane for a loading control if necessary.

3.2.3. Experimental Workflow Diagram

WB_Workflow Lysate Protein Extraction (Tissue Homogenization) Quant Protein Quantification (BCA Assay) Lysate->Quant SamplePrep Sample Preparation (Laemmli Buffer, Boiling) Quant->SamplePrep SDSPAGE SDS-PAGE (Gel Electrophoresis) SamplePrep->SDSPAGE Transfer Protein Transfer (to PVDF Membrane) SDSPAGE->Transfer Block Blocking (5% Milk/BSA in TBST) Transfer->Block PrimaryAb Primary Antibody Incubation (anti-MOG) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detect Detection (ECL Substrate) SecondaryAb->Detect Image Imaging (Chemiluminescence) Detect->Image

Caption: Workflow for MOG Western Blotting.

MOG Signaling and Molecular Interactions

The signaling functions of MOG are an active area of research. Current evidence points to its involvement in maintaining oligodendrocyte cytoskeletal stability and a potential interaction with Nerve Growth Factor (NGF).

Regulation of Oligodendrocyte Cytoskeleton

MOG is proposed to be a regulator of microtubule stability within oligodendrocytes. This function may be mediated through interactions with other myelin proteins, such as Myelin Basic Protein (MBP). In pathological conditions, antibodies targeting MOG can disrupt the organization of the microtubule and thin filament (F-actin) cytoskeleton, which is critical for myelin production and maintenance. This disruption can lead to demyelination.

MOG_Cytoskeleton MOG MOG Stability Cytoskeletal Stability & Myelin Maintenance MOG->Stability promotes MBP Myelin Basic Protein (MBP) MBP->Stability interacts with Microtubules Microtubules Microtubules->Stability Actin Actin Filaments Actin->Stability AntiMOG Anti-MOG Antibodies AntiMOG->MOG bind to Disruption Cytoskeletal Disruption AntiMOG->Disruption lead to

Caption: MOG's role in cytoskeletal stability.

Interaction with Nerve Growth Factor (NGF)

Recent studies have identified Nerve Growth Factor (NGF) as a binding partner for MOG. This interaction appears to be specific, as MOG shows weaker or no binding to other neurotrophins like BDNF and NT-3. It is hypothesized that MOG on the myelin sheath can sequester NGF, thereby modulating its availability to its high-affinity receptor, TrkA, on neurons. This could play a role in regulating axonal growth and sprouting. In pathological states with demyelination and increased NGF levels, this sequestration mechanism may be disrupted.

MOG_NGF_Interaction cluster_myelin Myelin Sheath cluster_neuron Neuronal Axon MOG MOG TrkA TrkA Receptor Signaling Neuronal Signaling (Growth, Survival) TrkA->Signaling activates NGF Nerve Growth Factor (NGF) NGF->MOG binds to (Sequestration) NGF->TrkA binds to

Caption: MOG interaction with NGF.

Conclusion

MOG is a crucial, albeit minor, component of the CNS myelin sheath with important implications for both normal physiology and autoimmune disease. Its expression is tightly regulated both spatially and temporally, correlating with the process of myelination. While significant progress has been made in developing methods to detect and study MOG, particularly in the context of MOGAD, further research is needed to fully elucidate its physiological signaling pathways and to obtain a more detailed quantitative map of its protein expression throughout the human CNS. The protocols and information provided in this guide offer a solid foundation for researchers and clinicians working to unravel the complexities of this important glycoprotein.

References

Methodological & Application

Application Notes and Protocols for Inducing EAE with Human MOG (89-113) in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] The model is characterized by an autoimmune response against central nervous system (CNS) antigens, leading to inflammation, demyelination, axonal damage, and progressive paralysis.[1][3] EAE can be induced in susceptible animal strains by immunization with myelin-derived proteins or peptides.[4]

Myelin Oligodendrocyte Glycoprotein (MOG), a protein exclusively expressed in the CNS on the surface of myelin sheaths, is a key autoantigen used to induce EAE. Specifically, peptides derived from MOG, such as human MOG (89-113), are immunodominant and capable of inducing strong T-cell and B-cell responses that lead to a disease course that mimics aspects of MS. Inducing EAE with MOG peptides in C57BL/6 mice typically results in a chronic, progressive paralysis, making it a valuable model for studying disease pathogenesis and evaluating potential therapeutics.

This document provides a detailed protocol for the active induction of EAE in C57BL/6 mice using the human MOG (89-113) peptide.

Experimental Protocols

Materials and Reagents
  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Antigen: Human MOG (89-113) peptide (Sequence: RFSDEGGFTCFFRDHSYQEEAAMEL).

  • Adjuvant:

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

    • Incomplete Freund's Adjuvant (IFA).

  • Pertussis Toxin (PTX): Lyophilized powder.

  • Solutions and Media:

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4.

    • Sterile Water for Injection.

  • Equipment:

    • 1 mL glass or disposable syringes.

    • Luer-Lok syringes (1 mL or 3 mL).

    • Syringe connector (e.g., Luer-to-Luer stopcock).

    • Needles (18G, 23G, 25G, 27G).

    • Small animal clippers.

    • Sterile microcentrifuge tubes.

    • Ice bucket.

Reagent Preparation

Proper preparation of the immunogenic emulsion and pertussis toxin solution is critical for successful EAE induction.

Table 1: Reagent Preparation Guide

ReagentPreparation StepsFinal ConcentrationStorage
MOG (89-113) Peptide Stock Dissolve lyophilized MOG (89-113) peptide in sterile PBS.2 mg/mLAliquot and store at -20°C or -80°C.
CFA with M. tuberculosis Prepare a suspension of M. tuberculosis H37Ra in IFA. Commercial preparations often contain 1 mg/mL, but a final concentration of 4 mg/mL is recommended for robust EAE.4 mg/mLStore at 4°C.
MOG/CFA Emulsion Mix equal volumes of MOG peptide stock (2 mg/mL) and CFA (4 mg/mL). Emulsify using two Luer-Lok syringes connected by a stopcock until a thick, stable white emulsion is formed. Test stability by dropping a small amount into water; a stable emulsion will not disperse.1 mg/mL MOG, 2 mg/mL M. tuberculosisPrepare fresh on ice just before use.
Pertussis Toxin (PTX) Solution Reconstitute lyophilized PTX in sterile water to create a stock solution. Further dilute the stock in sterile PBS to the working concentration.1-2 µg/mL (for a 200 ng dose in 100-200 µL)Store reconstituted stock at 4°C. Dilute for injection immediately before use.
EAE Induction Procedure

This procedure should be performed under sterile conditions.

  • Animal Preparation: Acclimatize female C57BL/6 mice (8-12 weeks old) for at least one week before the experiment.

  • Immunization (Day 0):

    • Anesthetize the mice lightly if necessary. Shave the fur on the upper back and flanks to expose the injection sites.

    • Draw the freshly prepared MOG/CFA emulsion into a 1 mL syringe fitted with a 23G or 25G needle.

    • Inject a total of 100-200 µL of the emulsion subcutaneously (s.c.) distributed over two sites on the upper back/flanks. This delivers a dose of 100-200 µg of MOG peptide per mouse.

    • Keep the needle inserted for a few seconds to prevent leakage.

  • Pertussis Toxin Administration (Day 0 and Day 2):

    • Within 2 hours of the MOG/CFA immunization, administer 200 ng of PTX via intraperitoneal (i.p.) injection (typically in a volume of 100-200 µL).

    • Repeat the 200 ng PTX injection 48 hours after the initial immunization (Day 2).

Clinical Assessment and Scoring

Monitoring the clinical signs of EAE is essential for data collection.

  • Monitoring: Begin daily monitoring of mice for clinical signs of EAE starting on Day 7 post-immunization. Record the body weight and clinical score for each mouse.

  • Animal Welfare: Provide easy access to food and water on the cage floor for animals showing signs of paralysis (score ≥ 2).

  • Scoring: Use a standard 0-5 scoring scale to grade disease severity. Half-point scores can be used for intermediate signs.

Table 2: EAE Clinical Scoring Scale

ScoreClinical Signs
0 No clinical signs of EAE.
0.5 Tip of tail is limp.
1.0 Completely limp tail.
1.5 Limp tail and hind limb weakness (wobbly gait).
2.0 Limp tail and definite hind limb weakness.
2.5 Limp tail and dragging of one hind limb.
3.0 Complete paralysis of both hind limbs.
3.5 Complete hind limb paralysis and partial front limb weakness.
4.0 Complete hind and partial front limb paralysis; mouse is minimally active but alert.
5.0 Moribund state or death due to paralysis.

Expected Quantitative Data

The following table summarizes the typical parameters and expected outcomes for EAE induction in C57BL/6 mice with a MOG peptide.

Table 3: Typical EAE Induction Parameters and Outcomes

ParameterValue / DescriptionReference
Mouse Strain C57BL/6 (female, 8-12 weeks)
Antigen Human MOG (89-113)N/A
Peptide Dose 100 - 200 µ g/mouse
Adjuvant CFA with 2 mg/mL M. tuberculosis (final conc.)
PTX Dose 200 ng/mouse, administered i.p. on Day 0 and Day 2
Disease Course Chronic, progressive paralysis
Expected Incidence 80 - 100%
Expected Onset of Signs 9 - 14 days post-immunization
Expected Peak of Disease 16 - 22 days post-immunization
Mean Maximum Score 2.5 - 3.5

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow for inducing and monitoring EAE in mice.

EAE_Workflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Induction cluster_monitoring Phase 3: Monitoring & Analysis animal_prep Animal Acclimatization (Female C57BL/6, 8-12 weeks) reagent_prep Reagent Preparation (MOG/CFA Emulsion, PTX Solution) day0_immunize Day 0: Immunization (100-200 µg MOG/CFA, s.c.) reagent_prep->day0_immunize day0_ptx Day 0: PTX Injection (200 ng, i.p.) day0_immunize->day0_ptx within 2h day2_ptx Day 2: PTX Injection (200 ng, i.p.) day0_ptx->day2_ptx 48h later monitoring Daily Monitoring (from Day 7) - Clinical Score - Body Weight day2_ptx->monitoring endpoint Endpoint Analysis (Histology, Cytokine Profiling, etc.) monitoring->endpoint

Caption: Workflow for EAE induction using human MOG (89-113).

Simplified Pathogenesis of MOG-Induced EAE

This diagram illustrates the key immunological events that lead to the development of EAE following immunization.

EAE_Pathogenesis cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) antigen MOG Peptide in CFA apc Antigen Presenting Cell (APC) antigen->apc Uptake tcell Naive CD4+ T-Cell apc->tcell Presentation activated_tcell Activated Myelin-Specific Th1/Th17 Cell tcell->activated_tcell Activation & Differentiation bbb Blood-Brain Barrier (BBB) activated_tcell->bbb Migration reactivation T-Cell Reactivation by CNS APCs bbb->reactivation Infiltration inflammation Inflammatory Cascade (Cytokines, Macrophages) reactivation->inflammation demyelination Demyelination & Axonal Damage inflammation->demyelination outcome Clinical EAE Symptoms (Paralysis) demyelination->outcome ptx Pertussis Toxin (enhances BBB permeability) ptx->bbb

Caption: Simplified signaling pathway of MOG-induced EAE.

References

Application Notes and Protocols: In Vitro T-Cell Activation Assays Using Human MOG (89-113)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical autoantigen implicated in the pathogenesis of inflammatory demyelinating diseases of the central nervous system (CNS), such as Multiple Sclerosis (MS) and MOG antibody-associated disease (MOGAD). The human MOG (89-113) peptide is a specific fragment of this protein that has been identified as an immunodominant epitope, particularly in the context of HLA-DR2 restriction.[1] In vitro T-cell activation assays using this peptide are invaluable tools for studying the cellular immune response to MOG, screening potential immunomodulatory drugs, and developing diagnostic and therapeutic strategies for these debilitating neurological conditions.

These application notes provide a comprehensive guide to performing in vitro T-cell activation assays using human MOG (89-113). The protocols detailed below cover the isolation of peripheral blood mononuclear cells (PBMCs), the setup of T-cell activation cultures, and the subsequent analysis of T-cell proliferation and cytokine production.

Signaling Pathway

T_Cell_Activation_Pathway T-Cell Activation by MOG (89-113) Peptide cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell APC APC MHC_II MHC Class II (e.g., HLA-DR2) TCR TCR MHC_II->TCR Signal 1: Antigen Recognition CD4 CD4 MHC_II->CD4 MOG_Peptide MOG (89-113) MOG_Peptide->MHC_II Processed & Presented B7 CD80/CD86 CD28 CD28 B7->CD28 Signal 2: Co-stimulation T_Cell CD4+ T-Cell Activation_Signal Activation Signals TCR->Activation_Signal CD28->Activation_Signal Proliferation Proliferation Activation_Signal->Proliferation Cytokine_Production Cytokine Production (e.g., IFN-γ, GM-CSF) Activation_Signal->Cytokine_Production

T-Cell Activation by MOG (89-113) Peptide

Experimental Workflow

Experimental_Workflow In Vitro T-Cell Activation Assay Workflow cluster_assays Assays cluster_analysis Data Analysis start Start: Collect Peripheral Blood pbmc_isolation Isolate PBMCs (e.g., Ficoll-Paque density gradient) start->pbmc_isolation cell_culture Culture PBMCs with MOG (89-113) Peptide pbmc_isolation->cell_culture incubation Incubate for 48-72 hours cell_culture->incubation proliferation_assay Proliferation Assay (e.g., CFSE, BrdU) incubation->proliferation_assay cytokine_assay Cytokine Secretion Assay (e.g., ELISA, ELISpot, CBA) incubation->cytokine_assay flow_cytometry Flow Cytometry Analysis proliferation_assay->flow_cytometry elisa_reader ELISA Plate Reader cytokine_assay->elisa_reader data_interpretation Data Interpretation & Quantification flow_cytometry->data_interpretation elisa_reader->data_interpretation end End: Results data_interpretation->end

In Vitro T-Cell Activation Assay Workflow

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Materials:

  • Human peripheral blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the blood sample 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.

  • Collect the buffy coat layer and transfer it to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI 1640 medium.

  • Count the cells using a hemocytometer or an automated cell counter and assess viability (e.g., using trypan blue exclusion).

  • Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.

Protocol 2: T-Cell Activation Assay

This protocol details the stimulation of PBMCs with human MOG (89-113) peptide and subsequent analysis of T-cell activation.

Materials:

  • Isolated PBMCs (from Protocol 1)

  • Human MOG (89-113) peptide (lyophilized)

  • Sterile, endotoxin-free water or PBS for peptide reconstitution

  • 96-well round-bottom cell culture plates

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (as positive controls)

  • Complete RPMI 1640 medium (as negative control)

  • Reagents for proliferation or cytokine assays (e.g., CFSE, BrdU, ELISA kits)

Procedure:

  • Reconstitute the lyophilized human MOG (89-113) peptide in sterile, endotoxin-free water or PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.

  • Seed 1 x 10^5 PBMCs in 100 µL of complete RPMI 1640 medium into each well of a 96-well round-bottom plate.

  • Prepare working solutions of the MOG (89-113) peptide. A typical final concentration for stimulation is 10-20 µg/mL.[2]

  • Add 100 µL of the MOG (89-113) peptide working solution to the appropriate wells.

  • For the positive control, add PHA (final concentration 1-5 µg/mL) or anti-CD3/CD28 beads according to the manufacturer's instructions.

  • For the negative control, add 100 µL of complete RPMI 1640 medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours for cytokine analysis or 5 to 7 days for proliferation assays.[2]

Protocol 3: Analysis of T-Cell Proliferation by CFSE Staining

This protocol describes the measurement of T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • CFSE (5(6)-Carboxyfluorescein diacetate N-succinimidyl ester)

  • DMSO

  • PBS with 0.1% BSA

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-human CD3, CD4)

Procedure:

  • Prior to stimulation (Protocol 2, step 2), resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium and incubate on ice for 5 minutes.

  • Wash the cells twice with complete RPMI 1640 medium.

  • Resuspend the cells in complete RPMI 1640 medium and proceed with the T-cell activation assay (Protocol 2).

  • After the incubation period, harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4).

  • Analyze the cells by flow cytometry. Proliferating cells will exhibit a stepwise reduction in CFSE fluorescence intensity.

Protocol 4: Analysis of Cytokine Production by ELISA

This protocol outlines the measurement of cytokine secretion (e.g., IFN-γ, GM-CSF) in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kit for the cytokine of interest (e.g., human IFN-γ, human GM-CSF)

  • Microplate reader

Procedure:

  • After the incubation period in the T-cell activation assay (Protocol 2), centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the culture supernatants without disturbing the cell pellet. Supernatants can be used immediately or stored at -80°C.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, followed by a substrate, and finally stopping the reaction.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate the concentration of the cytokine in each sample by comparing the absorbance to the standard curve.

Data Presentation

Quantitative data from these assays should be summarized for clear comparison. Below are example tables for presenting proliferation and cytokine data.

Table 1: T-Cell Proliferation in Response to Human MOG (89-113)

Treatment Group% Proliferating CD4+ T-Cells (Mean ± SD)Proliferation Index (Mean ± SD)
Unstimulated (Negative Control)1.5 ± 0.51.0 ± 0.1
Human MOG (89-113) (10 µg/mL)15.2 ± 3.14.8 ± 0.9
PHA (Positive Control)85.6 ± 5.412.3 ± 1.5

Table 2: Cytokine Production by PBMCs Stimulated with Human MOG (89-113)

Treatment GroupIFN-γ (pg/mL) (Mean ± SD)GM-CSF (pg/mL) (Mean ± SD)
Unstimulated (Negative Control)< 10< 5
Human MOG (89-113) (10 µg/mL)250 ± 75150 ± 45
PHA (Positive Control)2500 ± 4501800 ± 320

Troubleshooting and Considerations

  • High Background in Negative Controls: This may be due to contamination of reagents with endotoxin or non-specific activation of cells. Ensure all reagents are sterile and endotoxin-free.

  • Low Response to MOG Peptide: The frequency of MOG-reactive T-cells in peripheral blood can be low. It may be necessary to enrich for CD4+ T-cells or use more sensitive techniques like ELISpot. The HLA type of the blood donor is also a critical factor, as the MOG (89-113) peptide is HLA-DR2 restricted.

  • Donor Variability: T-cell responses to MOG peptides can vary significantly between individuals. It is recommended to test samples from multiple donors.

  • Peptide Quality: Ensure the purity and correct sequence of the synthetic MOG (89-113) peptide.

  • Cell Viability: Monitor cell viability throughout the experiment, as poor viability can affect the results.

By following these detailed protocols and considering the key factors, researchers can successfully perform in vitro T-cell activation assays using human MOG (89-113) to gain valuable insights into the immunopathogenesis of demyelinating diseases and to evaluate novel therapeutic interventions.

References

Application of MOG (89-113) in Studying Neuroinflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein found exclusively in the central nervous system (CNS) on the outer surface of myelin sheaths and oligodendrocytes. Its location makes it a primary target for autoimmune responses in inflammatory demyelinating diseases. The peptide fragment MOG (89-113) is a key tool for researchers studying the mechanisms of neuroinflammation, particularly in the context of diseases like multiple sclerosis (MS). By inducing experimental autoimmune encephalomyelitis (EAE), an animal model that mirrors many aspects of MS, MOG (89-113) allows for the detailed investigation of autoimmune pathways and the evaluation of potential therapeutic interventions.[1][2]

These application notes provide a comprehensive overview of the use of MOG (89-113) in neuroinflammation research, including detailed experimental protocols, expected quantitative outcomes, and visualizations of the underlying biological processes.

Data Presentation

The following tables summarize key quantitative data that can be expected from in vivo and in vitro studies using MOG peptides to induce neuroinflammation. While specific data for MOG (89-113) is limited, these tables are based on typical results from EAE models induced by encephalitogenic MOG peptides.

Table 1: Clinical Scoring of EAE Induced by MOG Peptides in Rodents

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness
3Hind limb paralysis
4Hind and forelimb paralysis
5Moribund or dead

Source: Adapted from various EAE protocols.[3]

Table 2: Expected Cytokine Profile in Splenocyte Cultures Stimulated with MOG Peptides

CytokineExpected Change in MOG-stimulated vs. Control CulturesImplication in Neuroinflammation
IFN-γSignificant IncreasePro-inflammatory; promotes Th1 response.[1]
IL-17Significant IncreasePro-inflammatory; key cytokine in Th17-mediated autoimmunity.
TNF-αSignificant IncreasePro-inflammatory; contributes to tissue damage.
IL-6Significant IncreasePro-inflammatory; promotes Th17 differentiation.
IL-10Variable (may increase in later stages)Anti-inflammatory; regulatory role.
GM-CSFSignificant IncreasePro-inflammatory; promotes myeloid cell activation.

Source: Based on typical cytokine profiles in EAE models.[4]

Table 3: Histopathological Findings in the CNS of MOG-induced EAE

Histological FeatureExpected Observation
Inflammatory InfiltratesPerivascular cuffs of mononuclear cells (T cells, B cells, macrophages).
DemyelinationLoss of myelin staining (e.g., with Luxol Fast Blue) in white matter tracts.
Microglial ActivationIncreased number and altered morphology of microglia (e.g., Iba1 staining).
AstrogliosisIncreased number and reactivity of astrocytes (e.g., GFAP staining).
Axonal DamageEvidence of axonal injury or loss (e.g., with silver stain or neurofilament staining).

Source: General findings from MOG-EAE histopathology.

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG (89-113) in Rats

This protocol is adapted from established methods for inducing EAE using MOG peptides. Note that while MOG (35-55) is commonly used in C57BL/6 mice, this protocol is generalized for rat models which have been shown to respond to a broader range of MOG peptides.

Materials:

  • MOG (89-113) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Sterile PBS

  • Female Lewis or Dark Agouti rats (8-12 weeks old)

  • Syringes and needles (27G and 30G)

  • Emulsifier (e.g., two-way Luer-lock syringe system)

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve MOG (89-113) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare a 1:1 emulsion of the MOG (89-113) solution and CFA. For example, mix 500 µL of MOG solution with 500 µL of CFA.

    • Emulsify the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.

  • Immunization:

    • On day 0, immunize each rat with 100 µL of the MOG/CFA emulsion, administered subcutaneously at the base of the tail. This delivers a total of 100 µg of MOG (89-113) per rat.

  • Clinical Monitoring:

    • Beginning on day 7 post-immunization, monitor the rats daily for clinical signs of EAE using the scoring system in Table 1.

    • Record the body weight of each animal daily. A significant drop in weight often precedes the onset of clinical symptoms.

    • The typical onset of disease is between days 10 and 14 post-immunization.

  • Endpoint and Tissue Collection:

    • At the desired experimental endpoint (e.g., peak of disease), euthanize the animals.

    • Perfuse the animals with cold PBS followed by 4% paraformaldehyde for histological analysis.

    • Collect the brain and spinal cord for histopathology (see Table 3).

    • Spleen and lymph nodes can be collected for in vitro recall assays (see Protocol 2).

Protocol 2: In Vitro T Cell Recall Assay with MOG (89-113)

This protocol is for assessing the T cell response to MOG (89-113) from immunized animals.

Materials:

  • Spleen and/or draining lymph nodes from MOG (89-113) immunized rats

  • MOG (89-113) peptide

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol

  • 96-well cell culture plates

  • Cell proliferation assay kit (e.g., BrdU or [³H]-thymidine)

  • ELISA kits for cytokines (IFN-γ, IL-17, etc.)

  • Sterile cell strainers (70 µm)

Procedure:

  • Single-Cell Suspension Preparation:

    • Aseptically harvest the spleen and/or draining lymph nodes from immunized rats.

    • Prepare a single-cell suspension by gently grinding the tissue through a 70 µm cell strainer.

    • Lyse red blood cells from the spleen using an ACK lysis buffer.

    • Wash the cells with RPMI medium and resuspend to a final concentration of 2 x 10⁶ cells/mL.

  • Cell Culture and Stimulation:

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 100 µL of RPMI medium containing MOG (89-113) at various concentrations (e.g., 0, 5, 10, 20 µg/mL) to triplicate wells.

    • Include a positive control (e.g., Concanavalin A) and a negative control (medium only).

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Proliferation Assay:

    • After 48 hours of incubation, add BrdU or [³H]-thymidine to the wells and incubate for an additional 18-24 hours.

    • Measure proliferation according to the manufacturer's instructions for the chosen assay.

  • Cytokine Analysis:

    • After 72 hours of incubation, collect the culture supernatants.

    • Measure the concentration of cytokines (e.g., IFN-γ, IL-17) in the supernatants using ELISA kits according to the manufacturer's protocols.

Visualizations

Signaling Pathways and Experimental Workflows

MOG_EAE_Induction cluster_preparation Antigen Preparation cluster_immunization Immunization (Day 0) cluster_response Immune Response cluster_disease Disease Progression MOG MOG (89-113) Peptide Emulsion MOG/CFA Emulsion MOG->Emulsion PBS Sterile PBS PBS->Emulsion CFA Complete Freund's Adjuvant CFA->Emulsion Injection Subcutaneous Injection Emulsion->Injection Rat Rat Rat->Injection APCs Antigen Presenting Cells T_Cells MOG-specific T Cells APCs->T_Cells Antigen Presentation Activation Activation & Proliferation T_Cells->Activation CNS_Infiltration CNS Infiltration Activation->CNS_Infiltration Neuroinflammation Neuroinflammation & Demyelination CNS_Infiltration->Neuroinflammation Clinical_Signs Clinical Signs of EAE Neuroinflammation->Clinical_Signs

Caption: Workflow for the induction of EAE using MOG (89-113).

Neuroinflammatory_Cascade cluster_initiation Initiation in Periphery cluster_cns Events in the CNS MOG MOG (89-113) APC Antigen Presenting Cell (e.g., Dendritic Cell) MOG->APC Uptake Th0 Naive CD4+ T Cell APC->Th0 Presents MOG peptide Th1_Th17 Th1 / Th17 Effector T Cells Th0->Th1_Th17 Differentiation BBB Blood-Brain Barrier Th1_Th17->BBB Crosses Microglia Microglia (Resident APC) Th1_Th17->Microglia Activates Astrocyte Reactive Astrocyte Th1_Th17->Astrocyte Activates Demyelination Demyelination & Axonal Damage Th1_Th17->Demyelination Direct & Indirect Damage BBB->Microglia Reactivation by Microglia->Th1_Th17 Antigen Presentation Microglia->Demyelination Releases Pro-inflammatory Cytokines (TNF-α, IL-6) Astrocyte->Demyelination Contributes to Inflammation Oligodendrocyte Oligodendrocyte Myelin Myelin Sheath Oligodendrocyte->Myelin Demyelination->Oligodendrocyte Damages

Caption: MOG-induced neuroinflammatory cascade in the CNS.

T_Cell_Recall_Workflow cluster_harvest Cell Harvesting cluster_stimulation In Vitro Stimulation cluster_analysis Analysis Immunized_Rat MOG-Immunized Rat Spleen_LN Spleen / Lymph Nodes Immunized_Rat->Spleen_LN Single_Cell_Suspension Single-Cell Suspension Spleen_LN->Single_Cell_Suspension Plating Plate Cells Single_Cell_Suspension->Plating Add_MOG Add MOG (89-113) Plating->Add_MOG Incubation Incubate (48-72h) Add_MOG->Incubation Proliferation Proliferation Assay (BrdU / [3H]) Incubation->Proliferation Cytokine_ELISA Cytokine ELISA (Supernatant) Incubation->Cytokine_ELISA

Caption: Workflow for in vitro T cell recall assay.

References

Application Notes and Protocols for Generating Autoimmune Models with Human MOG (89-113) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS).[1][2] The induction of EAE in susceptible animal strains provides a valuable in vivo platform for investigating the pathogenesis of autoimmune neuroinflammation and for the preclinical evaluation of potential therapeutic agents.[1] Myelin Oligodendrocyte Glycoprotein (MOG), a component of the CNS myelin sheath, is a key autoantigen used to induce EAE.[3] Specific peptide fragments of MOG, such as Human MOG (89-113), are immunodominant epitopes capable of eliciting strong T and B cell-mediated autoimmune responses, leading to the development of EAE in rodents.[4]

These application notes provide a comprehensive overview and detailed protocols for the use of Human MOG (89-113) peptide to generate EAE models, primarily in mice.

Principle of the Model

The induction of EAE with MOG peptides involves the immunization of susceptible animals with an emulsion of the peptide in Complete Freund's Adjuvant (CFA), followed by the administration of Pertussis Toxin (PTX). This procedure activates and expands MOG-specific T helper cells (Th1 and Th17), which cross the blood-brain barrier and initiate an inflammatory cascade within the CNS. This inflammation leads to demyelination, axonal damage, and the clinical manifestation of paralysis.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from an EAE model induced with a MOG peptide in C57BL/6 mice. Note that these values are illustrative and can vary depending on the specific experimental conditions, including the precise peptide sequence, mouse strain, and housing conditions. Optimization of the protocol for the Human MOG (89-113) peptide is recommended.

ParameterTypical Value RangeDescription
Disease Incidence 80-100%The percentage of immunized animals that develop clinical signs of EAE.
Mean Day of Onset 10-16 days post-immunizationThe average day on which clinical symptoms first appear.
Mean Maximal Score 2.5 - 4.0The average peak clinical score achieved by the animals during the acute phase of the disease.
Mortality Rate 0-10%The percentage of animals that die as a direct result of EAE.
Disease Course Chronic-progressiveIn C57BL/6 mice, the disease typically follows a chronic course with persistent neurological deficits.

Experimental Protocols

Materials and Reagents
  • Human MOG (89-113) peptide (lyophilized)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., H37Ra)

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 1 mL syringes with Luer-lock

  • Sterile 18-gauge and 27-gauge needles

  • Female C57BL/6 mice, 8-12 weeks old

  • Anesthesia (e.g., isoflurane)

  • Animal balance

Protocol 1: Preparation of MOG (89-113)/CFA Emulsion
  • Reconstitute MOG (89-113) Peptide: Dissolve the lyophilized Human MOG (89-113) peptide in sterile PBS to a final concentration of 2 mg/mL. Vortex briefly to ensure complete dissolution.

  • Prepare CFA: Ensure the CFA containing Mycobacterium tuberculosis is well-suspended by vortexing or sonicating. A typical concentration of M. tuberculosis is 4 mg/mL.

  • Create the Emulsion: In a sterile glass tube, mix equal volumes of the MOG (89-113) peptide solution and the CFA. For example, mix 500 µL of 2 mg/mL MOG (89-113) with 500 µL of CFA.

  • Emulsify: To create a stable water-in-oil emulsion, use two sterile Luer-lock syringes connected by a 3-way stopcock or an emulsifying needle. Repeatedly pass the mixture between the two syringes for at least 10 minutes until a thick, white emulsion is formed.

  • Test for Stability: To confirm a stable emulsion, dispense a small drop onto the surface of cold water. A stable emulsion will form a single, cohesive droplet and will not disperse.

Protocol 2: Induction of EAE in C57BL/6 Mice
  • Animal Handling: Acclimatize female C57BL/6 mice (8-12 weeks old) to the facility for at least one week prior to the experiment.

  • Day 0: Immunization:

    • Anesthetize the mice lightly.

    • Draw 100 µL of the MOG (89-113)/CFA emulsion into a 1 mL syringe fitted with a 27-gauge needle.

    • Administer the emulsion subcutaneously (s.c.) into two sites on the flanks (50 µL per site).

    • Administer 200 ng of Pertussis Toxin (PTX) in 100 µL of sterile PBS intraperitoneally (i.p.).

  • Day 2: Second PTX Injection:

    • Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.

  • Clinical Monitoring:

    • Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE and record their body weight.

    • Use a standardized clinical scoring system (see table below).

Clinical Scoring of EAE

The severity of EAE is assessed using a 0-5 scale:

ScoreClinical Signs
0 No clinical signs
0.5 Distal limp tail
1.0 Complete limp tail
1.5 Limp tail and hind limb weakness (unsteady gait)
2.0 Unilateral partial hind limb paralysis
2.5 Bilateral partial hind limb paralysis
3.0 Complete bilateral hind limb paralysis
3.5 Complete bilateral hind limb paralysis and unilateral forelimb weakness
4.0 Complete paralysis (quadriplegia)
5.0 Moribund state or death

Adapted from various sources.

Protocol 3: Histopathological Analysis
  • Tissue Collection: At the desired time point (e.g., peak of disease or a chronic time point), euthanize the mice and perfuse transcardially with cold PBS followed by 4% paraformaldehyde (PFA).

  • Tissue Processing: Carefully dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C. Then, process the tissues for paraffin embedding.

  • Staining:

    • Cut 5-10 µm sections and mount on slides.

    • Perform Hematoxylin and Eosin (H&E) staining to visualize inflammatory infiltrates.

    • Use Luxol Fast Blue (LFB) staining to assess the extent of demyelination.

    • Immunohistochemistry can be performed to identify specific immune cell populations (e.g., CD4+ T cells, macrophages).

Protocol 4: Immunological Analysis
  • Isolation of Mononuclear Cells: At a desired time point, isolate mononuclear cells from the spleen, lymph nodes, and CNS of EAE and control mice.

  • Antigen-Specific T Cell Proliferation Assay:

    • Culture the isolated splenocytes or lymph node cells in the presence or absence of Human MOG (89-113) peptide.

    • Measure T cell proliferation using assays such as [3H]-thymidine incorporation or CFSE dilution by flow cytometry.

  • Cytokine Analysis:

    • Restimulate the isolated mononuclear cells with Human MOG (89-113) peptide in vitro.

    • Measure the levels of key cytokines such as IFN-γ, IL-17, IL-4, and IL-10 in the culture supernatants using ELISA or a multiplex bead array.

Visualizations

Experimental Workflow

EAE_Workflow cluster_prep Preparation cluster_induction EAE Induction cluster_monitoring Monitoring & Analysis Peptide Human MOG (89-113) Peptide Solution Emulsion MOG/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Day0 Day 0: Immunization (s.c.) + PTX (i.p.) Emulsion->Day0 Day2 Day 2: PTX (i.p.) Monitoring Daily Clinical Scoring & Weight Measurement Day0->Monitoring Analysis Endpoint Analysis: - Histopathology - Immunology Monitoring->Analysis

Caption: Experimental workflow for inducing EAE with Human MOG (89-113) peptide.

Signaling Pathway in MOG-Induced EAE

MOG_EAE_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) MOG MOG (89-113) Peptide APC Antigen Presenting Cell (e.g., Dendritic Cell) MOG->APC Uptake & Presentation T_cell Naive CD4+ T cell APC->T_cell Activation Th1 Th1 Cell T_cell->Th1 Differentiation Th17 Th17 Cell T_cell->Th17 Differentiation BBB Blood-Brain Barrier Th1->BBB Migration Microglia Microglia/Macrophage Th1->Microglia IFN-γ Th17->BBB Migration Th17->Microglia IL-17 BBB->Microglia Reactivation Demyelination Demyelination & Axonal Damage Microglia->Demyelination Inflammatory Mediators Myelin Myelin Sheath

Caption: Simplified signaling pathway of MOG peptide-induced EAE.

References

Application Notes and Protocols for Detecting Antibodies Against M-O-G (89-113)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and quantification of antibodies specific to the human Myelin Oligodendrocyte Glycoprotein (MOG) peptide (89-113) using an indirect Enzyme-Linked Immunosorbent Assay (ELISA). This assay is a critical tool for studying the autoimmune response in MOG Antibody-Associated Disease (MOGAD), a neuroinflammatory condition of the central nervous system.[1][2]

Myelin Oligodendrocyte Glycoprotein (MOG) is a glycoprotein expressed on the outer surface of myelin sheaths and oligodendrocytes in the central nervous system.[2] While its precise function is not fully elucidated, it is a known target for autoimmune responses in demyelinating diseases.[2][3] Antibodies against MOG, particularly the IgG1 subtype, are implicated in the pathogenesis of MOGAD. The detection of these antibodies is crucial for diagnosis and for monitoring disease activity. The MOG (89-113) peptide is a specific immunodominant epitope of the MOG protein.

Experimental Protocols

This section details the materials and step-by-step procedures for performing an indirect ELISA to detect anti-MOG (89-113) antibodies.

Required Materials:
  • Reagents:

    • Human MOG (89-113) peptide (e.g., MedchemExpress)

    • Coating Buffer (50 mM Sodium Carbonate, pH 9.6)

    • Wash Buffer (PBS with 0.05% Tween-20)

    • Blocking Buffer (PBS with 1% BSA)

    • Sample/Antibody Dilution Buffer (PBS with 0.1% BSA and 0.05% Tween-20)

    • Patient serum or plasma samples

    • Positive and negative control sera

    • HRP-conjugated goat anti-human IgG secondary antibody

    • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

    • Stop Solution (2N H₂SO₄)

    • Bovine Serum Albumin (BSA)

    • Phosphate Buffered Saline (PBS)

    • Tween-20

    • Sodium Carbonate

    • Sulfuric Acid (H₂SO₄)

  • Equipment:

    • 96-well high-binding polystyrene microplate

    • Microplate reader capable of measuring absorbance at 450 nm

    • Incubator set to 37°C

    • Microplate washer (optional)

    • Single and multichannel pipettes

    • Reagent reservoirs

Reagent Preparation:
  • Coating Buffer (50 mM Sodium Carbonate, pH 9.6): Dissolve 1.59 g of sodium carbonate and 2.93 g of sodium bicarbonate in deionized water to a final volume of 1 L. Adjust pH to 9.6.

  • Wash Buffer (1x PBS with 0.05% Tween-20): Prepare 1x PBS from a 10x stock. Add 0.5 mL of Tween-20 per liter of 1x PBS and mix thoroughly.

  • Blocking Buffer (1% BSA in PBS): Dissolve 1 g of BSA in 100 mL of 1x PBS.

  • MOG (89-113) Peptide Coating Solution: Reconstitute the lyophilized MOG (89-113) peptide in sterile distilled water to a stock concentration of 1 mg/mL. Further dilute the peptide in Coating Buffer to a final concentration of 1-10 µg/mL.

Assay Procedure:
  • Antigen Coating:

    • Add 100 µL of the MOG (89-113) peptide coating solution to each well of a 96-well microplate.

    • Incubate the plate overnight at 4°C or for 2 hours at 37°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Wash the plate three times with Wash Buffer as described in step 2.

  • Sample and Control Incubation:

    • Prepare serial dilutions of patient sera, positive control, and negative control in Sample Dilution Buffer (a starting dilution of 1:100 is recommended).

    • Add 100 µL of the diluted samples and controls to the appropriate wells.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated goat anti-human IgG secondary antibody in Antibody Dilution Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Presentation

The following tables present representative quantitative data from an indirect ELISA for the detection of anti-MOG (89-113) antibodies.

Table 1: Standard Curve for Anti-MOG (89-113) Antibody Quantification

Standard Concentration (ng/mL)Optical Density (OD) at 450 nm (Mean)Corrected OD (Mean - Blank)
1002.1502.050
501.6801.580
251.0500.950
12.50.6200.520
6.250.3500.250
3.1250.2000.100
0 (Blank)0.1000.000

Table 2: Sample Data for Patient and Control Sera

Sample IDDilution FactorOD at 450 nm (Mean)Corrected ODCalculated Concentration (ng/mL)
Patient 11001.8501.75065.2
Patient 21000.4500.3507.8
Positive Control1001.9801.88072.5
Negative Control1000.1500.050< 3.125

Visualization

Experimental Workflow

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_detection Detection A Add MOG (89-113) peptide to plate B Incubate A->B Overnight at 4°C C Wash B->C D Add Blocking Buffer C->D E Incubate D->E 1-2h at 37°C F Wash E->F G Add Samples/ Controls F->G H Incubate G->H 1h at 37°C I Wash H->I J Add Secondary Antibody I->J K Incubate J->K 1h at 37°C L Wash K->L M Add TMB Substrate L->M N Incubate M->N 15-30 min O Add Stop Solution N->O P Read at 450 nm O->P

Caption: Workflow of the indirect ELISA for anti-MOG (89-113) antibody detection.

Signaling Pathway of MOG Antibody-Mediated Damage

The binding of anti-MOG antibodies to MOG on the surface of oligodendrocytes and myelin can trigger several downstream pathological events. These include the activation of the classical complement cascade, leading to the formation of the membrane attack complex (MAC) and subsequent cell lysis. Additionally, the Fc region of the bound antibodies can be recognized by Fc receptors on immune cells such as macrophages and natural killer (NK) cells, initiating antibody-dependent cellular cytotoxicity (ADCC). Intracellular signaling cascades within the oligodendrocyte can also be activated, including the MAPK and AKT pathways, which may initially promote survival but can lead to stress-related pathways and cytoskeletal damage upon extensive cross-linking of MOG antibodies.

MOG_Signaling cluster_cell Oligodendrocyte/Myelin cluster_immune Immune-Mediated Damage MOG MOG MAPK_AKT MAPK/AKT Pathway MOG->MAPK_AKT Survival Signaling Complement Complement Activation (C1q) MOG->Complement Fc-mediated FcR Fc Receptor (Macrophage/NK Cell) MOG->FcR Fc-mediated Stress Stress Pathways & Cytoskeletal Damage MAPK_AKT->Stress Cross-linking Demyelination Demyelination Stress->Demyelination Anti_MOG Anti-MOG Antibody Anti_MOG->MOG Binding MAC Membrane Attack Complex (MAC) Complement->MAC MAC->Demyelination ADCC ADCC ADCC->Demyelination FcR->ADCC

Caption: Pathogenic mechanisms of anti-MOG antibodies leading to demyelination.

References

Application Notes and Protocols for Flow Cytometry Analysis of MOG (89-113) Specific T-cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the identification and characterization of Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) specific T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using flow cytometry. This method is crucial for studying autoimmune diseases like multiple sclerosis, and for evaluating the efficacy of novel therapeutics.

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a key autoantigen implicated in the pathogenesis of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE). T-cells specific for MOG peptides, such as MOG (89-113), are believed to play a central role in the inflammatory cascade that leads to demyelination in the central nervous system (CNS). Flow cytometry is a powerful technique for the sensitive and specific detection of these rare, antigen-specific T-cells. This protocol details methods for in vitro stimulation, surface and intracellular staining, and flow cytometric analysis to phenotype and quantify MOG (89-113) specific T-cells.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometric analysis of MOG-specific T-cells.

Table 1: Frequency of Cytokine-Producing CD4+ T-cells upon MOG (89-113) Stimulation.

Donor StatusStimulation% of CD4+ T-cells Secreting IFN-γ% of CD4+ T-cells Secreting TNF-α% of CD4+ T-cells Secreting IL-2
Healthy ControlUnstimulated (DMSO)0.05%0.10%0.02%
Healthy ControlMOG (89-113) Peptide0.15%0.25%0.08%
MS PatientUnstimulated (DMSO)0.10%0.20%0.05%
MS PatientMOG (89-113) Peptide1.50%2.50%0.80%

Table 2: Stimulation Index of MOG-Specific T-cell Responses.

The Stimulation Index (SI) is calculated as the percentage of positive cells in the stimulated sample divided by the percentage of positive cells in the unstimulated control. An SI > 2 is generally considered a positive response.[1]

Donor StatusCytokineStimulation Index (SI)
Healthy ControlIFN-γ3.0
MS PatientIFN-γ15.0
Healthy ControlTNF-α2.5
MS PatientTNF-α12.5

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets.

  • Collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes.

  • Repeat the wash step.

  • Resuspend the PBMC pellet in RPMI 1640 supplemented with 10% FBS.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

Protocol 2: In Vitro Stimulation of MOG (89-113) Specific T-cells

This protocol outlines the stimulation of T-cells with MOG (89-113) peptide to induce cytokine production.

Materials:

  • Isolated PBMCs or splenocytes

  • RPMI 1640 with 10% FBS

  • MOG (89-113) peptide stock solution (1 mg/mL in DMSO)

  • PMA (phorbol 12-myristate 13-acetate) and Ionomycin (for positive control)

  • DMSO (for negative control)

  • Brefeldin A (protein transport inhibitor)[2][3]

  • 96-well round-bottom plate

Procedure:

  • Adjust the cell suspension to a concentration of 1 x 10^7 cells/mL in RPMI 1640 with 10% FBS.

  • Plate 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well plate.

  • Prepare the following stimulation conditions:

    • Unstimulated Control: Add DMSO to a final concentration of <0.1%.

    • MOG (89-113) Stimulation: Add MOG (89-113) peptide to a final concentration of 10 µg/mL.

    • Positive Control: Add PMA (50 ng/mL) and Ionomycin (1 µg/mL).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

  • Add Brefeldin A to each well to a final concentration of 10 µg/mL to block cytokine secretion.[2]

  • Continue incubation for an additional 4-6 hours.

Protocol 3: Staining for Surface Markers and Intracellular Cytokines

This protocol describes the staining procedure for identifying T-cell subsets and intracellular cytokines.

Materials:

  • Stimulated cells from Protocol 2

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)

  • Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm)

  • Permeabilization/Wash buffer

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Flow cytometer

Procedure:

  • Transfer the stimulated cells to FACS tubes.

  • Centrifuge at 400 x g for 5 minutes and discard the supernatant.

  • Resuspend the cells in PBS and add a fixable viability dye according to the manufacturer's instructions. Incubate for 20 minutes at 4°C in the dark.

  • Wash the cells with FACS buffer.

  • Resuspend the cells in FACS buffer containing the surface marker antibodies. Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.

  • Wash the cells with Permeabilization/Wash buffer.

  • Resuspend the cells in Permeabilization/Wash buffer containing the intracellular cytokine antibodies. Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Permeabilization/Wash buffer.

  • Resuspend the cells in FACS buffer for flow cytometry analysis.

Visualizations

Experimental Workflow

G Experimental Workflow for MOG-Specific T-cell Analysis cluster_0 Sample Preparation cluster_1 T-cell Stimulation cluster_2 Cell Staining cluster_3 Data Acquisition and Analysis start Whole Blood or Spleen pbmc_isolation PBMC/Splenocyte Isolation start->pbmc_isolation stimulation In Vitro Stimulation with MOG (89-113) Peptide pbmc_isolation->stimulation controls Include Unstimulated and Positive Controls stimulation->controls brefeldin Add Brefeldin A stimulation->brefeldin viability Viability Staining brefeldin->viability surface Surface Marker Staining (CD3, CD4, CD8) viability->surface fix_perm Fixation and Permeabilization surface->fix_perm intracellular Intracellular Cytokine Staining (IFN-γ, TNF-α, IL-2) fix_perm->intracellular acquisition Flow Cytometry Acquisition intracellular->acquisition gating Gating Strategy acquisition->gating analysis Quantification of Cytokine+ T-cells gating->analysis

Caption: Experimental Workflow for MOG-Specific T-cell Analysis.

MOG-TCR Signaling Pathway

G Simplified MOG-TCR Signaling Pathway cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events & Cellular Response APC Antigen Presenting Cell (APC) MHC_MOG MHC-II + MOG (89-113) TCR T-cell Receptor (TCR) MHC_MOG->TCR Binding CD3 CD3 TCR->CD3 CD4 CD4 Lck Lck CD4->Lck CD3->Lck ITAM Phosphorylation ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCG1 PLCγ1 LAT_SLP76->PLCG1 IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Activation Calcineurin->NFAT NFkB NF-κB Activation PKC->NFkB Cytokine_Gene Cytokine Gene Transcription NFAT->Cytokine_Gene NFkB->Cytokine_Gene Cytokines IFN-γ, TNF-α, IL-2 Production Cytokine_Gene->Cytokines

Caption: Simplified MOG-TCR Signaling Pathway in a CD4+ T-cell.

References

Application Notes and Protocols for Adoptive Transfer EAE Studies Using Human MOG Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for studying the pathogenesis of central nervous system (CNS) autoimmune diseases, most notably multiple sclerosis (MS). The model involves the induction of an inflammatory demyelinating condition in susceptible animals through immunization with myelin-derived antigens. The adoptive transfer model of EAE, in particular, is a powerful tool for dissecting the effector phase of the disease, as it involves the transfer of pre-activated, antigen-specific T cells into naive recipients.[1][2][3]

This document provides detailed application notes and protocols for conducting adoptive transfer EAE studies using human myelin oligodendrocyte glycoprotein (MOG) peptides. While various MOG peptides are used, the most extensively characterized and widely employed is MOG (35-55), due to its high encephalitogenicity in the C57BL/6 mouse strain.[2][4] The protocols detailed herein will focus on MOG (35-55) but the principles are broadly applicable to other encephalitogenic peptides, including human MOG (89-113), which has been identified as an HLA-DR2 restricted epitope.

Data Presentation

Table 1: EAE Clinical Scoring System

A standardized clinical scoring system is essential for quantifying disease severity in EAE studies. The following is a commonly used scale:

ScoreClinical Signs
0No clinical signs of EAE
1Limp tail
2Hind limb weakness or wobbly gait
3Complete hind limb paralysis
4Hind limb paralysis and forelimb weakness/paralysis
5Moribund state or death
Half points (e.g., 2.5) can be used to denote intermediate severity.
Table 2: Representative Quantitative Data in MOG (35-55) Adoptive Transfer EAE

The following table summarizes typical quantitative outcomes in adoptive transfer EAE studies using MOG (35-55)-specific T cells in C57BL/6 mice. These values can vary based on specific laboratory conditions and protocols.

ParameterTypical Value/RangeReference
Disease Incidence >90%
Day of Disease Onset 7-10 days post-transfer
Peak Mean Clinical Score 2.5 - 3.5
T Cell Proliferation Index Significant increase in response to MOG (35-55) in vitro
Key Cytokine Secretion IFN-γ and IL-17 are significantly elevated

Experimental Protocols

Part A: Induction of Active EAE in Donor Mice for T Cell Priming

This initial phase is for generating MOG-specific T cells in donor mice.

Materials:

  • Human MOG (35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis Toxin (PTX)

  • Sterile PBS

  • Female C57BL/6 mice, 8-12 weeks old

Protocol:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG (35-55)/CFA. A common concentration is 1-2 mg/mL of MOG (35-55) in PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis. The final emulsion should be thick and stable.

  • Immunization: Anesthetize the donor mice. Subcutaneously inject 100-200 µL of the MOG/CFA emulsion, typically distributed over two sites on the flank.

  • Pertussis Toxin Administration: On the day of immunization (Day 0) and again 48 hours later (Day 2), administer 200-400 ng of Pertussis Toxin intraperitoneally. PTX acts as an adjuvant and facilitates the entry of immune cells into the CNS.

Part B: Isolation and In Vitro Culture of MOG-Specific T Cells

Materials:

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol

  • MOG (35-55) peptide

  • Recombinant murine IL-12 and/or IL-23

  • Ficoll-Paque or similar density gradient medium

  • Sterile dissection tools

Protocol:

  • Harvesting Lymph Nodes: 7-12 days after immunization, euthanize the donor mice and aseptically harvest the draining lymph nodes (inguinal and axillary).

  • Single-Cell Suspension: Prepare a single-cell suspension by gently grinding the lymph nodes between two frosted glass slides or by passing them through a 70 µm cell strainer.

  • Cell Culture:

    • Wash the cells in supplemented RPMI medium.

    • Plate the cells at a density of 2-5 x 10^6 cells/mL in culture flasks or plates.

    • Stimulate the cells with MOG (35-55) peptide (10-50 µg/mL).

    • To promote the differentiation of encephalitogenic Th1 or Th17 cells, add recombinant murine IL-12 (e.g., 10 ng/mL) or IL-23 (e.g., 10-25 ng/mL), respectively.

  • Incubation: Culture the cells for 3-4 days at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvest and Purification: After incubation, harvest the non-adherent cells. For a more pure population of activated T cells (blasts), a density gradient centrifugation (e.g., using Ficoll-Paque) can be performed.

Part C: Adoptive Transfer of Encephalitogenic T Cells

Materials:

  • Naive female C57BL/6 recipient mice, 8-12 weeks old

  • Harvested and purified MOG-specific T cells

  • Sterile PBS or saline for injection

Protocol:

  • Cell Preparation: Wash the cultured MOG-specific T cells twice with sterile PBS or saline.

  • Cell Counting: Perform a viable cell count (e.g., using Trypan Blue exclusion).

  • Injection: Resuspend the cells in sterile PBS at a concentration for injecting 1-2 x 10^7 viable cells per mouse in a volume of 100-200 µL. Administer the cell suspension intravenously (via the tail vein) or intraperitoneally into naive recipient mice.

Part D: Clinical Evaluation of EAE

Protocol:

  • Monitoring: Beginning 5-7 days after the adoptive transfer, monitor the mice daily for clinical signs of EAE.

  • Scoring: Score the mice based on the clinical scale provided in Table 1.

  • Data Collection: Record the daily clinical scores for each mouse to determine the day of onset, peak disease severity, and overall disease course.

Visualizations

Signaling Pathways in MOG-Induced T Cell Activation

T_Cell_Activation cluster_Effector Effector T Cell MHC_MOG MHC-II + MOG Peptide TCR TCR MHC_MOG->TCR CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 IL12_23 IL-12 / IL-23 IL12R_23R IL-12R / IL-23R IL12_23->IL12R_23R Th1 Th1 Cell (IFN-γ) IL12R_23R->Th1 Th17 Th17 Cell (IL-17) IL12R_23R->Th17

Caption: T Cell activation and differentiation pathway.

Experimental Workflow for Adoptive Transfer EAE

Adoptive_Transfer_Workflow A 1. Immunize Donor Mice (MOG 35-55 + CFA + PTX) B 2. Harvest Draining Lymph Nodes (Day 7-12 post-immunization) A->B C 3. In Vitro Restimulation (MOG 35-55 + IL-12/IL-23) B->C D 4. Isolate Activated T Cells (3-4 days culture) C->D E 5. Adoptive Transfer (Inject cells into naive recipient mice) D->E F 6. Monitor & Score for EAE (Daily from Day 5 post-transfer) E->F

Caption: Workflow for MOG-induced adoptive transfer EAE.

References

Application Notes and Protocols for Screening of Multiple Sclerosis Therapeutics Using MOG (89-113) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical component of the central nervous system (CNS) myelin sheath and a primary autoantigenic target in Multiple Sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE). The MOG (89-113) peptide is an immunodominant epitope capable of inducing robust T and B cell responses, leading to the development of EAE in susceptible rodent models. This makes it a valuable tool for screening and evaluating potential therapeutics for MS. These application notes provide detailed protocols for utilizing the MOG (89-113) peptide in both in vivo and in vitro assays to assess the efficacy of novel drug candidates.

In Vivo Screening: MOG (89-113)-Induced EAE Model

The most widely used in vivo model for MS research is EAE, which recapitulates key pathological features of the human disease, including CNS inflammation, demyelination, and progressive paralysis.[1]

Protocol 1: Active Induction of EAE in C57BL/6 Mice with MOG (89-113) Peptide

This protocol describes the active immunization of C57BL/6 mice to induce a chronic EAE, a model that is highly relevant for studying progressive forms of MS. While many studies utilize the MOG (35-55) peptide, the principles for EAE induction are conserved for other encephalitogenic MOG peptides like MOG (89-113).[2][3][4][5]

Materials:

  • MOG (89-113) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female C57BL/6 mice, 8-12 weeks old

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve MOG (89-113) peptide in sterile PBS at a concentration of 2 mg/mL.

    • Prepare an equal volume of CFA.

    • In a sterile glass syringe, draw up the MOG (89-113) solution and an equal volume of CFA.

    • Create a stable water-in-oil emulsion by repeatedly expelling and drawing the mixture through an emulsifying needle or by vortexing until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Administer a total of 200 µg of MOG (89-113) peptide in 0.2 mL of the emulsion subcutaneously, distributed over two sites on the flank.

    • Administer 200 ng of PTX in 0.1 mL of sterile PBS intraperitoneally (i.p.).

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX in 0.1 mL of sterile PBS i.p.

  • Clinical Scoring:

    • Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

    • Use a standardized scoring system (see Table 1).

Table 1: EAE Clinical Scoring Scale

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness
3Complete hind limb paralysis
4Hind limb paralysis and forelimb weakness
5Moribund or dead

Source: Adapted from multiple EAE protocols.

Data Presentation: EAE Clinical Scores

The primary endpoint for in vivo screening is the amelioration of clinical symptoms. Data should be presented as the mean clinical score over time.

Table 2: Representative EAE Clinical Scores in MOG-Immunized Mice

Days Post-ImmunizationControl Group (Mean Score ± SEM)Treatment Group (Mean Score ± SEM)
100.5 ± 0.20.0 ± 0.0
121.5 ± 0.40.5 ± 0.2
142.8 ± 0.51.2 ± 0.3
163.2 ± 0.31.8 ± 0.4
183.0 ± 0.42.0 ± 0.5
202.8 ± 0.51.9 ± 0.4

Note: This is example data. Actual results will vary.

Post-Mortem and In Vitro Analyses

Following the in vivo phase, tissues can be harvested for further analysis to understand the mechanism of action of the therapeutic candidate.

Protocol 2: Histological Analysis of CNS Tissue

Histological examination of the spinal cord and brain is crucial to assess the extent of inflammation and demyelination.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Paraffin or OCT embedding medium

  • Microtome

  • Hematoxylin and Eosin (H&E) stains

  • Luxol Fast Blue (LFB) stain

  • Microscope

Procedure:

  • Tissue Collection and Fixation:

    • At the end of the experiment, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.

    • Carefully dissect the spinal cord and brain.

    • Post-fix the tissues in 4% PFA overnight at 4°C.

  • Tissue Processing and Sectioning:

    • Process the fixed tissues and embed in paraffin or OCT.

    • Cut 5-10 µm thick sections using a microtome.

  • Staining:

    • H&E Staining: To visualize cellular infiltrates in the CNS.

    • LFB Staining: To assess the degree of demyelination (myelin stains blue, demyelinated areas appear pale).

  • Scoring:

    • Quantify the degree of inflammation and demyelination using a semi-quantitative scoring system (see Table 3).

Table 3: Histological Scoring for Inflammation and Demyelination

ScoreInflammation (H&E)Demyelination (LFB)
0No inflammatory cellsNo demyelination
1Few scattered inflammatory cellsRare foci of demyelination
2Perivascular cuffs of inflammatory cellsScattered areas of demyelination
3Extensive perivascular cuffs and parenchymal infiltrationLarge, confluent areas of demyelination

Source: Adapted from histological protocols for EAE.

Protocol 3: MOG (89-113)-Specific T-Cell Proliferation Assay

This in vitro assay measures the proliferative response of T-cells isolated from immunized mice upon re-stimulation with the MOG (89-113) peptide. A reduction in proliferation indicates an immunomodulatory effect of the therapeutic candidate.

Materials:

  • Spleens from MOG (89-113)-immunized mice

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • MOG (89-113) peptide

  • 96-well cell culture plates

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • Cell harvester and scintillation counter (for [³H]-thymidine) or plate reader/flow cytometer

Procedure:

  • Splenocyte Isolation:

    • Aseptically remove the spleens from euthanized mice.

    • Prepare a single-cell suspension by gently mashing the spleens through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the splenocytes with RPMI medium and resuspend to a concentration of 2 x 10⁶ cells/mL.

  • Cell Culture and Stimulation:

    • Plate 100 µL of the cell suspension per well in a 96-well plate.

    • Add 100 µL of RPMI medium containing MOG (89-113) peptide at various concentrations (e.g., 0, 5, 10, 20 µg/mL).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • Proliferation Measurement ([³H]-thymidine):

    • During the last 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporation of [³H]-thymidine using a scintillation counter. Proliferation is expressed as counts per minute (CPM).

Protocol 4: Cytokine Analysis from Splenocyte Supernatants

Measuring cytokine levels in the supernatant of re-stimulated splenocytes provides insights into the T-cell polarization (e.g., Th1, Th17) and the anti-inflammatory or pro-inflammatory effects of the therapeutic agent.

Materials:

  • Supernatants from the T-cell proliferation assay

  • ELISA kits for specific cytokines (e.g., IFN-γ, IL-17A, IL-4, IL-10)

  • ELISA plate reader

Procedure:

  • Supernatant Collection:

    • After 48-72 hours of incubation in the T-cell proliferation assay, centrifuge the 96-well plates.

    • Carefully collect the supernatants without disturbing the cell pellet.

  • ELISA:

    • Perform ELISA for the cytokines of interest according to the manufacturer's instructions.

    • Read the absorbance using an ELISA plate reader and calculate the cytokine concentrations based on a standard curve.

Table 4: Representative Cytokine Levels in Splenocyte Supernatants

CytokineControl Group (pg/mL ± SEM)Treatment Group (pg/mL ± SEM)
IFN-γ (Th1)1500 ± 250700 ± 150
IL-17A (Th17)800 ± 120350 ± 80
IL-4 (Th2)25 ± 850 ± 12
IL-10 (Treg)60 ± 15150 ± 30

Note: This is example data. Actual results will vary.

Signaling Pathways and Experimental Workflows

MOG (89-113)-Specific T-Cell Activation Signaling Pathway

The binding of the MOG (89-113) peptide presented by an antigen-presenting cell (APC) to the T-cell receptor (TCR) on a CD4+ T-helper cell initiates a cascade of intracellular signaling events. This leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB, which in turn drive the expression of pro-inflammatory cytokines like IFN-γ and IL-17A, promoting CNS inflammation and demyelination.

MOG_TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell MHCII MHC-II MOG_peptide MOG (89-113) TCR TCR MOG_peptide->TCR Antigen Recognition Lck Lck TCR->Lck CD4 CD4 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCG1 PLCγ1 LAT->PLCG1 AP1 AP-1 LAT->AP1 via Ras/MAPK DAG DAG PLCG1->DAG IP3 IP3 PLCG1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17A) NFkB->Cytokines NFAT->Cytokines AP1->Cytokines

Caption: MOG (89-113) peptide recognition by TCR initiates T-cell activation.

Experimental Workflow for Therapeutic Screening

The overall workflow for screening potential MS therapeutics using the MOG (89-113) peptide involves a combination of in vivo and in vitro experiments.

EAE_Workflow cluster_invivo In Vivo Screening cluster_exvivo Ex Vivo / In Vitro Analysis cluster_data Data Analysis and Outcome Immunization Induce EAE in Mice with MOG (89-113) Treatment Administer Therapeutic Candidate Immunization->Treatment Scoring Daily Clinical Scoring Treatment->Scoring Tissue_Harvest Harvest CNS and Spleen Scoring->Tissue_Harvest Histology CNS Histology (H&E, LFB) Tissue_Harvest->Histology TCell_Assay T-Cell Proliferation Assay Tissue_Harvest->TCell_Assay Analysis Compare Clinical Scores, Histology, Proliferation, and Cytokine Levels Histology->Analysis Cytokine_Assay Cytokine Profiling (ELISA) TCell_Assay->Cytokine_Assay TCell_Assay->Analysis Cytokine_Assay->Analysis Efficacy Determine Therapeutic Efficacy Analysis->Efficacy

Caption: Workflow for screening MS therapeutics using the MOG (89-113) EAE model.

References

Application Notes and Protocols for In Vivo Imaging of MOG (89-113) Induced Demyelination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a key autoantigen in the study of demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS). The experimental autoimmune encephalomyelitis (EAE) model, induced by immunization with MOG peptides, is a widely used preclinical model to investigate the pathogenesis of MS and to evaluate potential therapeutic interventions. Specifically, the MOG (89-113) peptide can be used to induce EAE in certain animal strains, leading to CNS inflammation, demyelination, and neurological deficits. In vivo imaging techniques are crucial for longitudinally monitoring the dynamic processes of demyelination and remyelination, providing valuable insights into disease progression and treatment efficacy.

These application notes provide an overview of the methodologies for inducing MOG (89-113) EAE and employing various in vivo imaging modalities to visualize and quantify demyelination. Detailed protocols for EAE induction and key imaging techniques are provided to guide researchers in their experimental design.

Key In Vivo Imaging Modalities

Several non-invasive imaging techniques can be utilized to monitor demyelination in MOG (89-113) induced EAE models:

  • Magnetic Resonance Imaging (MRI): A versatile tool for visualizing CNS lesions, edema, and blood-brain barrier breakdown.[1][2][3][4][5] Conventional T2-weighted imaging can detect demyelinating lesions, while advanced techniques like Diffusion Tensor Imaging (DTI) and Magnetization Transfer Imaging (MTI) can provide more specific information about myelin and axonal integrity.

  • Positron Emission Tomography (PET): A molecular imaging technique that uses radiotracers to visualize and quantify specific biological processes. Tracers targeting myelin, such as [11C]CIC and [11C]MeDAS, allow for the direct assessment of myelin content. Other tracers can be used to image neuroinflammation, such as [11C]PK11195, which targets activated microglia and macrophages.

  • Two-Photon Laser Scanning Microscopy (TPLSM): A high-resolution intravital imaging technique that allows for the visualization of cellular and subcellular events in the living animal. TPLSM can be used to directly visualize demyelination, axonal damage, and the dynamics of immune cells within the CNS.

Quantitative Data Summary

The following tables summarize key quantitative data that can be obtained from in vivo imaging studies of MOG-induced demyelination.

Table 1: MRI Metrics for Demyelination Assessment

MRI MetricDescriptionTypical Change in DemyelinationReference
T2 Relaxation TimeIncreased water content in demyelinated lesions leads to longer T2 relaxation times.Increase
Magnetization Transfer Ratio (MTR)Reduced MTR indicates a loss of myelin macromolecules.Decrease
Fractional Anisotropy (FA)A DTI metric that reflects the directional coherence of water diffusion; decreases with demyelination and axonal damage.Decrease
Radial Diffusivity (RD)A DTI metric sensitive to myelin integrity; increases with demyelination.Increase
Axonal Water Fraction (AWF)A metric from advanced diffusion models that estimates the proportion of water within axons; decreases with demyelination.Decrease

Table 2: PET Tracer Uptake for Myelin and Inflammation Imaging

PET TracerTargetChange in DemyelinationChange in InflammationReference
[11C]CICMyelinDecreaseNo direct effect
[11C]MeDASMyelinDecreaseNo direct effect
[11C]PK11195Translocator protein (TSPO) on activated microglia/macrophagesNo direct effectIncrease
18F-FAraGT-cellsNo direct effectIncrease

Experimental Protocols

Protocol 1: Induction of EAE with MOG (89-113) Peptide

This protocol is a general guideline for inducing EAE in mice. The specific peptide sequence, dose, and mouse strain may need to be optimized.

Materials:

  • MOG (89-113) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation:

    • Prepare a 2 mg/mL solution of MOG (89-113) peptide in sterile PBS.

    • Prepare an equal volume of CFA.

    • Emulsify the MOG peptide solution with CFA by repeatedly drawing and expelling the mixture through a syringe or using a mechanical emulsifier until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.

  • Immunization:

    • Anesthetize the mice.

    • Inject 100 µL of the MOG/CFA emulsion subcutaneously at two sites on the flank (50 µL per site). The total dose of MOG peptide per mouse is typically 100 µg.

  • Pertussis Toxin Administration:

    • Administer pertussis toxin intravenously or intraperitoneally on the day of immunization and again 48 hours later. A typical dose is 200 ng per mouse in 100 µL of PBS.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the clinical severity using a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

Protocol 2: In Vivo MRI of Demyelination

Materials:

  • MRI scanner with a small animal coil

  • Anesthesia system (e.g., isoflurane)

  • Physiological monitoring system (respiration, temperature)

  • Contrast agent (e.g., Gadolinium-DTPA), if required

Procedure:

  • Animal Preparation:

    • Anesthetize the EAE mouse.

    • Position the animal in the MRI scanner's animal holder, ensuring the head or spinal cord is centered in the coil.

    • Monitor the animal's physiological parameters throughout the imaging session.

  • Image Acquisition:

    • Acquire T2-weighted images to visualize demyelinating lesions.

    • Acquire T1-weighted images before and after the administration of a contrast agent to assess blood-brain barrier integrity.

    • (Optional) Acquire diffusion-weighted images for DTI analysis or magnetization transfer-weighted images for MTR calculation.

  • Image Analysis:

    • Analyze the images to identify and quantify the volume of demyelinating lesions.

    • Calculate quantitative MRI metrics such as T2 relaxation time, FA, RD, and MTR in regions of interest.

Protocol 3: In Vivo PET Imaging of Myelin Content

Materials:

  • PET scanner

  • Radiotracer for myelin (e.g., [11C]MeDAS)

  • Anesthesia system

  • Physiological monitoring system

Procedure:

  • Animal Preparation:

    • Anesthetize the EAE mouse.

    • Place the animal in the PET scanner.

    • Insert a tail-vein catheter for tracer injection.

  • Tracer Injection and Image Acquisition:

    • Inject a bolus of the myelin-specific radiotracer via the tail vein.

    • Acquire dynamic PET data for a specified duration (e.g., 60 minutes).

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs) in the brain or spinal cord.

    • Calculate the tracer uptake in the ROIs, often expressed as the Standardized Uptake Value (SUV), to quantify myelin density.

Protocol 4: In Vivo Two-Photon Microscopy of Demyelination

Materials:

  • Two-photon microscope with a pulsed infrared laser

  • Anesthesia system

  • Surgical tools for creating a cranial window

  • Fluorescent dyes or transgenic mice with fluorescently labeled cells/structures (e.g., myelin, axons, microglia)

Procedure:

  • Surgical Preparation:

    • Anesthetize the mouse.

    • Perform a craniotomy to create a cranial window over the brain region of interest (e.g., cortex or spinal cord).

    • Secure a glass coverslip over the exposed tissue.

  • Fluorescent Labeling (if not using transgenic mice):

    • Inject fluorescent dyes to label specific structures (e.g., a myelin-binding dye).

  • Image Acquisition:

    • Position the anesthetized mouse under the two-photon microscope.

    • Use the infrared laser to excite the fluorophores in the tissue.

    • Acquire time-lapse images or z-stacks to visualize the dynamics of demyelination, axonal integrity, and immune cell interactions in real-time.

  • Image Analysis:

    • Analyze the images to quantify changes in myelin sheath morphology, axonal blebbing, and the number and behavior of immune cells.

Visualizations

MOG_EAE_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) MOG_Peptide MOG (89-113) Peptide + CFA APC Antigen Presenting Cell (APC) MOG_Peptide->APC Phagocytosis Naive_T_Cell Naive T Cell APC->Naive_T_Cell Antigen Presentation Activated_T_Cell Activated Myelin-Specific T Cell Naive_T_Cell->Activated_T_Cell Activation & Proliferation BBB Blood-Brain Barrier Activated_T_Cell->BBB Infiltration Demyelination Demyelination & Axonal Damage Activated_T_Cell->Demyelination Direct Attack Microglia Microglia BBB->Microglia Reactivation Microglia->Demyelination Inflammatory Cytokines Oligodendrocyte Oligodendrocyte Myelin_Sheath Myelin Sheath Oligodendrocyte->Myelin_Sheath Myelination Axon Axon

Caption: Signaling pathway of MOG-induced demyelination in EAE.

EAE_Imaging_Workflow Immunization Immunize Mice with MOG (89-113)/CFA PTX Administer Pertussis Toxin Immunization->PTX Scoring Monitor and Score Clinical Signs of EAE PTX->Scoring Imaging In Vivo Imaging (MRI, PET, TPLSM) Scoring->Imaging At different disease stages Analysis Data Analysis and Quantification Imaging->Analysis Endpoint Histological Validation Analysis->Endpoint Correlation

Caption: Experimental workflow for in vivo imaging of MOG-EAE.

References

Application Notes and Protocols: Culturing MOG (89-113) Reactive T-Cell Lines from Human PBMCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing and characterizing Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) reactive T-cell lines from human Peripheral Blood Mononuclear Cells (PBMCs). This process is critical for studying the role of these cells in autoimmune diseases like Multiple Sclerosis (MS) and for the development of novel immunotherapies.

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a key autoantigen implicated in the pathogenesis of Multiple Sclerosis. T-cells reactive to specific epitopes of MOG, such as the 89-113 peptide, are believed to play a significant role in the inflammatory cascade that leads to demyelination in the central nervous system. The ability to culture and expand these specific T-cell lines in vitro provides a powerful tool to investigate their function, cytokine profiles, and susceptibility to therapeutic interventions.

Data Presentation

The following tables summarize quantitative data gathered from various studies on the characteristics of MOG-reactive T-cells. These values can serve as a reference for expected outcomes.

Table 1: Frequency and Proliferative Response of MOG-Reactive T-Cells

ParameterHealthy ControlsMultiple Sclerosis PatientsCitation(s)
Frequency of MOG-reactive T-cells in PBMCs 1:400 to 1:3,000Generally higher, but variable[1]
Stimulation Index (SI) for MOG Peptides Often < 3Can be > 3, but not consistently[2]
CD69 Expression SI (MOG p16-40) ~1.0> 2.0[3]
CD69 Expression SI (MOG p181-205) ~1.0> 2.0[3]

Note: Stimulation Index (SI) is the ratio of proliferation (e.g., CPM in [³H]-thymidine incorporation assays) or activation marker expression in stimulated cells compared to unstimulated controls. An SI > 2 or 3 is often considered a positive response.[2]

Table 2: Cytokine Profile of MOG-Reactive T-Cells (pg/mL)

CytokineConditionHealthy Controls (mean ± SD/SEM)Multiple Sclerosis Patients (mean ± SD/SEM)Citation(s)
IFN-γ Serum52 ± 39Below detection to low levels
TNF-α Serum4.4 ± 0.8Below detection to 3.9 ± 0.6
IL-2 Serum75 ± 285.5 ± 1.7 to 7.7 ± 6.3
IL-4 Serum-Low levels
IL-6 Serum2.3 ± 0.8Below detection to 7.1 ± 3.8
IL-10 Serum69 ± 92.8 ± 1.1 to 2.9 ± 0.9
GM-CSF Serum-0.4 ± 0.3 to 2.7 ± 0.7
TGF-β1 PBMC Supernatant (PHA stimulated)Higher ProductionLower Production

Note: Cytokine levels can vary significantly based on the sample type (serum vs. supernatant), stimulation conditions, and individual patient status (relapse vs. remission). MOG-reactive T-cells from MS patients often exhibit a pro-inflammatory Th1-like phenotype, with higher production of IFN-γ and TNF-α.

Experimental Protocols

This section details the methodologies for the key experiments involved in generating and characterizing MOG (89-113) reactive T-cell lines.

Protocol 1: Isolation of Human PBMCs from Whole Blood

This protocol describes the isolation of PBMCs using Ficoll-Paque density gradient centrifugation.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS at room temperature.

  • Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube. Avoid mixing the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface to a new 50 mL conical tube.

  • Wash the isolated PBMCs by filling the tube with sterile PBS and centrifuging at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in complete culture medium.

  • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. The expected yield is approximately 1-2 million PBMCs per mL of whole blood.

Protocol 2: Generation of MOG (89-113) Reactive T-Cell Lines

This protocol outlines the stimulation and expansion of MOG-specific T-cells from isolated PBMCs.

Materials:

  • Isolated human PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin)

  • MOG (89-113) peptide (lyophilized)

  • Recombinant human Interleukin-2 (IL-2)

  • 96-well round-bottom culture plates

  • Irradiated autologous PBMCs (feeder cells)

Procedure:

  • Primary Stimulation:

    • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.

    • Add MOG (89-113) peptide to a final concentration of 10 µg/mL.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

    • After 3 days, add recombinant human IL-2 to a final concentration of 20 IU/mL.

    • Replenish the medium with fresh medium containing IL-2 every 2-3 days.

  • Restimulation and Expansion (after 10-14 days):

    • Prepare feeder cells by irradiating autologous PBMCs (30 Gy).

    • Harvest the growing T-cell lines from the primary culture.

    • In a new 96-well plate, co-culture the T-cells (5 x 10^4 cells/well) with irradiated feeder cells (5 x 10^5 cells/well) in the presence of MOG (89-113) peptide (1 µg/mL).

    • After 3 days, add IL-2 (20 IU/mL).

    • Continue to expand the culture by splitting the wells and adding fresh medium with IL-2 as the cells proliferate.

    • Repeat the restimulation cycle every 2-3 weeks to maintain the T-cell line.

Protocol 3: T-Cell Proliferation Assay (CFSE Dilution)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation by flow cytometry.

Materials:

  • MOG-reactive T-cell line

  • CFSE staining solution

  • Complete RPMI-1640 medium

  • Flow cytometer

Procedure:

  • Resuspend T-cells at 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add an equal volume of 2X CFSE staining solution (final concentration 1-5 µM) and mix immediately.

  • Incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of cold complete medium and incubate on ice for 5 minutes.

  • Wash the cells 2-3 times with complete medium.

  • Resuspend the CFSE-labeled T-cells and stimulate them with MOG (89-113) peptide and feeder cells as described in Protocol 2.

  • After 4-5 days, harvest the cells and analyze by flow cytometry. Proliferating cells will show a stepwise reduction in CFSE fluorescence intensity.

Protocol 4: Cytokine Profiling (ELISA)

This protocol describes the measurement of cytokine secretion from MOG-reactive T-cell lines using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • MOG-reactive T-cell line

  • MOG (89-113) peptide

  • Irradiated autologous feeder cells

  • Cytokine-specific ELISA kits (e.g., for IFN-γ, TNF-α, IL-4, IL-10, GM-CSF)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Co-culture the MOG-reactive T-cell line (1 x 10^5 cells/well) with irradiated feeder cells (1 x 10^5 cells/well) in a 96-well plate.

  • Stimulate the cells with MOG (89-113) peptide (10 µg/mL). Include an unstimulated control.

  • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Collect the culture supernatants.

  • Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.

  • Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.

Visualizations

Signaling Pathway

The following diagram illustrates the key signaling events initiated upon the interaction of the T-cell receptor (TCR) with the MOG (89-113) peptide presented by an antigen-presenting cell (APC).

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC class II MOG MOG (89-113) Peptide CD4 CD4 MHC->CD4 TCR TCR MOG->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) CD3 CD3 Lck Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 P LAT LAT ZAP70->LAT P PLCG1 PLCγ1 LAT->PLCG1 AP1 AP-1 LAT->AP1 Ras/MAPK Pathway DAG DAG PLCG1->DAG IP3 IP3 PLCG1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB Cytokines Cytokine Production (IL-2, IFN-γ) NFkB->Cytokines Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Cytokines AP1->Cytokines Proliferation Proliferation & Differentiation Cytokines->Proliferation

T-Cell Receptor Signaling Pathway
Experimental Workflow

The diagram below outlines the complete experimental workflow for generating and characterizing MOG (89-113) reactive T-cell lines.

Experimental_Workflow start Start: Human Whole Blood pbmc_isolation PBMC Isolation (Ficoll Gradient) start->pbmc_isolation primary_culture Primary Stimulation: PBMCs + MOG (89-113) Peptide pbmc_isolation->primary_culture il2_addition IL-2 Addition (Day 3) primary_culture->il2_addition expansion Expansion Phase (10-14 days) il2_addition->expansion restimulation Restimulation Cycle: T-cells + MOG Peptide + Irradiated Feeder Cells expansion->restimulation long_term_culture Long-Term Culture & Expansion with IL-2 restimulation->long_term_culture long_term_culture->restimulation Repeat every 2-3 weeks characterization Characterization of MOG-Reactive T-Cell Line long_term_culture->characterization proliferation_assay Proliferation Assay (CFSE or [³H]-Thymidine) characterization->proliferation_assay cytokine_profiling Cytokine Profiling (ELISA, ELISpot, ICS) characterization->cytokine_profiling phenotyping Phenotyping (Flow Cytometry for CD4/CD8) characterization->phenotyping end End: Data Analysis proliferation_assay->end cytokine_profiling->end phenotyping->end

Workflow for MOG-Reactive T-Cell Line Generation

References

Troubleshooting & Optimization

Optimizing MOG (89-113) concentration for T-cell proliferation assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) T-cell proliferation assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of MOG (89-113) peptide for stimulating T-cell proliferation?

The optimal concentration of MOG (89-113) peptide can vary depending on the specific experimental conditions, including the source of the T-cells (e.g., human peripheral blood mononuclear cells [PBMCs], mouse splenocytes), the assay readout (e.g., CFSE dilution, [³H]-thymidine incorporation), and the specific research question. However, a good starting point, based on published literature, is to perform a dose-response titration curve.

Recommended Titration Range: 1 µg/mL to 50 µg/mL.

Commonly reported concentrations that can be used as a reference for initial experiments are summarized in the table below.

Q2: How long should I incubate the cells with the MOG peptide?

The incubation time for a T-cell proliferation assay typically ranges from 3 to 7 days. Shorter incubation times (3-4 days) are often sufficient for measuring early activation markers like CD69, while longer incubation periods (5-7 days) are generally required to observe robust proliferation (multiple cell divisions).[1][2] The optimal duration should be determined empirically for your specific cell type and assay.

Q3: Which type of assay is best for measuring MOG-specific T-cell proliferation?

Several methods can be used to measure T-cell proliferation, each with its own advantages and disadvantages.

  • Dye Dilution Assays (e.g., CFSE, CellTrace™ Violet): These are powerful flow cytometry-based methods that allow for the visualization of individual cell divisions. They can also be combined with staining for other cellular markers to phenotype the responding T-cell population. It is crucial to titrate the dye concentration to avoid toxicity.[3][4]

  • [³H]-Thymidine Incorporation Assay: This is a classic and sensitive method that measures the incorporation of radiolabeled thymidine into the DNA of proliferating cells. However, it requires the use of radioactivity and does not provide single-cell resolution.[1]

  • BrdU Incorporation Assay: This is a non-radioactive alternative to the [³H]-thymidine assay that uses an antibody to detect the incorporation of the thymidine analog BrdU into newly synthesized DNA.

The choice of assay depends on the specific experimental goals, available equipment, and laboratory safety protocols.

Q4: Can I use whole MOG protein instead of the (89-113) peptide?

Yes, recombinant MOG protein can be used to stimulate T-cell responses. However, using peptides offers the advantage of studying responses to specific epitopes. The MOG (89-113) peptide is a well-characterized immunodominant epitope in certain experimental autoimmune encephalomyelitis (EAE) models. When using whole protein, be aware that the optimal concentration and kinetics of the response may differ from that of peptide stimulation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background proliferation in unstimulated (negative control) wells - Mycoplasma contamination.- Poor quality fetal bovine serum (FBS) or other media components.- Pre-activated T-cells in the starting population.- Test cell cultures for mycoplasma.- Use heat-inactivated, high-quality FBS and screen different lots.- Ensure proper handling and processing of primary cells to minimize activation.
Low or no T-cell proliferation in response to MOG peptide - Suboptimal peptide concentration.- Low frequency of MOG-specific T-cells.- Inadequate antigen presentation.- T-cell anergy or apoptosis.- Incorrect assay setup (e.g., cell density, incubation time).- Perform a dose-response curve for the MOG peptide (e.g., 1-50 µg/mL).- Increase the number of cells seeded per well.- Use professional antigen-presenting cells (APCs) or ensure the health of APCs in the culture.- Include a positive control (e.g., anti-CD3/CD28 beads, PHA) to confirm cell viability and responsiveness.- Optimize cell density and incubation time.
High cell death in culture - Toxicity from the proliferation tracking dye (e.g., CFSE).- Suboptimal culture conditions (e.g., pH, CO₂ levels, nutrient depletion).- Peptide toxicity at high concentrations.- Titrate the concentration of the proliferation dye to the lowest level that still provides adequate signal.- Ensure proper incubator function and use fresh, high-quality culture medium.- Test a range of peptide concentrations to rule out toxicity.
Inconsistent results between experiments - Variability in primary cell donors.- Inconsistent reagent preparation (e.g., peptide dilution).- Variation in cell handling and culture techniques.- Standardize protocols and use a consistent source of cells where possible.- Prepare fresh dilutions of the MOG peptide for each experiment from a validated stock.- Maintain meticulous records of all experimental parameters.

Quantitative Data Summary

The following table summarizes MOG peptide concentrations used in various T-cell response assays as reported in the literature. This can serve as a guide for designing your experiments.

MOG Peptide/Protein Concentration Assay Type Cell Type Reference
MOG Peptides10 µg/mLProliferation AssayHuman PBMC
rhMOGIgd (recombinant human MOG)15 µg/mLProliferation AssayHuman PBMC
MOG Peptides10 µg/mLIntracellular Cytokine AssayHuman PBMC
MOG20 µg/mLBrdU Proliferation AssayMouse Splenocytes
MOG (35-55)100 µ g/mouse In vivo EAE inductionC57BL/6 mice

Experimental Protocols

Protocol: MOG (89-113) T-Cell Proliferation Assay using CFSE

This protocol provides a general framework. Optimization of cell numbers, peptide concentration, and incubation times is recommended.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

  • MOG (89-113) peptide

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate-buffered saline (PBS)

  • 96-well round-bottom culture plates

  • Flow cytometer

  • Positive control: Anti-CD3/CD28 beads or Phytohemagglutinin (PHA)

  • Negative control: Vehicle (e.g., DMSO) or an irrelevant peptide

Procedure:

  • Cell Preparation: Isolate PBMCs or splenocytes using standard density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with PBS.

  • CFSE Staining:

    • Resuspend cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM (this should be optimized).

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI medium.

    • Incubate for 5 minutes on ice.

    • Wash the cells three times with complete RPMI medium to remove excess CFSE.

  • Cell Culture:

    • Resuspend the CFSE-labeled cells in complete RPMI medium at a final concentration of 1-2 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate (1-2 x 10⁵ cells/well).

  • Stimulation:

    • Prepare serial dilutions of the MOG (89-113) peptide in complete RPMI medium.

    • Add 100 µL of the peptide solution to the appropriate wells to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µg/mL).

    • Add positive and negative controls to separate wells.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified incubator with 5% CO₂.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain with antibodies against cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.

    • Acquire the samples on a flow cytometer.

    • Gate on the live, single-cell population and then on the T-cell subset of interest (e.g., CD3+CD4+).

    • Analyze the CFSE fluorescence histogram to determine the percentage of proliferated cells (cells that have diluted the CFSE dye).

Visualizations

**.dot

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis Isolate_Cells Isolate PBMCs/ Splenocytes CFSE_Labeling CFSE Labeling Isolate_Cells->CFSE_Labeling Plate_Cells Plate Cells in 96-well Plate CFSE_Labeling->Plate_Cells Washed Cells Add_Stimuli Add MOG (89-113)/ Controls Plate_Cells->Add_Stimuli Harvest_Cells Harvest & Stain (CD3, CD4, etc.) Incubate Incubate (5-7 days) Add_Stimuli->Incubate Incubate->Harvest_Cells Flow_Cytometry Acquire on Flow Cytometer Harvest_Cells->Flow_Cytometry Analyze_Data Analyze CFSE Dilution Flow_Cytometry->Analyze_Data

Caption: Experimental workflow for a MOG (89-113) T-cell proliferation assay using CFSE. .

**.dot

Caption: Simplified signaling pathway of T-cell activation leading to proliferation.

References

Technical Support Center: Troubleshooting Low EAE Incidence with Human MOG (89-113)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers utilizing human Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) peptide to induce Experimental Autoimmune Encephalomyelitis (EAE). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low disease incidence, encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low or no incidence of EAE with human MOG (89-113)?

A1: Low EAE incidence with human MOG (89-113) can stem from several factors. This peptide may be less encephalitogenic in certain mouse strains compared to the more commonly used mouse MOG (35-55). Key areas to investigate include the mouse strain suitability, the quality and concentration of the peptide, the preparation of the MOG/CFA emulsion, and the dosage and timing of pertussis toxin (PTX) administration.

Q2: Which mouse strains are most susceptible to EAE induction with human MOG peptides?

A2: While C57BL/6 mice are widely used for MOG (35-55)-induced EAE, their response to human MOG peptides can be variable. Studies have shown that SJL and (PLJ x SJL)F1 mice can mount an immune response to regions of human MOG that include the 89-113 sequence.[1] It is crucial to select a mouse strain with the appropriate MHC haplotype for efficient presentation of the human MOG (89-113) peptide.

Q3: Can I use the same protocol for human MOG (89-113) as for mouse MOG (35-55)?

A3: While the general framework of the protocol is similar, direct substitution of the peptide may not yield optimal results. Human MOG peptides may require different concentrations or a more robust adjuvant formulation to break tolerance and induce disease. It is often necessary to optimize the concentrations of the human MOG peptide, Mycobacterium tuberculosis in the Complete Freund's Adjuvant (CFA), and the dose of pertussis toxin.

Q4: How critical is the quality of the MOG/CFA emulsion?

A4: The emulsion quality is paramount for successful EAE induction.[2] A stable, water-in-oil emulsion ensures the slow release of the antigen, leading to a sustained immune response. An improper emulsion can lead to rapid degradation of the peptide and a weak or absent immune response. The emulsion should be thick and not separate upon standing.

Q5: What is the role of Pertussis Toxin (PTX) and how can its dosage affect EAE incidence?

A5: Pertussis toxin acts as an adjuvant by increasing the permeability of the blood-brain barrier, which facilitates the entry of pathogenic T cells into the central nervous system.[3] The potency of PTX can vary between lots, and an inappropriate dose can significantly impact EAE incidence and severity.[2] It is advisable to titrate the PTX dose for your specific experimental conditions.

Troubleshooting Guide

This guide addresses specific issues that can lead to low EAE incidence when using human MOG (89-113).

Problem Potential Cause Recommended Solution
No clinical signs of EAE Mouse Strain: The selected mouse strain may not have the appropriate MHC haplotype to present the human MOG (89-113) peptide effectively.Consider using SJL or (PLJ x SJL)F1 mice, which have been shown to respond to human MOG fragments.[1] If using C57BL/6, be aware that the incidence may be lower and require protocol optimization.
Peptide Quality/Concentration: The peptide may be degraded or used at a suboptimal concentration.Ensure the peptide is of high purity and has been stored correctly. Consider increasing the peptide concentration in the emulsion. Standard protocols for mouse MOG (35-55) use 100-200 µg per mouse; a higher dose of human MOG (89-113) may be necessary.
Improper Emulsion: The MOG/CFA emulsion may be unstable, leading to poor antigen presentation.Prepare the emulsion meticulously by slowly adding the peptide solution to the CFA while vortexing or sonicating. The final emulsion should be thick and stable. Test the emulsion stability by placing a drop in water; a stable emulsion will not disperse.
Delayed Onset or Mild Disease Suboptimal Adjuvant: The concentration of Mycobacterium tuberculosis in the CFA may be insufficient.Ensure the CFA contains an adequate concentration of M. tuberculosis (typically 1-4 mg/mL). A higher concentration may be needed to elicit a strong enough response to the human peptide.
Insufficient PTX Dose: The dose of pertussis toxin may be too low to effectively permeabilize the blood-brain barrier.The potency of PTX can vary. Titrate the PTX dose, starting from the standard 200 ng/mouse and increasing if necessary. Administer PTX on the day of immunization and again 48 hours later.
High Variability Between Animals Inconsistent Immunization: Variation in the injection volume or site can lead to inconsistent responses.Ensure precise subcutaneous administration of the emulsion at two sites on the flank. Use a consistent technique for all animals.
Animal Health and Age: Stress, underlying health issues, or age can affect immune responses.Use healthy, age-matched mice (typically 8-12 weeks old). Allow for an acclimatization period before starting the experiment.

Experimental Protocols

Standard Protocol for EAE Induction with Human MOG (89-113)

This protocol is a starting point and may require optimization for your specific laboratory conditions and reagents.

Materials:

  • Human MOG (89-113) peptide

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra)

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female SJL or C57BL/6 mice, 8-12 weeks old

Procedure:

  • Peptide Preparation: Dissolve the human MOG (89-113) peptide in sterile PBS to a final concentration of 2 mg/mL.

  • Emulsion Preparation:

    • In a sterile microfuge tube, add an equal volume of the MOG peptide solution and CFA.

    • Emulsify by vortexing or sonicating until a thick, stable, white emulsion is formed. A common method is to draw the mixture up and down through a glass syringe.

    • Confirm emulsion stability by placing a drop into a beaker of water. The drop should remain intact.

  • Immunization (Day 0):

    • Anesthetize the mice according to your institution's approved protocol.

    • Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank (total volume of 200 µL per mouse). This delivers a total of 200 µg of MOG peptide.

    • Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX i.p. in 100 µL of PBS.

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standard 0-5 scoring scale (see table below).

Clinical Scoring Scale for EAE
Score Clinical Signs
0 No clinical signs
1 Limp tail
2 Hind limb weakness (wobbly gait)
3 Partial hind limb paralysis
4 Complete hind limb paralysis
5 Moribund state or death

Visualizing the Workflow and Pathways

EAE Induction Workflow

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0 & 2) cluster_monitoring Monitoring & Outcome Peptide Human MOG (89-113) in PBS Emulsion MOG/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (with M. tuberculosis) CFA->Emulsion Immunize Subcutaneous Injection of Emulsion (Day 0) Emulsion->Immunize PTX Pertussis Toxin in PBS PTX_Inject1 i.p. Injection of PTX (Day 0) PTX->PTX_Inject1 PTX_Inject2 i.p. Injection of PTX (Day 2) PTX->PTX_Inject2 Mouse Susceptible Mouse (e.g., SJL, C57BL/6) Monitoring Daily Clinical Scoring (starting Day 7) Mouse->Monitoring Immunize->Mouse PTX_Inject1->Mouse PTX_Inject2->Mouse EAE EAE Development Monitoring->EAE

Caption: Experimental workflow for inducing EAE with human MOG (89-113).

Simplified Signaling Pathway of MOG-Induced Autoimmunity

MOG_Autoimmunity_Pathway cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (e.g., Dendritic Cell) T_Cell Naive CD4+ T Cell APC->T_Cell Antigen Presentation Th1_Th17 Pathogenic Th1/Th17 Cells T_Cell->Th1_Th17 Activation & Differentiation BBB Blood-Brain Barrier (compromised by PTX) Th1_Th17->BBB Migration Myelin Myelin Sheath (Oligodendrocyte) BBB->Myelin Infiltration Demyelination Demyelination & Inflammation Myelin->Demyelination Attack MOG_Peptide Human MOG (89-113) MOG_Peptide->APC Uptake & Processing

Caption: Simplified pathway of MOG-induced autoimmune response in EAE.

References

Reducing variability in MOG (89-113) induced EAE scores

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) induced Experimental Autoimmune Encephalomyelitis (EAE) scores.

Troubleshooting Guides

This section addresses specific issues that can arise during MOG-induced EAE experiments, leading to increased variability in clinical scores.

Issue: Low Disease Incidence or Delayed Onset

  • Question: Why are my mice not developing EAE, or why is the onset of symptoms significantly delayed?

  • Answer: Low disease incidence or delayed onset is a common issue that can stem from several factors related to the immunization procedure and the reagents used. Suboptimal preparation of the MOG peptide and Complete Freund's Adjuvant (CFA) emulsion is a primary suspect. A stable water-in-oil emulsion is critical for a robust immune response.[1] Additionally, the potency and dosage of Pertussis Toxin (PTX) are crucial, as PTX facilitates the entry of pathogenic T cells into the central nervous system.[2][3] Variations in PTX batches can lead to inconsistent EAE induction.[2] Finally, ensure that the mice are of the appropriate age and sex, as these factors influence susceptibility to EAE.[2]

Issue: High Variability in Clinical Scores Between Animals in the Same Group

  • Question: I am observing a wide range of EAE scores within the same experimental group. What could be the cause?

  • Answer: High inter-animal variability can be attributed to inconsistencies in the experimental technique and animal-related factors. Improper injection technique, leading to leakage of the emulsion or incorrect subcutaneous administration, can result in variable antigen delivery. It is important that the same person injects all animals in an experiment to minimize variability in technique. Animal stress is another significant factor that can suppress or alter the immune response, leading to inconsistent EAE development. Minimizing stress through proper handling and acclimatization is essential. Genetic differences, even within the same inbred strain, can also contribute to some level of variability.

Issue: Inconsistent Disease Course (e.g., Monophasic vs. Chronic)

  • Question: The EAE disease course in my experiments is not consistent. Sometimes it's monophasic, and other times it's chronic. Why is this happening?

  • Answer: The disease course in MOG-induced EAE in C57BL/6 mice is typically chronic-progressive. However, variations in the protocol can alter this phenotype. The dose of the MOG peptide and the concentration of Mycobacterium tuberculosis in the CFA can influence the disease course. Furthermore, the specific substrain of C57BL/6 mice used can also impact the disease phenotype.

Frequently Asked Questions (FAQs)

Reagents and Preparation

  • Question: How critical is the quality of the MOG (89-113) peptide?

  • Answer: The purity of the MOG peptide is critical for consistent EAE induction. Impurities can alter the immune response and lead to variability. It is recommended to use a high-quality, reputable source for the peptide.

  • Question: What is the best way to prepare the MOG/CFA emulsion?

  • Answer: The goal is to create a stable water-in-oil emulsion. This is typically achieved by repeatedly drawing the aqueous MOG solution and the CFA through a small-gauge needle or a Luer-Lok connector between two syringes until a thick, white, viscous emulsion is formed. A common quality control check is to place a drop of the emulsion in water; a stable emulsion will not disperse.

  • Question: How does Pertussis Toxin (PTX) potency affect EAE induction?

  • Answer: PTX potency can vary significantly between batches and manufacturers, which directly impacts EAE severity and incidence. It is crucial to either use a pre-screened lot of PTX with known potency or to titrate each new lot to determine the optimal dose for consistent EAE induction in your specific laboratory conditions.

Animal-Related Factors

  • Question: What is the ideal age and sex of C57BL/6 mice for MOG EAE?

  • Answer: Female C57BL/6 mice are generally recommended as they tend to develop a more consistent and severe disease course compared to males. The ideal age is typically between 8 and 12 weeks at the time of immunization.

  • Question: How important is minimizing stress in the animals?

  • Answer: Minimizing stress is extremely important for successful and consistent EAE induction. Stress can significantly impact the immune system and reduce EAE susceptibility. Acclimatize mice to the facility for at least one week before immunization, handle them gently, and avoid loud noises or excessive disturbances in the animal housing area.

Scoring and Data Interpretation

  • Question: Is there a standardized scoring system for MOG EAE?

  • Answer: While several scoring systems exist, a common 0-5 scale is widely used. It is crucial to use a consistent and well-defined scoring system throughout your experiments and to have a trained and blinded observer perform the scoring to minimize bias. In-between scores (e.g., 0.5, 1.5) can be used for more granular assessment.

  • Question: How can I reduce bias when scoring EAE?

  • Answer: To reduce bias, the person scoring the animals should be blinded to the experimental groups. This means they should not know which animals received which treatment. Consistent handling and observation techniques are also essential.

Data Presentation

Table 1: Factors Influencing Variability in MOG (89-113) EAE Scores

FactorSource of VariabilityRecommendations for Reduction
MOG Peptide Purity, storage conditionsUse high-purity peptide from a reputable source; store at -20°C with desiccant.
CFA Emulsion Emulsion stability, antigen concentrationEnsure a stable water-in-oil emulsion; use a consistent and validated preparation method.
Pertussis Toxin Potency variation between lots, dosageUse a pre-tested lot or titrate each new lot to determine the optimal dose.
Mouse Strain Substrain differencesUse a consistent substrain from a reliable vendor.
Mouse Age Immune system maturityUse mice within a narrow age range (e.g., 8-12 weeks).
Mouse Sex Hormonal influencesUse female mice for more consistent and severe disease.
Animal Stress Handling, housing conditionsAcclimatize animals, handle gently, and maintain a stable environment.
Injection Technique Inconsistent administration, leakageEnsure proper subcutaneous injection technique; have one person perform all injections.
Clinical Scoring Observer bias, inconsistent criteriaUse a standardized scoring system and a blinded observer.

Table 2: Standard EAE Clinical Scoring Scale

ScoreClinical Signs
0 No clinical signs.
0.5 Distal limp tail.
1 Complete limp tail.
1.5 Limp tail and hind limb weakness.
2 Unilateral partial hind limb paralysis.
2.5 Bilateral partial hind limb paralysis.
3 Complete bilateral hind limb paralysis.
3.5 Complete hind limb paralysis and unilateral forelimb paralysis.
4 Total paralysis of fore and hind limbs.
5 Moribund state or death.

Experimental Protocols

Detailed Methodology for MOG (89-113) Induced EAE in C57BL/6 Mice

Materials:

  • MOG (89-113) peptide (high purity, >95%)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

  • Pertussis Toxin (PTX) from a reliable source

  • Sterile Phosphate Buffered Saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

  • Two 1 mL Luer-Lok syringes

  • One Luer-Lok connector

  • 27-30 gauge needles

Procedure:

  • Preparation of MOG Peptide Solution:

    • On the day of immunization, dissolve the lyophilized MOG (89-113) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Vortex gently to ensure the peptide is completely dissolved.

  • Preparation of MOG/CFA Emulsion:

    • Draw 100 µL of the MOG peptide solution into a 1 mL syringe.

    • Draw 100 µL of CFA into a second 1 mL syringe.

    • Connect the two syringes using a Luer-Lok connector.

    • Forcefully and repeatedly pass the contents back and forth between the syringes for at least 10 minutes to create a stable, white, viscous emulsion.

    • To test for stability, dispense a small drop onto the surface of cold water. A stable emulsion will remain as a discrete droplet.

  • Immunization (Day 0):

    • Anesthetize the mice using an appropriate method (e.g., isoflurane).

    • Inject a total of 200 µL of the MOG/CFA emulsion subcutaneously, divided between two sites on the flanks (100 µL per site).

    • Administer the first dose of Pertussis Toxin (e.g., 200 ng in 100 µL of PBS) intraperitoneally (i.p.).

  • Second Pertussis Toxin Injection (Day 2):

    • Administer a second dose of Pertussis Toxin (e.g., 200 ng in 100 µL of PBS) intraperitoneally (i.p.).

  • Clinical Scoring:

    • Begin daily monitoring and scoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standardized 0-5 scoring scale (as described in Table 2).

    • Ensure the scorer is blinded to the experimental groups.

Visualizations

EAE_Induction_Workflow cluster_preparation Reagent Preparation cluster_immunization Immunization Protocol cluster_monitoring Post-Immunization MOG_prep Prepare MOG (89-113) Solution in PBS Emulsion Create MOG/CFA Emulsion MOG_prep->Emulsion CFA_prep Prepare CFA CFA_prep->Emulsion Day0 Day 0: - Subcutaneous Injection of MOG/CFA Emulsion - Intraperitoneal Injection of Pertussis Toxin Emulsion->Day0 PTX_prep Prepare Pertussis Toxin Solution PTX_prep->Day0 Day2 Day 2: - Intraperitoneal Injection of Pertussis Toxin Day0->Day2 Scoring Daily Clinical Scoring (Starting Day 7) Day2->Scoring Data Data Analysis Scoring->Data

Caption: Workflow for MOG (89-113) Induced EAE.

Factors_Influencing_EAE_Variability cluster_reagents Reagent-Related Factors cluster_animal Animal-Related Factors cluster_technique Technique-Related Factors Variability High Variability in EAE Scores MOG_Quality MOG Peptide Quality MOG_Quality->Variability Emulsion_Stability Emulsion Instability Emulsion_Stability->Variability PTX_Potency PTX Potency Variation PTX_Potency->Variability Animal_Stress Animal Stress Animal_Stress->Variability Age_Sex Age and Sex Age_Sex->Variability Genetics Genetic Background Genetics->Variability Injection Inconsistent Injection Injection->Variability Scoring_Bias Scoring Bias Scoring_Bias->Variability

Caption: Key Factors Contributing to EAE Score Variability.

References

Best practices for storing and handling lyophilized MOG (89-113)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage, handling, and use of lyophilized Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) peptide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized MOG (89-113)?

A1: Lyophilized MOG (89-113) should be stored in a desiccated environment at temperatures below -18°C for long-term stability. While the lyophilized peptide is stable for up to three weeks at room temperature, adherence to long-term storage conditions is critical to ensure peptide integrity and experimental reproducibility.

Q2: How should I reconstitute lyophilized MOG (89-113)?

A2: It is recommended to reconstitute lyophilized MOG (89-113) in sterile, high-purity water (18MΩ-cm) to a concentration of at least 100 µg/mL.[1] Depending on the physicochemical properties of the peptide, other solvents may be required. For peptides with a net positive charge, a 10%-30% acetic acid solution may be used if it fails to dissolve in water. For peptides with a net negative charge, a dilute solution of ammonium hydroxide (<50 μL) can be used. For neutral or very hydrophobic peptides, an initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution with water or an aqueous buffer, is recommended.

Q3: What are the storage recommendations for reconstituted MOG (89-113)?

A3: For short-term storage, the reconstituted MOG (89-113) solution can be kept at 4°C for 2-7 days.[1] For long-term storage, it is advisable to add a carrier protein, such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA), and store in aliquots at -18°C or below to prevent degradation from repeated freeze-thaw cycles.[1]

Q4: What is the primary application of MOG (89-113)?

A4: MOG (89-113) is a peptide fragment of human myelin oligodendrocyte glycoprotein. It is commonly used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models, which serves as a valuable tool for studying the pathogenesis of multiple sclerosis (MS).

Q5: What is the amino acid sequence of human MOG (89-113)?

A5: The amino acid sequence for human MOG (89-113) is RFSDEGGFTCFFRDHSYQEEAAMEL.

Quantitative Data Summary

Table 1: Recommended Storage Conditions

FormTemperatureDurationAdditional Notes
LyophilizedBelow -18°CLong-termStore in a desiccated environment.
LyophilizedRoom TemperatureUp to 3 weeks[1]For short-term transport or handling only.
Reconstituted4°C2-7 days[1]For immediate experimental use.
ReconstitutedBelow -18°CLong-termAliquot to avoid freeze-thaw cycles. Addition of a carrier protein (0.1% HSA/BSA) is recommended.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized MOG (89-113)

Materials:

  • Lyophilized MOG (89-113) vial

  • Sterile, high-purity water (18MΩ-cm) or other appropriate solvent

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Before opening, bring the vial of lyophilized MOG (89-113) to room temperature to prevent condensation.

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Carefully open the vial and add the calculated volume of sterile water or recommended solvent to achieve the desired concentration (e.g., for a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent).

  • Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation.

  • For long-term storage, aliquot the reconstituted peptide into single-use, sterile, low-protein-binding tubes and store at -18°C or below.

Protocol 2: Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG (89-113) in C57BL/6 Mice

Materials:

  • Reconstituted MOG (89-113) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Sterile phosphate-buffered saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

  • Syringes and needles

Procedure:

  • Emulsion Preparation: Prepare a 1:1 emulsion of MOG (89-113) solution and CFA. Draw equal volumes of the MOG (89-113) solution and CFA into two separate syringes connected by a Luer lock. Forcefully pass the mixture between the two syringes until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.

  • Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100-200 µL of the MOG/CFA emulsion, divided between two sites on the flank.

  • Pertussis Toxin Administration: On the day of immunization (Day 0) and again 48 hours later (Day 2), administer an intraperitoneal (i.p.) injection of PTX (typically 100-200 ng per mouse) diluted in sterile PBS.

  • Monitoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system to assess disease severity.

Table 2: EAE Clinical Scoring System

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness
3Hind limb paralysis
4Hind and forelimb paralysis
5Moribund or dead

Troubleshooting Guides

Issue 1: Poor Solubility of Lyophilized MOG (89-113)

  • Possible Cause: The peptide may have a high net charge or be hydrophobic.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Based on the peptide's amino acid sequence, determine its net charge. For the MOG (89-113) sequence RFSDEGGFTCFFRDHSYQEEAAMEL, with several acidic (D, E) and basic (R) residues, the net charge will influence solubility. If water fails, try a dilute acidic or basic solution as described in the reconstitution FAQ.

    • Use of Organic Solvents: For hydrophobic peptides, dissolve first in a minimal amount of an organic solvent like DMSO and then slowly add the aqueous buffer while vortexing.

    • Sonication: Brief sonication in a water bath can help to break up aggregates and improve solubility.

Issue 2: Inconsistent or No EAE Development

  • Possible Cause 1: Improperly prepared MOG/CFA emulsion.

  • Troubleshooting Steps:

    • Check Emulsion Stability: Before injection, test the emulsion by placing a drop in water. A stable emulsion will remain as a single drop. If it disperses, continue mixing.

    • Ensure Thorough Mixing: Use two syringes and a Luer lock for vigorous and repeated mixing to create a stable water-in-oil emulsion.

  • Possible Cause 2: Incorrect dosage or administration of MOG peptide or PTX.

  • Troubleshooting Steps:

    • Verify Concentrations: Double-check the concentrations of your MOG (89-113) and PTX solutions.

    • Accurate Administration: Ensure subcutaneous injection of the emulsion and intraperitoneal injection of PTX are performed correctly.

  • Possible Cause 3: Variability in mouse strain or age.

  • Troubleshooting Steps:

    • Use Appropriate Strain and Age: C57BL/6 mice are a commonly used strain for MOG-induced EAE. Ensure mice are within the recommended age range (8-12 weeks).

    • Source of Mice: Be aware that mice from different vendors may have variations in their susceptibility to EAE.

Issue 3: Reconstituted Peptide Degradation

  • Possible Cause: Repeated freeze-thaw cycles or improper storage.

  • Troubleshooting Steps:

    • Aliquot Solutions: Upon reconstitution, immediately aliquot the peptide solution into single-use volumes to minimize freeze-thaw cycles.

    • Proper Storage: Store aliquots at -18°C or colder for long-term use. For short-term use (a few days), 4°C is acceptable.

    • Use of Carrier Proteins: For long-term storage of dilute peptide solutions, adding a carrier protein like 0.1% BSA or HSA can help prevent adsorption to the storage vial and improve stability.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_eae EAE Induction lyophilized Lyophilized MOG (89-113) reconstitute Reconstitute in Sterile Water/Solvent lyophilized->reconstitute stock_solution Stock Solution (e.g., 1 mg/mL) reconstitute->stock_solution aliquot Aliquot for Single Use stock_solution->aliquot emulsify Emulsify with CFA stock_solution->emulsify storage Store at -18°C or below aliquot->storage immunize Subcutaneous Immunization emulsify->immunize ptx Administer Pertussis Toxin (i.p.) immunize->ptx monitor Daily Clinical Scoring ptx->monitor

Caption: Experimental workflow for the preparation and use of MOG (89-113) in EAE induction.

mog_signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell cluster_bcell B-Cell mog_peptide MOG (89-113) Peptide mhc_complex MHC Class II Presentation mog_peptide->mhc_complex bcr B-Cell Receptor (BCR) mog_peptide->bcr Antigen Recognition costimulatory Upregulation of Co-stimulatory Molecules (CD80/CD86) mhc_complex->costimulatory tcr T-Cell Receptor (TCR) mhc_complex->tcr Antigen Presentation costimulatory->tcr Co-stimulation t_cell_activation T-Cell Activation & Proliferation tcr->t_cell_activation cytokine_release Cytokine Release (IFN-γ, IL-17) t_cell_activation->cytokine_release b_cell_activation B-Cell Activation & Differentiation t_cell_activation->b_cell_activation T-Cell Help bcr->b_cell_activation antibody_production Anti-MOG Antibody Production b_cell_activation->antibody_production

References

Improving signal-to-noise in MOG (89-113) ELISPOT assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) ELISPOT assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing a MOG (89-113) ELISPOT assay?

The main objective is to maximize the signal-to-noise ratio. This means achieving a strong, specific response (high number of distinct spots) in wells stimulated with the MOG (89-113) peptide, while keeping the background (number of spots in negative control wells) as low as possible.

Q2: What are the most common causes of a poor signal-to-noise ratio?

The most frequent issues are high background in negative control wells and a weak or absent signal in the antigen-stimulated wells. These can stem from various factors including cell quality, reagent concentrations, and procedural inconsistencies.

Q3: How important is cell viability for the ELISPOT assay?

Cell viability is critical. Low cell viability can lead to high background and weak signals.[1][2] It is recommended to have at least 89% cell viability for reliable results.[3] For cryopreserved PBMCs, allowing them to rest for at least one hour after thawing can help remove debris and improve viability.[1]

Q4: Can the choice of serum affect my results?

Yes, serum can be a significant source of variability and high background.[4] Some serum batches may contain factors that non-specifically activate cells. It is advisable to test several batches of serum to find one that provides a good signal-to-noise ratio or to use serum-free media. Using serum-free freezing media can also contribute to higher cell viability and better assay performance.

Q5: What are appropriate controls for a MOG (89-113) ELISPOT assay?

Essential controls include:

  • Negative Control: Cells cultured in medium alone (without the MOG peptide) to determine the baseline or background response.

  • Positive Control: Cells stimulated with a polyclonal activator like Phytohemagglutinin (PHA) to confirm cell functionality and that the assay is working correctly.

  • No Cell Control: Wells containing all reagents except cells to check for reagent contamination or non-specific binding of antibodies.

Troubleshooting Guide

High Background

Q: Why am I seeing a high number of spots in my negative control wells?

Possible Causes & Solutions:

Probable CauseRecommended Solution
Contaminated Reagents Endotoxins or other contaminants in media, serum, or DMSO can cause non-specific cell activation. Use fresh, high-quality reagents and filter them if necessary.
Poor Cell Handling Stressed cells can spontaneously secrete cytokines. Handle cells gently, minimize temperature fluctuations, and avoid vigorous pipetting.
Suboptimal Cell Density Overcrowding of cells can lead to non-specific activation. It's crucial to optimize the number of cells per well. A typical starting range for PBMCs is 2x10⁵ to 4x10⁵ cells/well.
Inadequate Washing Insufficient washing can leave behind cells and unbound reagents, contributing to background. Follow the recommended washing steps carefully, ensuring to wash both sides of the membrane after development.
Overdevelopment of the Plate Excessive incubation with the substrate can lead to a general darkening of the membrane and high background. Reduce the development time and monitor spot formation closely.
High DMSO Concentration High concentrations of DMSO (above 0.5%) used to dissolve peptides can cause the membrane to leak, leading to a darker background.
Carryover of Cytokines If cells are pre-incubated with stimulants, secreted cytokines can be carried over into the ELISPOT plate. Ensure cells are washed thoroughly before plating.
Weak or No Signal

Q: Why am I not seeing any spots, or very few spots, in my MOG (89-113) stimulated wells?

Possible Causes & Solutions:

Probable CauseRecommended Solution
Low Frequency of Responding Cells The number of MOG (89-113)-specific T cells may be very low in the sample. Consider increasing the number of cells per well or using a cultured ELISPOT approach to expand antigen-specific cells.
Suboptimal Peptide Concentration The concentration of the MOG (89-113) peptide may be too low or too high. It is essential to titrate the peptide to find the optimal concentration for stimulation.
Inadequate Incubation Time The incubation time may not be sufficient for the cells to respond to the peptide. Optimization of the incubation period (typically 18-48 hours) is recommended.
Poor Cell Viability A high percentage of dead cells will result in a lack of response. Always check cell viability before starting the assay.
Improper Plate Pre-wetting Inadequate pre-wetting of the PVDF membrane with ethanol can lead to poor capture antibody binding and a weak or absent signal.
Incorrect Antibody Concentrations The concentrations of the capture or detection antibodies may be suboptimal. It is important to titrate antibodies to their optimal concentrations.

Experimental Protocols

Key Experimental Parameters (To be Optimized)

It is crucial to emphasize that the following parameters are starting points and require optimization for each specific experimental system.

ParameterRecommended Range/Starting PointNotes
Cell Density 2 x 10⁵ - 4 x 10⁵ PBMCs/wellTitrate to find the optimal number that gives a good signal without high background.
MOG (89-113) Peptide Concentration 1 - 10 µg/mLThis needs to be determined empirically for your specific peptide batch and cell type.
Capture Antibody Concentration 5 - 15 µg/mLHigher concentrations (around 5 µg/ml) can improve the detection of high spot counts. Using 0.5–1 µg per well is also a suggestion for well-defined spots.
Detection Antibody Concentration 1 µg/mLFollow manufacturer's recommendations and consider optimization.
Cell Incubation Time 18 - 48 hoursThe optimal time depends on the specific cytokine and cell type.
Substrate Development Time 5 - 15 minutesMonitor visually and stop the reaction when spots are distinct and the background is low. Overdevelopment increases background.
Detailed IFN-γ ELISPOT Protocol (Adaptable for MOG (89-113))

This protocol provides a general framework. Adherence to sterile techniques throughout is essential.

Day 1: Plate Coating

  • Pre-wet the 96-well PVDF membrane plate with 15 µL of 35% ethanol for 1 minute.

  • Wash the plate 3-5 times with 200 µL/well of sterile PBS.

  • Dilute the anti-IFN-γ capture antibody to the optimized concentration in sterile PBS.

  • Add 100 µL of the diluted capture antibody to each well.

  • Incubate the plate overnight at 4°C.

Day 2: Cell Incubation

  • Wash the plate 3-5 times with sterile PBS to remove unbound capture antibody.

  • Block the membrane by adding 200 µL/well of complete culture medium (e.g., RPMI + 10% FBS) and incubate for at least 2 hours at 37°C.

  • Prepare your cell suspension (e.g., PBMCs) and adjust the concentration to the optimized density in complete culture medium. Ensure high cell viability.

  • Prepare your stimulants:

    • MOG (89-113) peptide diluted to the optimal concentration in culture medium.

    • Positive control (e.g., PHA) diluted in culture medium.

    • Negative control (culture medium alone).

  • Remove the blocking medium from the plate.

  • Add 50 µL of the appropriate stimulant to each well.

  • Add 50 µL of the cell suspension to each well.

  • Incubate the plate for 18-48 hours at 37°C in a humidified CO₂ incubator. Do not disturb the plate during incubation.

Day 3: Detection and Development

  • Wash the plate 3-5 times with PBS containing 0.05% Tween 20 (PBS-T) to remove the cells.

  • Dilute the biotinylated anti-IFN-γ detection antibody to its optimal concentration in PBS-T with 0.5% BSA. Filter the antibody solution to remove aggregates.

  • Add 100 µL of the diluted detection antibody to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate 3-5 times with PBS-T.

  • Add 100 µL of streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP) diluted according to the manufacturer's instructions.

  • Incubate for 1 hour at room temperature.

  • Wash the plate 3-5 times with PBS-T, followed by 2-3 final washes with PBS alone to remove residual Tween 20.

  • Add 100 µL of the substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP) to each well.

  • Monitor spot development closely (typically 5-15 minutes).

  • Stop the reaction by washing the plate thoroughly with deionized water.

  • Allow the plate to dry completely in the dark before analysis.

Visualizations

ELISPOT_Workflow cluster_day1 Day 1: Plate Preparation cluster_day2 Day 2: Cell Culture cluster_day3 Day 3: Detection & Analysis a Pre-wet PVDF Plate (35% Ethanol) b Wash Plate (Sterile PBS) a->b c Coat with Capture Antibody (e.g., anti-IFN-γ) b->c d Incubate Overnight (4°C) c->d e Wash Plate & Block (Culture Medium) d->e f Prepare Cell Suspension (e.g., PBMCs) e->f h Add Cells to Wells f->h g Add Stimulants to Wells (MOG Peptide, Controls) g->h i Incubate (18-48h, 37°C) h->i j Wash Plate to Remove Cells (PBS-T) i->j k Add Detection Antibody j->k l Incubate k->l m Wash & Add Enzyme Conjugate l->m n Incubate m->n o Wash & Add Substrate n->o p Develop Spots o->p q Stop Reaction & Dry Plate p->q r Analyze Spots q->r

Caption: General workflow for an IFN-γ ELISPOT assay.

Troubleshooting_High_Background cluster_causes Potential Causes cluster_solutions1 Solutions for Cell Issues cluster_solutions2 Solutions for Reagent Issues cluster_solutions3 Solutions for Procedural Errors start High Background in Negative Control Wells cause1 Cell-Related Issues start->cause1 cause2 Reagent Issues start->cause2 cause3 Procedural Errors start->cause3 sol1a Check Cell Viability (>89% Recommended) cause1->sol1a sol1b Optimize Cell Density (Avoid Overcrowding) cause1->sol1b sol1c Handle Cells Gently cause1->sol1c sol2a Use High-Quality, Sterile Reagents cause2->sol2a sol2b Test Different Serum Batches or Use Serum-Free Medium cause2->sol2b sol2c Keep DMSO Concentration <0.5% cause2->sol2c sol3a Ensure Adequate Washing Steps cause3->sol3a sol3b Optimize Incubation Times cause3->sol3b sol3c Reduce Substrate Development Time cause3->sol3c sol3d Wash Cells After Pre-stimulation cause3->sol3d

Caption: Troubleshooting decision tree for high background.

References

Technical Support Center: Overcoming Poor Immunogenicity of Human MOG (89-113) in C57BL/6 Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the immunogenicity of the human Myelin Oligodendrocyte Glycoprotein (MOG) peptide (89-113) in C57BL/6 mice.

Frequently Asked Questions (FAQs)

Q1: Why is my human MOG (89-113) peptide not inducing a strong immune response in C57BL/6 mice?

A1: The immunogenicity of any peptide is dependent on its ability to bind to the Major Histocompatibility Complex (MHC) molecules of the host and be recognized by T-cell receptors. Several factors could contribute to the poor immunogenicity of human MOG (89-113) in C57BL/6 mice (H-2b haplotype):

  • Suboptimal MHC-II Binding: The specific amino acid sequence of human MOG (89-113) may not contain a strong binding motif for the I-A**b MHC class II molecule expressed by C57BL/6 mice.

  • Amino Acid Differences between Human and Mouse MOG: While highly homologous, minor differences in the amino acid sequence between human and mouse MOG can impact T-cell recognition and response. A comparison of the human and mouse MOG (89-113) sequences reveals some differences:

    • Human MOG (89-113): RFSDEGGFTCFFRDHSYQEEAAMEL

    • Mouse MOG (89-113): RFSDEGGFTCFFRDHSYQEEAAMEL

    • In this specific 89-113 region, the amino acid sequences for human and mouse MOG are identical. However, studies have identified a nearby region, MOG (113-127), as a novel immunogenic and encephalitogenic T-cell epitope in C57BL/6 mice.[1][2] This suggests that extending or shifting the peptide sequence might be beneficial.

  • Insufficient Adjuvant Stimulation: The choice of adjuvant is critical for initiating a robust immune response, especially for weakly immunogenic peptides. Complete Freund's Adjuvant (CFA) is commonly used, but may not be sufficient on its own.

Q2: Should I be using a different MOG peptide for inducing EAE in C57BL/6 mice?

A2: Yes, if you are not seeing a response with human MOG (89-113), consider using a more established encephalitogenic MOG peptide for C57BL/6 mice. The most commonly and reliably used peptide is MOG (35-55) .[3][4] This peptide is well-characterized and known to induce a chronic, non-relapsing paralysis in this strain.[3] Additionally, recent research has identified other immunogenic epitopes such as MOG (113-127) and MOG (120-134) which could also be effective.

Q3: What is the role of Pertussis Toxin (PTX) and is it always necessary?

A3: Pertussis toxin is a crucial component for inducing severe and reliable Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice when using MOG peptides. It acts as an additional adjuvant and facilitates the entry of activated T-cells into the central nervous system (CNS). While some EAE models in other strains do not require PTX, it is highly recommended for consistent disease induction in the C57BL/6 MOG-EAE model.

Q4: How can I assess if my immunization protocol was successful, even if the mice don't show clinical signs of EAE?

A4: The absence of clinical EAE does not necessarily mean there was no immune response. You can assess the immunogenicity of your peptide by:

  • T-cell Proliferation Assay: Isolate splenocytes or lymph node cells from immunized mice and re-stimulate them in vitro with the MOG peptide. A successful immunization will result in the proliferation of MOG-specific T-cells, which can be measured by assays like [3H]-thymidine incorporation or CFSE dilution.

  • Cytokine Analysis (ELISpot or Intracellular Staining): Measure the production of key cytokines like IFN-γ, IL-17, and IL-4 by peptide-restimulated T-cells. A Th1/Th17 response (IFN-γ and IL-17) is characteristic of EAE pathogenesis.

  • Antibody Titer Measurement (ELISA): If you expect a B-cell response, you can measure the levels of MOG-specific antibodies in the serum of immunized mice.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very low T-cell proliferation in response to in vitro peptide re-stimulation. 1. Poor immunogenicity of the peptide. 2. Suboptimal immunization protocol. 3. Incorrect timing of cell harvest. 1. Switch to a known immunogenic peptide: Use MOG (35-55) or MOG (113-127).2. Enhance immunogenicity: See strategies in the "Enhancing Peptide Immunogenicity" section below.3. Optimize cell harvest time: Harvest splenocytes or draining lymph nodes 7-14 days post-immunization for peak T-cell responses.
High variability in EAE clinical scores between mice in the same group. 1. Inconsistent emulsion preparation. 2. Improper injection technique. 3. Genetic drift within the mouse colony. 4. Variability in PTX potency. 1. Ensure a stable water-in-oil emulsion: The emulsion should be thick and not separate. Test by dropping a small amount into water; it should not disperse.2. Standardize injection: Ensure subcutaneous, not intradermal, injection. Have the same person perform all injections for an experiment.3. Use mice from a reliable vendor and of the same age and sex. 4. Titer each new lot of PTX to determine the optimal dose for consistent EAE induction.
Mice develop skin ulcerations at the injection site. Reaction to the Complete Freund's Adjuvant (CFA). This is a common occurrence and usually does not require treatment as the ulcers typically heal. If concerned, consult with your institution's veterinary staff. An antibiotic ointment can be applied.
Low or no antibody response to the peptide. 1. The peptide is a poor B-cell epitope. 2. The chosen adjuvant does not strongly promote a humoral response. 1. Use a peptide known to contain a B-cell epitope: MOG (113-127) has been identified as a B-cell epitope.2. Consider adjuvants that support antibody production: While CFA is potent, other adjuvants might be combined or used to enhance humoral immunity.

Strategies for Enhancing Peptide Immunogenicity

For weakly immunogenic peptides like human MOG (89-113), several strategies can be employed to boost the immune response:

Peptide Modification and Formulation
  • Conjugation to Carrier Proteins: While not common for EAE induction with MOG peptides, conjugating the peptide to a large carrier protein like Keyhole Limpet Hemocyanin (KLH) can enhance its immunogenicity for antibody production.

  • Amphiphilic Peptides: Conjugating the peptide to a lipid moiety, such as DSPE-PEG, can enhance its delivery to lymph nodes by promoting binding to albumin, which acts as a carrier. This also increases the peptide's stability in serum.

  • Cell-Penetrating Peptides (CPPs): Covalently linking the peptide antigen to a CPP can increase its uptake by antigen-presenting cells (APCs) and enhance its accumulation and persistence in lymph nodes, leading to a more robust T-cell response.

Advanced Adjuvant Systems

The choice of adjuvant is critical in shaping the magnitude and type of the T-cell response.

  • Toll-Like Receptor (TLR) Agonists: These are potent activators of innate immunity and can significantly enhance T-cell responses.

    • CpG Oligodeoxynucleotides (TLR9 agonist): Promotes a strong Th1-biased immune response, characterized by high levels of IFN-γ.

    • Poly(I:C) (TLR3 agonist): Also induces a strong Th1 response and has been shown to be effective in peptide-based cancer vaccines.

    • Monophosphoryl Lipid A (MPLA) (TLR4 agonist): A less toxic derivative of LPS that strongly promotes Th1 responses.

  • Saponin-Based Adjuvants (e.g., QS-21): These adjuvants can enhance both cellular and humoral immunity and are known to promote cross-presentation, which is important for CD8+ T-cell responses.

Quantitative Data Summary

The following tables summarize representative data from studies on EAE induction and MOG peptide immunogenicity in C57BL/6 mice.

Table 1: Comparison of EAE Induction with Different MOG Peptides in C57BL/6 Mice

PeptideDose (µg)AdjuvantMean Max. Clinical Score (± SEM)Mean Day of Onset (± SEM)Incidence
MOG (35-55)100CFA + PTX3.5 ± 0.510 ± 1100%
MOG (35-55)200CFA + PTX4.0 ± 0.312 ± 1100%
MOG (111-130)200CFA + PTX3.8 ± 0.413 ± 2100%

Data are representative and compiled from typical results reported in the literature. Actual results may vary.

Table 2: Effect of Different Adjuvants on T-Cell Response to OVA Peptide in C57BL/6 Mice

AdjuvantAntigenT-cell Response MetricResult (pg/mL IFN-γ)
NoneOVACD4+ T-cell response~100
DOTAP/D35 (CpG)OVACD4+ T-cell response~2000
DOTAP/D35/AlhydrogelOVACD4+ T-cell response>10000
FCAOVACD4+ T-cell response~3000

This table illustrates the potent effect of a combination adjuvant including a TLR agonist (CpG) compared to a standard adjuvant (FCA) on antigen-specific IFN-γ production. Data adapted from a study using OVA as the model antigen.

Table 3: Cytokine Production from Splenocytes of MOG-Immunized C57BL/6 Mice

In Vitro StimulantCytokineConcentration (pg/mL ± SD)
MOGIFN-γ~400 ± 100
MOGIL-17~613 ± 102
MOGIL-10~150 ± 50

Data are representative of cytokine levels in supernatants of MOG-restimulated splenocytes from MOG/CFA immunized mice.

Experimental Protocols

MOG Peptide Emulsification and Immunization of C57BL/6 Mice

Materials:

  • MOG peptide (e.g., MOG 35-55)

  • Sterile Phosphate Buffered Saline (PBS)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/mL)

  • Pertussis Toxin (PTX)

  • 2 glass Luer-lock syringes (1 mL)

  • 1 Luer-lock connector

  • Female C57BL/6 mice (8-12 weeks old)

Protocol:

  • Antigen Preparation: Dissolve the MOG peptide in sterile PBS to a final concentration of 2 mg/mL.

  • Emulsion Preparation: a. Draw 0.5 mL of the MOG peptide solution into one glass syringe. b. Draw 0.5 mL of CFA into the other glass syringe. c. Connect the two syringes with the Luer-lock connector. d. Forcefully pass the mixture back and forth between the syringes for at least 10-15 minutes until a thick, stable, white emulsion is formed. e. To test the emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse.

  • Immunization (Day 0): a. Anesthetize the mice according to your institution's approved protocol. b. Inject 100 µL of the emulsion subcutaneously, divided between two sites on the flanks (50 µL per site). c. Administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.

  • Second PTX Injection (Day 2): a. Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.

  • Monitoring: a. Begin daily monitoring for clinical signs of EAE starting around day 7 post-immunization. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

Materials:

  • Spleens or draining lymph nodes from immunized mice

  • Complete RPMI-1640 medium

  • MOG peptide

  • Concanavalin A (ConA) (positive control)

  • 96-well round-bottom plates

  • [3H]-thymidine

  • Cell harvester and scintillation counter

Protocol:

  • Cell Preparation: a. Harvest spleens or draining lymph nodes 7-14 days post-immunization. b. Prepare single-cell suspensions. c. Count viable cells and resuspend to 2 x 10^6 cells/mL in complete RPMI medium.

  • Assay Setup: a. Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate. b. Add 100 µL of medium containing the MOG peptide at various concentrations (e.g., 0, 1, 5, 10, 20 µg/mL) in triplicate. c. Include wells with medium alone (negative control) and ConA (2.5 µg/mL, positive control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • [3H]-Thymidine Pulsing: a. Add 1 µCi of [3H]-thymidine to each well. b. Incubate for an additional 18-24 hours.

  • Harvesting and Counting: a. Harvest the cells onto filter mats using a cell harvester. b. Measure the incorporated radioactivity using a scintillation counter. c. Calculate the Stimulation Index (SI) = (mean cpm of peptide-stimulated wells) / (mean cpm of medium control wells). An SI > 2 is generally considered a positive response.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

Materials:

  • Splenocytes from immunized mice

  • Brefeldin A and Monensin (protein transport inhibitors)

  • MOG peptide

  • PMA/Ionomycin (positive control)

  • Fluorescently-conjugated antibodies for surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-17)

  • Fixation/Permeabilization buffers

  • Flow cytometer

Protocol:

  • Cell Stimulation: a. Prepare a single-cell suspension of splenocytes at 1-2 x 10^6 cells/mL. b. Stimulate cells for 4-6 hours with MOG peptide (10 µg/mL), PMA/Ionomycin, or medium alone. c. Add Brefeldin A and Monensin for the last 4-5 hours of incubation.

  • Surface Staining: a. Wash the cells and stain with antibodies against surface markers (e.g., anti-CD4) for 20-30 minutes at 4°C.

  • Fixation and Permeabilization: a. Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: a. Stain the cells with antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17) for 30 minutes at room temperature or 4°C.

  • Acquisition and Analysis: a. Wash the cells and resuspend in FACS buffer. b. Acquire the samples on a flow cytometer and analyze the percentage of cytokine-producing cells within the CD4+ T-cell population.

Visualizations

Experimental Workflow for EAE Induction and Analysis

Caption: Workflow for EAE induction and immune response analysis.

TLR4 Signaling Pathway Activation by an Adjuvant

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/MD2/CD14 Complex MyD88 MyD88 TLR4->MyD88 Recruits LPS LPS (Adjuvant Component) LPS->TLR4 Binds IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK complex TRAF6->IKK MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB IKK->NFkB Transcription Gene Transcription NFkB->Transcription AP1 AP-1 MAPK->AP1 AP1->Transcription Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNF-α) Transcription->Cytokines

Caption: Simplified TLR4 signaling pathway initiated by an adjuvant.

References

Adjuvant selection for robust immunization with MOG (89-113)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) peptide for immunization. The following information is intended for researchers, scientists, and drug development professionals to facilitate robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the standard adjuvant recommended for inducing a robust immune response to MOG (89-113) for Experimental Autoimmune Encephalomyelitis (EAE) induction?

A1: The most commonly used and standard adjuvant for inducing EAE with MOG peptides is Complete Freund's Adjuvant (CFA).[1][2] CFA is a water-in-oil emulsion containing heat-killed mycobacteria, which is effective in stimulating a strong cell-mediated and humoral immune response to the emulsified antigen.[3][4] For successful EAE induction, the MOG (89-113) peptide is emulsified with CFA.[2] Additionally, Pertussis Toxin (PTx) is often co-administered to enhance the immune response and facilitate the development of EAE.

Q2: I am observing a weak or inconsistent immune response and EAE development. What are the potential causes and troubleshooting steps?

A2: Inconsistent results in EAE induction can arise from several factors. A critical step for successful immunization is the proper emulsification of the MOG peptide with CFA. An improper emulsion can lead to a suboptimal immune response. It is also important to note that different batches of Pertussis Toxin (PTx) can vary in potency, leading to inconsistent EAE induction.

Troubleshooting Steps:

  • Emulsion Quality: Ensure a stable water-in-oil emulsion is formed. A common method to check this is to drop a small amount of the emulsion into a beaker of water. A stable emulsion will not disperse.

  • Pertussis Toxin Potency: If possible, test the potency of new PTx batches. Consistency in PTx dosage and administration is crucial for reproducible results.

  • Animal Strain and Health: The genetic background of the animal model is a critical determinant of EAE susceptibility and clinical course. Ensure the use of a susceptible strain (e.g., C57BL/6 mice for MOG 35-55) and that the animals are healthy and free from infections that could modulate the immune response.

Q3: Are there alternatives to Complete Freund's Adjuvant (CFA) for immunization with MOG (89-113)?

A3: While CFA is the standard, its use can be associated with side effects such as severe inflammation and pain at the injection site. For this reason, alternatives should be considered whenever possible. Incomplete Freund's Adjuvant (IFA), which lacks the mycobacterial components, is a less inflammatory alternative, though it may result in a weaker immune response when used alone. To enhance the immunogenicity of IFA, it can be supplemented with other immunostimulatory components like peptidoglycan. Other adjuvants, such as those based on saponins (e.g., Quil A), have also been used to induce EAE with MOG peptides, typically in conjunction with PTx injections.

Adjuvant Comparison for MOG (89-113) Immunization

The selection of an adjuvant is critical for the outcome of the immunization. The following table summarizes the key characteristics of commonly discussed adjuvants for use with MOG (89-113).

AdjuvantCompositionKey FeaturesTypical Outcome with MOG (89-113)
Complete Freund's Adjuvant (CFA) Water-in-oil emulsion with heat-killed Mycobacterium tuberculosis or M. butyricum.Potent stimulator of cell-mediated and humoral immunity. Creates a long-lasting antigen depot.Gold standard for EAE induction. Induces a robust Th1 and Th17 response, leading to chronic EAE in susceptible mouse strains.
Incomplete Freund's Adjuvant (IFA) Water-in-oil emulsion without mycobacteria.Less inflammatory than CFA. Primarily promotes a Th2-biased antibody response.Generally insufficient for inducing EAE on its own. Can be used for booster immunizations after a primary immunization with CFA.
IFA + Immunostimulant IFA combined with components like peptidoglycan.Attempts to mimic the potent immunostimulatory effects of CFA with potentially reduced side effects.Can overcome resistance to EAE induction seen with IFA alone.
Saponin-based Adjuvants (e.g., Quil A) Purified extracts from the bark of the Quillaja saponaria tree.Form immune-stimulating complexes (ISCOMs) that can induce both cellular and humoral immunity.Can induce EAE with MOG peptides, typically requiring co-injection of Pertussis Toxin.

Experimental Protocols

Protocol for EAE Induction in C57BL/6 Mice with MOG (35-55) and CFA

This protocol is a standard method for inducing active EAE in C57BL/6 mice.

Materials:

  • MOG (35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 2.5 mg/mL)

  • Pertussis Toxin (PTx)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Two sterile glass Luer-lock syringes

  • One double-hubbed emulsion needle

  • Anesthetizing agent (e.g., isoflurane)

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 1.5 mg/mL.

    • In one syringe, draw up the MOG/PBS solution.

    • In the second syringe, draw up an equal volume of CFA.

    • Connect the two syringes to the double-hubbed needle.

    • Force the contents back and forth between the syringes for at least 10 minutes to create a stable, thick, water-in-oil emulsion.

    • To test for stability, drop a small amount of the emulsion onto the surface of cold water. A stable emulsion will remain as a tight droplet and will not disperse.

  • Immunization:

    • Anesthetize 6- to 8-week-old female C57BL/6 mice.

    • Inject a total of 100-150 µg of MOG peptide emulsified in CFA subcutaneously. This is typically administered in two or three sites on the back/flank.

  • Pertussis Toxin Administration:

    • On the day of immunization (Day 0) and again 48 hours later (Day 2), administer 200 ng of PTx intraperitoneally.

  • Monitoring:

    • Begin monitoring the mice daily for clinical signs of EAE starting around day 7 post-immunization.

    • Score the clinical severity of EAE based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

Visualizing Experimental Workflows and Pathways

Experimental Workflow for EAE Induction

The following diagram outlines the key steps in the experimental workflow for inducing EAE using MOG peptide and CFA.

EAE_Induction_Workflow cluster_prep Preparation cluster_immunization Immunization & Treatment cluster_outcome Outcome Assessment MOG Peptide MOG Peptide Emulsification Emulsification MOG Peptide->Emulsification CFA Adjuvant CFA Adjuvant CFA Adjuvant->Emulsification MOG/CFA Emulsion MOG/CFA Emulsion Emulsification->MOG/CFA Emulsion Subcutaneous Injection Subcutaneous Injection MOG/CFA Emulsion->Subcutaneous Injection Animal Model C57BL/6 Mouse Monitoring Monitoring Animal Model->Monitoring Subcutaneous Injection->Animal Model Pertussis Toxin Pertussis Toxin IP Injection IP Injection Pertussis Toxin->IP Injection IP Injection->Animal Model Clinical Scoring Clinical Scoring Monitoring->Clinical Scoring Immunological Analysis Immunological Analysis Monitoring->Immunological Analysis

Caption: Workflow for EAE induction with MOG/CFA.

Generalized Adjuvant Signaling Pathway

This diagram illustrates a simplified, general mechanism of how adjuvants like CFA enhance the immune response.

Adjuvant_Signaling cluster_recognition Antigen Presentation cluster_activation T-Cell Activation & Differentiation cluster_response Effector Response APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) T_Cell Naive T-Cell APC->T_Cell Antigen Presentation (MHC-II) Antigen MOG (89-113) Peptide Antigen->APC Adjuvant Adjuvant (CFA) PRR Pattern Recognition Receptor (PRR) (e.g., TLRs) Adjuvant->PRR PRR->APC Activation Th1 Th1 Cell T_Cell->Th1 Differentiation Th17 Th17 Cell T_Cell->Th17 Differentiation Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) Th1->Cytokines Th17->Cytokines CNS_Inflammation CNS Inflammation & Demyelination Cytokines->CNS_Inflammation

Caption: Generalized adjuvant mechanism of action.

References

Validation & Comparative

Validating the Immunogenicity of a New Batch of Human MOG (89-113): A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the immunogenicity of a new batch of human Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) peptide. It offers a comparative analysis of essential in vivo and in vitro assays, complete with detailed experimental protocols and expected quantitative outcomes. This document is intended to assist in ensuring batch-to-batch consistency and predicting the immunogenic potential of MOG peptides used in pre-clinical research for autoimmune diseases such as Multiple Sclerosis (MS).

Comparative Analysis of Immunogenicity Validation Methods

The immunogenicity of a new batch of human MOG (89-113) is primarily assessed through its ability to induce an autoimmune response in animal models and to stimulate specific T-cell responses in vitro. The following tables summarize the key assays and their expected outcomes, comparing the new batch to a previously validated reference standard.

Table 1: In Vivo Immunogenicity Assessment - Experimental Autoimmune Encephalomyelitis (EAE)
ParameterNew Batch hMOG (89-113)Reference Standard hMOG (89-113)Alternative: hMOG (35-55)Description
EAE Incidence (%) Expected: ≥ 80%≥ 80%≥ 90%Percentage of animals developing clinical signs of EAE.
Mean Day of Onset Expected: 10-14 days10-14 days9-12 daysAverage day post-immunization when clinical signs first appear.
Mean Maximum Clinical Score Expected: 3.0 - 4.03.0 - 4.03.5 - 4.5Average peak severity of EAE symptoms on a standardized scale.
Mean Cumulative Disease Index Batch-dependentBatch-dependentBatch-dependentSum of daily clinical scores over the observation period.
Table 2: In Vitro Immunogenicity Assessment - T-Cell Proliferation Assay
ParameterNew Batch hMOG (89-113)Reference Standard hMOG (89-113)Negative Control (No Peptide)Description
Stimulation Index (SI) Expected: > 2.0> 2.01.0Fold increase in T-cell proliferation in response to the peptide compared to the unstimulated control.[1]
CPM (Counts Per Minute) Batch-dependentBatch-dependent< 1,000Measurement of [3H]-thymidine incorporation, indicating cell proliferation.
Table 3: In Vitro Immunogenicity Assessment - Cytokine Profiling
CytokineNew Batch hMOG (89-113)Reference Standard hMOG (89-113)Expected ResponseRole in EAE Pathogenesis
IFN-γ (pg/mL) Batch-dependentBatch-dependentIncreasedPro-inflammatory; promotes Th1 differentiation.
GM-CSF (pg/mL) Batch-dependentBatch-dependentIncreasedPro-inflammatory; crucial for myeloid cell activation and CNS infiltration.[1]
IL-17A (pg/mL) Batch-dependentBatch-dependentIncreasedPro-inflammatory; hallmark of Th17 cells, key drivers of EAE.
IL-10 (pg/mL) Batch-dependentBatch-dependentVariableAnti-inflammatory; regulatory cytokine that can ameliorate EAE.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vivo EAE Induction in C57BL/6 Mice

Objective: To assess the encephalitogenic potential of the new MOG peptide batch by inducing EAE in a susceptible mouse strain.

Materials:

  • New batch of human MOG (89-113) peptide

  • Reference standard human MOG (89-113) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • 8-10 week old female C57BL/6 mice

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Antigen Emulsion Preparation: Prepare a 2 mg/mL solution of the MOG peptide in sterile PBS. Emulsify this solution with an equal volume of CFA to a final concentration of 1 mg/mL. A stable emulsion is critical for successful immunization.

  • Immunization: On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion per site (total of 200 µg of MOG peptide per mouse).

  • Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200 ng of PTX intraperitoneally in 100 µL of sterile PBS.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund state

  • Data Collection: Record daily clinical scores and body weight for each mouse for at least 28 days.

In Vitro T-Cell Proliferation Assay

Objective: To measure the ability of the new MOG peptide batch to stimulate the proliferation of MOG-specific T-cells.

Materials:

  • Spleens from MOG-immunized mice (harvested at day 10-12 post-immunization)

  • New batch and reference standard of human MOG (89-113) peptide

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin

  • [3H]-thymidine

  • 96-well round-bottom plates

Procedure:

  • Splenocyte Isolation: Aseptically remove spleens from MOG-immunized mice and prepare a single-cell suspension.

  • Cell Culture: Plate splenocytes at a density of 5 x 10^5 cells/well in a 96-well plate.

  • Peptide Stimulation: Add the new batch or reference standard MOG peptide to triplicate wells at a final concentration of 10 µg/mL. Include a no-peptide control.

  • Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • [3H]-Thymidine Labeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The results are expressed as counts per minute (CPM).

  • Stimulation Index (SI) Calculation: Calculate the SI as the mean CPM of stimulated wells divided by the mean CPM of unstimulated wells.

In Vitro Cytokine Profiling by ELISA

Objective: To quantify the production of key pro-inflammatory and regulatory cytokines by MOG-specific T-cells in response to the new peptide batch.

Materials:

  • Supernatants from the T-cell proliferation assay (collected at 48-72 hours)

  • ELISA kits for IFN-γ, GM-CSF, IL-17A, and IL-10

Procedure:

  • Sample Collection: At 48 or 72 hours of culture from the T-cell proliferation assay, carefully collect the cell culture supernatants.

  • ELISA Assay: Perform the ELISA for each cytokine according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. The results are typically expressed in pg/mL.

Visualizations

Experimental Workflow for Immunogenicity Validation

G cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_data Data Analysis & Comparison cluster_conclusion Conclusion immunization Immunization of Mice (Day 0) ptx PTX Administration (Day 0, 2) immunization->ptx scoring Daily Clinical Scoring (Day 7-28) ptx->scoring compare_eae Compare EAE Metrics scoring->compare_eae splenocyte_isolation Splenocyte Isolation (Day 10-12) tcell_culture T-Cell Culture with MOG Peptide splenocyte_isolation->tcell_culture proliferation_assay T-Cell Proliferation Assay (72h + 18h) tcell_culture->proliferation_assay cytokine_assay Cytokine Profiling (ELISA) (48-72h Supernatant) tcell_culture->cytokine_assay compare_si Compare Stimulation Index proliferation_assay->compare_si compare_cytokines Compare Cytokine Levels cytokine_assay->compare_cytokines conclusion Validate Batch Immunogenicity compare_eae->conclusion compare_si->conclusion compare_cytokines->conclusion

Caption: Workflow for in vivo and in vitro validation of a new MOG peptide batch.

MOG Peptide-Induced T-Cell Activation Pathway

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell apc APC cd28 CD28 apc->cd28 Signal 2 (Co-stimulation) mhc MHC Class II tcr T-Cell Receptor (TCR) mhc->tcr Signal 1 cd4 CD4 mhc->cd4 mog MOG (89-113) Peptide mog->mhc Processing & Presentation activation T-Cell Activation tcr->activation cd4->activation cd28->activation proliferation Proliferation activation->proliferation cytokines Cytokine Production (IFN-γ, GM-CSF, IL-17) activation->cytokines

Caption: Simplified signaling pathway of MOG peptide-induced T-cell activation.

Logical Framework for Batch Comparison

G cluster_tests cluster_comparison start New Batch of hMOG (89-113) invivo_test In Vivo EAE Induction start->invivo_test invitro_test In Vitro T-Cell Assays start->invitro_test ref_std Reference Standard invivo_test->ref_std Compare Results invitro_test->ref_std Compare Results decision Immunogenicity Comparable? ref_std->decision pass Batch Validated decision->pass Yes fail Batch Fails Validation decision->fail No

References

Comparative Analysis of Human MOG (89-113) Antibody Cross-Reactivity with Alternative MOG Peptides

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of human monoclonal antibodies targeting the myelin oligodendrocyte glycoprotein (MOG) peptide (89-113) with other immunologically relevant MOG peptides. The data presented herein is a synthesized representation derived from established principles of antibody-epitope interactions and is intended to serve as a framework for experimental design. The primary focus of MOG antibody research in the context of autoimmune diseases, such as MOG antibody-associated disease (MOGAD), is on antibodies that recognize conformational epitopes of the full-length MOG protein.[1][2][3][4][5] Antibodies targeting linear peptides, such as MOG (89-113), are generally considered less pathologically relevant but are valuable tools for specific immunological studies.

Data Presentation: Quantitative Comparison of Antibody Binding Affinity

The following table summarizes the binding affinities (in terms of the equilibrium dissociation constant, KD) of a hypothetical human monoclonal antibody raised against MOG (89-113) with various MOG peptides. Lower KD values indicate a higher binding affinity. These values are illustrative and would be determined experimentally using techniques such as Surface Plasmon Resonance (SPR).

Peptide SequenceAmino Acid RangeKey Epitope RegionPredicted Binding Affinity (KD) (nM)
MOG (89-113)RFSDEGGFTCFFRDHSYQEEAAMELImmunizing Peptide10
MOG (35-55)MEVGWYRPPFSRVVHLYRNGKImmunodominant T-cell epitope> 1000 (Negligible)
MOG (40-55)WYRPPFSRVVHLYRNGKImmunodominant T-cell epitope> 1000 (Negligible)
MOG (1-21)GQFRVIGPRHPIRALVGDEVEN-terminal region> 1000 (Negligible)
MOG (P42S Mutant)Full-length extracellular domain with P42S mutationConformational EpitopeNot applicable (Linear peptide antibody)
MOG (H103A/S104E Mutant)Full-length extracellular domain with H103A/S104E mutationsConformational EpitopeNot applicable (Linear peptide antibody)

Note: It is critical to recognize that antibodies generated against linear peptides are unlikely to bind with high affinity to the native, folded MOG protein expressed on the cell surface, which is the primary target in MOGAD. The key pathogenic epitopes are often conformational and located in regions such as the loop containing Proline 42 (P42).

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening

This protocol describes a direct ELISA to screen for the binding of the anti-MOG (89-113) antibody to various MOG peptides.

Materials:

  • 96-well high-binding polystyrene plates

  • MOG peptides (lyophilized)

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk in PBST

  • Anti-MOG (89-113) human monoclonal antibody

  • Horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Peptide Coating: Dissolve MOG peptides in Coating Buffer to a final concentration of 5 µg/mL. Add 100 µL of each peptide solution to separate wells of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step as in step 2.

  • Primary Antibody Incubation: Dilute the anti-MOG (89-113) antibody in Blocking Buffer to the desired concentration (e.g., 1 µg/mL). Add 100 µL of the diluted antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as in step 2, but increase the number of washes to five to ensure removal of unbound secondary antibody.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol outlines the use of SPR to determine the binding kinetics and affinity (KD) of the anti-MOG (89-113) antibody to different MOG peptides.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Amine coupling kit (containing NHS, EDC, and ethanolamine)

  • Anti-human IgG (Fc) antibody for capture

  • Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • MOG peptides

  • Anti-MOG (89-113) human monoclonal antibody

Procedure:

  • Surface Preparation and Antibody Immobilization:

    • Activate the sensor chip surface using a 1:1 mixture of NHS and EDC.

    • Immobilize the anti-human IgG (Fc) antibody to the activated surface to create a capture surface.

    • Deactivate excess reactive groups with ethanolamine.

  • Ligand Capture:

    • Inject the anti-MOG (89-113) antibody over the capture surface at a low flow rate (e.g., 10 µL/min) to allow for its capture by the immobilized anti-human IgG.

  • Analyte Injection (Peptide Binding):

    • Prepare a series of dilutions of each MOG peptide in Running Buffer (e.g., ranging from 0.1 nM to 1000 nM).

    • Inject the peptide solutions sequentially over the captured antibody surface at a high flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with Running Buffer.

    • Include a zero-concentration (buffer only) injection for baseline subtraction.

  • Regeneration:

    • Inject a regeneration solution (e.g., glycine-HCl, pH 1.5) to remove the captured antibody and bound peptide, preparing the surface for the next cycle.

  • Data Analysis:

    • The binding events are recorded as a sensorgram (response units vs. time).

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizations

ELISA_Workflow cluster_coating Peptide Coating cluster_blocking Blocking cluster_incubation Antibody Incubation cluster_detection Detection A 1. Coat wells with 5 µg/mL MOG peptides overnight at 4°C B 2. Wash 3x with PBST A->B C 3. Block with 5% non-fat milk for 2 hours at RT B->C D 4. Wash 3x with PBST C->D E 5. Add anti-MOG (89-113) Ab (1 µg/mL) for 1 hour at 37°C D->E F 6. Wash 3x with PBST E->F G 7. Add HRP-conjugated secondary Ab for 1 hour at 37°C F->G H 8. Wash 5x with PBST G->H I 9. Add TMB substrate (15-30 min at RT) H->I J 10. Add Stop Solution I->J K 11. Read absorbance at 450 nm J->K

Caption: ELISA workflow for MOG antibody cross-reactivity screening.

SPR_Workflow cluster_prep Surface Preparation cluster_binding Binding Cycle cluster_analysis Analysis P1 1. Activate sensor chip with NHS/EDC P2 2. Immobilize anti-human IgG (Fc) capture antibody P1->P2 P3 3. Deactivate with ethanolamine P2->P3 B1 4. Capture anti-MOG (89-113) Ab P3->B1 B2 5. Inject MOG peptide (analyte) in a concentration series B1->B2 B3 6. Monitor association and dissociation B2->B3 A1 7. Regenerate surface B3->A1 A2 8. Fit sensorgram data to determine ka, kd, and KD A1->A2

Caption: Surface Plasmon Resonance (SPR) workflow for binding affinity measurement.

References

Recombinant Human MOG Protein: A Superior Control for Comprehensive Peptide Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, neuroscience, and drug development, selecting the appropriate controls is paramount for the validity and interpretation of experimental data. In studies involving myelin oligodendrocyte glycoprotein (MOG) peptides, particularly in the context of autoimmune diseases like multiple sclerosis (MS), recombinant human MOG (rhMOG) protein emerges as a critical tool. This guide provides a detailed comparison of rhMOG protein with MOG-derived peptides as controls, supported by experimental data and protocols, to aid scientists in making informed decisions for their research.

When investigating the immunogenicity of MOG peptides, utilizing the full-length recombinant protein as a control offers a more complete picture of the immune response. Unlike short peptides, which represent single epitopes, the rhMOG protein encompasses a broader range of both T-cell and B-cell epitopes. This characteristic is crucial for studies aiming to understand the multifaceted immune reactions underlying MOG-associated autoimmunity.

Comparative Analysis: Recombinant MOG Protein vs. MOG Peptides

The primary distinction between using rhMOG protein and synthetic MOG peptides (e.g., MOG35-55) as immunogens or controls lies in the nature of the induced immune response. The rhMOG protein is capable of inducing a B-cell-dependent immune response, which is often more reflective of the complex autoimmune processes observed in diseases like MS. In contrast, MOG peptides typically elicit a T-cell-dominant response.[1][2][3][4]

This difference is critical when evaluating potential therapeutics. Agents that target B cells may show efficacy in a rhMOG-induced model but appear ineffective in a MOG peptide-induced model.[3] Therefore, rhMOG serves as a more comprehensive control for assessing the efficacy of a wider range of therapeutic interventions.

Immunological Response Profile
FeatureRecombinant Human MOG ProteinMOG (35-55) Peptide
Immune Cell Activation T-cells and B-cellsPrimarily T-cells
Dependence B-cell dependentT-cell dependent
Disease Model (EAE) Chronic, progressiveAcute or relapsing-remitting
Pathology CNS inflammation with T-cell and B-cell infiltration, demyelinationCNS inflammation with predominantly T-cell infiltration, demyelination
Therapeutic Testing Suitable for T-cell and B-cell modulating agentsPrimarily suitable for T-cell modulating agents

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for key experiments utilizing rhMOG protein.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for MS.

Workflow for EAE Induction

EAE_Induction cluster_emulsion Antigen Emulsion Preparation cluster_immunization Immunization cluster_monitoring Disease Monitoring rhMOG Recombinant Human MOG Protein Emulsify Emulsify rhMOG->Emulsify CFA Complete Freund's Adjuvant (CFA) with M. tuberculosis CFA->Emulsify Injection Subcutaneous Injection Emulsify->Injection Day 0 Mouse C57BL/6 Mouse Mouse->Injection PTX Pertussis Toxin (intraperitoneal) Injection->PTX Day 0 & 2 ClinicalScore Daily Clinical Scoring PTX->ClinicalScore Ongoing Weight Body Weight Measurement PTX->Weight Ongoing

Workflow for inducing EAE using rhMOG protein.

Protocol:

  • Antigen Emulsification: Emulsify rhMOG protein (100-200 µg) in an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL).

  • Immunization: Inject 0.2 mL of the emulsion subcutaneously over two sites on the flank of C57BL/6 mice.

  • Pertussis Toxin Administration: Administer pertussis toxin (200-300 ng) intraperitoneally on the day of immunization and again two days later.

  • Monitoring: Monitor the mice daily for clinical signs of EAE and record their body weight. Clinical scoring is typically based on a 0-5 scale, reflecting the severity of paralysis.

T-cell Proliferation Assay

This assay measures the proliferation of T-cells in response to an antigen.

Protocol:

  • Cell Isolation: Isolate splenocytes from immunized mice at a desired time point (e.g., peak of disease).

  • Cell Culture: Plate the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Antigen Stimulation: Add rhMOG protein or MOG peptides to the wells at various concentrations (e.g., 1-20 µg/mL). Use a mitogen like phytohemagglutinin (PHA) as a positive control.

  • Incubation: Incubate the plates for 72 hours.

  • Proliferation Measurement: Add a proliferation indicator such as BrdU or [3H]-thymidine for the final 18-24 hours of culture. Measure the incorporation of the indicator to determine the extent of cell proliferation.

Cytokine Profile Analysis

This analysis identifies the types of T-helper (Th) cells involved in the immune response.

Workflow for Cytokine Analysis

Cytokine_Analysis cluster_sample Sample Collection cluster_processing Cell Processing & Restimulation cluster_analysis Analysis Spleen Spleen Splenocytes Isolate Splenocytes Spleen->Splenocytes CNS Central Nervous System (CNS) CNS_cells Isolate Mononuclear Cells CNS->CNS_cells Restimulation Restimulate with rhMOG/Peptide Splenocytes->Restimulation CNS_cells->Restimulation ELISA ELISA Restimulation->ELISA ELISpot ELISpot Restimulation->ELISpot FlowCytometry Intracellular Cytokine Staining (Flow Cytometry) Restimulation->FlowCytometry

Workflow for analyzing cytokine profiles in response to MOG.

Protocol:

  • Sample Collection: Collect spleens and brains from immunized mice at the peak of disease.

  • Cell Isolation and Restimulation: Prepare single-cell suspensions from the spleens and isolate mononuclear cells from the CNS. Culture the cells and restimulate them with rhMOG protein or MOG peptides (10 µg/mL) for 48-72 hours.

  • Cytokine Measurement: Collect the culture supernatants and measure the levels of key cytokines (e.g., IFN-γ, IL-17, IL-4, IL-10) using ELISA or a multiplex cytokine assay. Intracellular cytokine staining followed by flow cytometry can also be used to identify the cytokine-producing cell populations.

Signaling Pathways in MOG-Induced Autoimmunity

The immune response to MOG, whether the full protein or a peptide, involves the activation of specific T-helper cell subsets, primarily Th1 and Th17 cells. These cells produce pro-inflammatory cytokines that contribute to the demyelination and neuroinflammation seen in EAE and MS.

Simplified MOG-Induced T-Cell Signaling

MOG_Signaling cluster_th1 Th1 Differentiation cluster_th17 Th17 Differentiation APC Antigen Presenting Cell (APC) T_cell Naive CD4+ T-cell APC->T_cell MOG Antigen Presentation Th1 Th1 Cell T_cell->Th1 IL-12 Th17 Th17 Cell T_cell->Th17 TGF-β, IL-6, IL-23 IFNg IFN-γ Th1->IFNg Inflammation Neuroinflammation & Demyelination IFNg->Inflammation IL17 IL-17 Th17->IL17 IL22 IL-22 Th17->IL22 IL17->Inflammation IL22->Inflammation

Simplified signaling cascade in MOG-induced T-cell activation.

Conclusion

References

T-Cell Responses to MOG Epitopes: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the immunogenicity of various Myelin Oligodendrocyte Glycoprotein (MOG) epitopes, this guide offers a comparative analysis of T-cell responses, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations. It is designed to be an essential resource for researchers, scientists, and professionals in drug development focused on multiple sclerosis and related demyelinating diseases.

Myelin Oligodendrocyte Glycoprotein (MOG) is a key autoantigen implicated in the pathogenesis of multiple sclerosis (MS) and other central nervous system (CNS) demyelinating disorders. The immune response to different epitopes of MOG can vary significantly, influencing the nature and severity of the disease. Understanding these differential T-cell responses is crucial for the development of targeted immunotherapies. This guide provides a comparative overview of T-cell reactivity to prominent MOG epitopes, summarizing key quantitative data from various studies.

Comparative Analysis of T-Cell Responses to MOG Epitopes

The immunodominance of MOG epitopes can differ between species (human vs. mouse) and even between different mouse strains. Research has highlighted several key epitopes that elicit strong T-cell responses.

Human T-Cell Responses

In human studies, T-cell reactivity to MOG is observed in both MS patients and healthy controls, though the characteristics of these responses can differ. The extracellular domain of MOG, particularly peptides within the 1-60 amino acid region, is a frequent target of CD4+ T-cells.[1][2] Some studies indicate a higher frequency of MOG-specific T-cells producing pro-inflammatory cytokines like IFN-γ and IL-17A in MS patients compared to healthy individuals.[3] For instance, one study found significantly higher numbers of IFN-γ, IL-22, and IL-17A producing MOG-specific T-cells in MS patients.[3] However, other research has not found a significant difference in the proliferation indices of peripheral blood T-cells between patients and controls in response to the M-O-G immunoglobulin-like domain.[2] Interestingly, certain epitopes, such as peptide 27-50, have been recognized exclusively by T-cell lines from healthy controls in some cohorts, suggesting a potential regulatory role. More recent studies have also identified potent T-cell epitopes within the transmembrane and cytoplasmic domains of human MOG, such as p119-130 and p186-200, which can elicit stronger proliferative responses in MS patients than the well-studied p35-55.

Murine T-Cell Responses (EAE Models)

In the context of Experimental Autoimmune Encephalomyelitis (EAE), the MOG p35-55 peptide is a widely studied encephalitogenic epitope in C57BL/6 mice, inducing robust Th1 and Th17 responses. However, emerging evidence suggests that epitopes within the transmembrane and cytoplasmic domains, such as p119-132, may be immunodominant and equally or even more potent in inducing EAE. Studies have shown that immunization with full-length MOG results in a significantly higher frequency of T-cells responding to p119-132 compared to p35-55. Both CD4+ and CD8+ T-cells have been shown to respond to MOG epitopes. While the MOG p35-55 induced EAE is primarily considered a CD4+ T-cell-driven model, MOG-reactive CD8+ T-cells are also generated. Specific CD8+ T-cell epitopes have been mapped within the MOG p35-55 sequence, such as MOG 37-46 and MOG 44-54.

Quantitative Data Summary

The following tables summarize quantitative data on T-cell responses to various MOG epitopes from representative studies.

Table 1: Proliferative Responses of T-Cells to MOG Epitopes

EpitopeT-Cell TypeModel/SubjectProliferation Measurement (Unit)Key Findings
MOG p35-55CD4+C57BL/6 Mice63,953 ± 3284 (cpm)Strong proliferative response.
MOG p35-55CD8+C57BL/6 Mice21,526 ± 1236 (cpm)Lower response compared to CD4+ T-cells.
MOG (full protein)PBLMS Patients12 of 24 patients respondedHigher incidence of response in MS patients compared to controls (1 of 16).
MOG p119-130T-cellsMS PatientsSignificantly higher than controlsElicited stronger proliferative responses than p35-55 in MS patients.
MOG p186-200T-cellsMS PatientsSignificantly higher than controlsElicited stronger proliferative responses than p35-55 in MS patients.

Table 2: Cytokine Production by MOG-Specific T-Cells

EpitopeT-Cell TypeModel/SubjectCytokineConcentration (pg/mL)Key Findings
MOG p35-55SplenocytesEAE MiceIFN-γ1503.5 ± 123.5Elevated in EAE, suppressed by tolerization.
MOG p35-55SplenocytesEAE MiceIL-172102.8 ± 306.2Elevated in EAE, suppressed by tolerization.
MOG p35-55CD4+C57BL/6 MiceIFN-γ1451.3 ± 59.4Higher production by CD4+ T-cells.
MOG p35-55CD8+C57BL/6 MiceIFN-γ803.3 ± 39.2Lower production compared to CD4+ T-cells.
MOG p35-55CD4+C57BL/6 MiceIL-4298.6 ± 7.7
MOG p35-55CD8+C57BL/6 MiceIL-4245.5 ± 11.8

Table 3: Frequency of MOG-Specific T-Cells

Epitope/AntigenT-Cell TypeModel/SubjectAssayFrequency (per 10^6 PBMC/SFCs)Key Findings
MOG (bead-bound)CD4+MS PatientsFluoroSpot (IFN-γ)Higher than HCs (P=0.001)~50% of MS patients showed MOG reactivity.
MOG (bead-bound)CD4+MS PatientsFluoroSpot (IL-17A)Higher than HCs (P<0.0001)~50% of MS patients showed MOG reactivity.
MOG peptidesT-cellsMS Patients & HCsELISPOT (IFN-γ)Heterogeneous responseNo single peptide was preferentially recognized.
MOG p35-55T-cellsMS Patients & HCsLimiting Dilution1:400 to 1:3,000Surprisingly high frequency in both groups.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summarized protocols for key assays used to assess T-cell responses to MOG epitopes.

T-Cell Proliferation Assay ([3H] Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigen stimulation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

  • Cell Preparation: Isolate splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) and prepare a single-cell suspension.

  • Cell Plating: Seed 4 x 10^5 cells per well in a 96-well plate.

  • Antigen Stimulation: Add the MOG peptide of interest at a desired concentration (e.g., 20 µg/mL). Include a negative control (no peptide) and a positive control (e.g., a mitogen like Concanavalin A).

  • Co-culture: Culture the cells for 48-72 hours at 37°C.

  • Radiolabeling: Add 1 µCi of [3H] thymidine to each well for the final 8-18 hours of culture.

  • Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter. The results are typically expressed as counts per minute (cpm).

T-Cell Proliferation Assay (CFSE-Based)

This flow cytometry-based assay tracks cell division by the progressive dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) in daughter cells.

  • Cell Labeling: Resuspend isolated T-cells or PBMCs in pre-warmed PBS at 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction with cold complete medium.

  • Cell Plating: Plate 2 x 10^5 CFSE-labeled cells per well in a 96-well plate.

  • Antigen Stimulation: Add the MOG peptide and controls as described for the [3H] thymidine assay.

  • Incubation: Culture the cells for 5-7 days at 37°C.

  • Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) and a viability dye.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the CFSE dilution profile within the live, specific T-cell population gate.

Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

  • Plate Preparation: Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile water.

  • Coating: Coat the wells with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking solution (e.g., RPMI with 10% FBS) for at least 30 minutes.

  • Cell Plating and Stimulation: Add 2-4 x 10^5 PBMCs or splenocytes per well, along with the MOG peptide and controls.

  • Incubation: Incubate the plate for 12-48 hours at 37°C in a humidified incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Spot Development: Add a substrate that forms an insoluble colored precipitate. Stop the reaction by washing with water once distinct spots have formed.

  • Analysis: Air-dry the plate and count the spots, where each spot represents a single cytokine-producing cell. An automated ELISPOT reader is recommended for accurate quantification.

Visualizing T-Cell Activation and Experimental Workflow

To better understand the processes involved in T-cell responses to MOG epitopes, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the key signaling pathways activated upon T-cell receptor (TCR) engagement.

G cluster_workflow Experimental Workflow for T-Cell Response Analysis cluster_proliferation Proliferation Assays cluster_prolif_readout Readout cluster_elispot ELISPOT Assay start Isolate PBMCs/Splenocytes assay_choice Select Assay start->assay_choice cfse CFSE Labeling assay_choice->cfse Proliferation thymidine [3H] Thymidine assay_choice->thymidine Proliferation coat Coat Plate with Capture Ab assay_choice->coat Cytokine Secretion culture_prolif Culture with MOG Peptide cfse->culture_prolif thymidine->culture_prolif flow Flow Cytometry culture_prolif->flow CFSE scint Scintillation Counting culture_prolif->scint [3H] block Block Plate coat->block culture_elispot Culture with MOG Peptide block->culture_elispot detect Add Detection Ab & Substrate culture_elispot->detect read_elispot Read Plate detect->read_elispot

Figure 1. A flowchart of common experimental workflows for analyzing T-cell responses to MOG epitopes.

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Pathways cluster_outcome Cellular Response TCR TCR Lck Lck TCR->Lck CD4 CD4 CD4->Lck APC APC MHC MHC-II-MOG MHC->TCR MHC->CD4 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg Ras_MAPK Ras-MAPK Pathway PLCg->Ras_MAPK NFkB NF-κB Pathway PLCg->NFkB NFAT Ca2+-NFAT Pathway PLCg->NFAT Proliferation Proliferation Ras_MAPK->Proliferation Differentiation Differentiation Ras_MAPK->Differentiation Cytokine Cytokine Production NFkB->Cytokine NFkB->Differentiation NFAT->Cytokine NFAT->Differentiation

Figure 2. A simplified diagram of the T-cell receptor (TCR) signaling pathway upon MOG epitope presentation.

References

Validating MOG (89-113) Specific T-Cell Clones by Cytokine Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of T-cell clones specific for myelin oligodendrocyte glycoprotein (MOG) peptide 89-113 is a critical step in autoimmune disease research, particularly in the context of multiple sclerosis. Cytokine profiling offers a powerful means to characterize the functional phenotype of these T-cell clones, providing insights into their potential pathogenic or regulatory roles. This guide provides a comparative overview of three widely used cytokine profiling methods: Intracellular Cytokine Staining (ICS), Enzyme-Linked Immunospot (ELISpot), and Multiplex Cytokine Assays (e.g., Luminex). We present a summary of their performance, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate method for your research needs.

Comparison of Cytokine Profiling Methods

The choice of method for cytokine profiling depends on the specific research question, the required sensitivity, and the desired throughput. Each technique offers distinct advantages and limitations.

FeatureIntracellular Cytokine Staining (ICS)ELISpotMultiplex Cytokine Assay (Luminex)
Principle Flow cytometry-based detection of intracellular cytokines.Solid-phase immunoassay to enumerate cytokine-secreting cells.Bead-based immunoassay for simultaneous quantification of multiple soluble cytokines.
Primary Output Percentage of cytokine-producing cells within a defined population (e.g., CD4+, CD8+). Provides single-cell resolution.Number of cytokine-secreting cells (Spot Forming Units - SFUs) per million cells.Concentration (pg/mL or ng/mL) of multiple cytokines in culture supernatant.
Sensitivity Moderate to high.Very high; considered one of the most sensitive methods for detecting rare cytokine-secreting cells.[1]High, with a wide dynamic range.
Multiplexing High; can simultaneously measure multiple cytokines and cell surface markers.Limited; typically single or dual-color assays are common.Very high; can simultaneously measure up to 100 analytes.[2]
Quantitative Semi-quantitative (frequency of positive cells).Quantitative (number of secreting cells).Quantitative (concentration of secreted cytokines).
Cell Viability Requires cell fixation and permeabilization, which can impact cell viability for downstream applications.Cells can be recovered after the assay for further analysis.Measures secreted products; cells can be used for other applications.
Throughput Moderate to high, depending on the flow cytometer.High; suitable for screening large numbers of samples.High; ideal for large-scale screening of multiple cytokines.
Cost Moderate to high, due to antibody and flow cytometry costs.Moderate.High initial instrument cost, but can be cost-effective on a per-analyte basis for large studies.
Advantages Provides multiparametric data at the single-cell level, allowing for phenotypic characterization of cytokine-producing cells.[2][3]Extremely sensitive for detecting rare antigen-specific responses.[1]High-throughput and requires small sample volumes for measuring a broad cytokine profile.
Disadvantages Less sensitive than ELISpot for rare events; fixation may affect some epitopes.Does not provide information on the phenotype of the secreting cells or the amount of cytokine produced per cell.Measures bulk cytokine secretion, not at the single-cell level; potential for cross-reactivity between antibodies.

Data Presentation: Validating MOG (89-113) T-Cell Clones

The following tables present representative data from hypothetical experiments validating a MOG (89-113) specific T-cell clone using ICS, ELISpot, and a multiplex cytokine assay. These values are intended to illustrate the type of data generated by each method and to facilitate comparison.

Table 1: Intracellular Cytokine Staining of a MOG (89-113) Specific T-Cell Clone

StimulusMarker% Positive Cells (within CD4+ gate)
UnstimulatedIFN-γ0.1%
IL-40.05%
IL-17A0.08%
MOG (89-113) peptideIFN-γ15.2%
IL-40.5%
IL-17A8.9%
PMA/IonomycinIFN-γ45.7%
IL-410.2%
IL-17A25.1%

Table 2: ELISpot Analysis of a MOG (89-113) Specific T-Cell Clone

StimulusCytokineSpot Forming Units (SFU) per 10^6 cells
UnstimulatedIFN-γ5
IL-42
IL-17A8
MOG (89-113) peptideIFN-γ850
IL-450
IL-17A420
Anti-CD3/CD28IFN-γ2500
IL-4800
IL-17A1500

Table 3: Multiplex Cytokine Assay of Supernatants from a MOG (89-113) Specific T-Cell Clone Culture

StimulusCytokineConcentration (pg/mL)
UnstimulatedIFN-γ< 10
IL-4< 5
IL-17A< 15
TNF-α< 20
IL-10< 10
MOG (89-113) peptideIFN-γ2500
IL-4150
IL-17A1800
TNF-α1200
IL-1080
Anti-CD3/CD28IFN-γ> 10000
IL-42000
IL-17A> 8000
TNF-α> 5000
IL-10500

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed cytokine profiling techniques.

Intracellular Cytokine Staining (ICS) Protocol
  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or use established T-cell clones. Resuspend cells at a concentration of 1-2 x 10^6 cells/mL in complete RPMI medium.

  • Stimulation:

    • Add MOG (89-113) peptide (final concentration 10 µg/mL) to the cell suspension.

    • Include an unstimulated control (medium alone) and a positive control (e.g., PMA at 50 ng/mL and Ionomycin at 500 ng/mL).

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) and incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Incubate cells with fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend cells in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C.

    • Wash cells with a permeabilization buffer (e.g., Perm/Wash™ buffer).

  • Intracellular Staining:

    • Incubate cells with fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, IL-17A) diluted in permeabilization buffer for 30 minutes at 4°C in the dark.

    • Wash cells twice with permeabilization buffer.

  • Acquisition and Analysis:

    • Resuspend cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of cytokine-positive cells within the gated T-cell populations.

ELISpot Protocol
  • Plate Preparation:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute.

    • Wash the plate five times with sterile water.

    • Coat the plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate with sterile PBS and block with RPMI medium containing 10% FBS for at least 30 minutes at room temperature.

    • Prepare a cell suspension of 2.5 x 10^5 to 5 x 10^5 cells per well in complete RPMI medium.

    • Add the MOG (89-113) peptide (10 µg/mL) or other stimuli to the respective wells.

    • Add the cell suspension to the wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-enzyme conjugate (e.g., streptavidin-HRP) for 1 hour at room temperature.

  • Spot Development:

    • Wash the plate and add a substrate solution (e.g., AEC or BCIP/NBT).

    • Monitor spot development (typically 5-30 minutes).

    • Stop the reaction by washing with distilled water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots manually using a dissecting microscope or with an automated ELISpot reader.

Multiplex Cytokine Assay (Luminex) Protocol
  • Sample Preparation:

    • Culture T-cell clones with or without MOG (89-113) peptide stimulation as described for the other assays.

    • After the desired incubation period (e.g., 24-48 hours), centrifuge the culture plates and collect the supernatants.

    • Store supernatants at -80°C until use.

  • Assay Procedure (using a commercial kit):

    • Prepare the antibody-coupled magnetic beads by vortexing and sonicating.

    • Add the beads to a 96-well filter plate.

    • Wash the beads using a vacuum manifold.

    • Add standards, controls, and culture supernatants to the appropriate wells.

    • Incubate the plate on a shaker for 2 hours at room temperature.

    • Wash the beads three times.

    • Add the detection antibody cocktail to each well and incubate on a shaker for 1 hour at room temperature.

    • Wash the beads three times.

    • Add streptavidin-phycoerythrin (SAPE) to each well and incubate on a shaker for 30 minutes at room temperature.

    • Wash the beads three times.

    • Resuspend the beads in sheath fluid.

  • Data Acquisition and Analysis:

    • Acquire data on a Luminex instrument.

    • Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curve.

Mandatory Visualization

Experimental Workflow

G cluster_start T-Cell Clone Preparation cluster_stim Stimulation cluster_methods Cytokine Profiling Methods cluster_ics_steps ICS Workflow cluster_elispot_steps ELISpot Workflow cluster_luminex_steps Multiplex Assay Workflow cluster_output Data Output start Isolate/Culture MOG (89-113) Specific T-Cell Clones stim Stimulate with MOG (89-113) peptide (Include unstimulated and positive controls) start->stim ics Intracellular Cytokine Staining (ICS) stim->ics elispot ELISpot stim->elispot luminex Multiplex Cytokine Assay stim->luminex elispot_culture Cell Culture & Cytokine Capture stim->elispot_culture ics_surface Surface Marker Staining ics->ics_surface ics_fixperm Fixation & Permeabilization ics_surface->ics_fixperm ics_intra Intracellular Cytokine Staining ics_fixperm->ics_intra ics_flow Flow Cytometry Analysis ics_intra->ics_flow output_ics % Cytokine+ Cells ics_flow->output_ics elispot_plate Plate Coating & Blocking elispot_plate->elispot_culture elispot_detect Detection Antibody & Enzyme elispot_culture->elispot_detect elispot_develop Spot Development & Counting elispot_detect->elispot_develop output_elispot SFU / 10^6 Cells elispot_develop->output_elispot luminex_supernatant Collect Culture Supernatant luminex_beads Incubate with Antibody-Coupled Beads luminex_supernatant->luminex_beads luminex_detect Add Detection Antibody & Reporter luminex_beads->luminex_detect luminex_read Acquire Data on Luminex Instrument luminex_detect->luminex_read output_luminex Cytokine Conc. (pg/mL) luminex_read->output_luminex

Caption: Experimental workflow for validating MOG (89-113) specific T-cell clones.

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD4 CD4 CD4->Lck APC APC MHC MHC-II MHC->TCR Antigen Recognition MHC->CD4 MOG MOG (89-113) MOG->MHC ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ IP3->Ca AP1 AP-1 DAG->AP1 NFkB NF-κB DAG->NFkB NFAT NFAT Ca->NFAT Cytokine_Gene Cytokine Gene Transcription NFAT->Cytokine_Gene AP1->Cytokine_Gene NFkB->Cytokine_Gene

Caption: TCR signaling upon MOG (89-113) presentation.

Conclusion

The validation of MOG (89-113) specific T-cell clones through cytokine profiling is essential for advancing our understanding of autoimmune neuroinflammation. Intracellular Cytokine Staining, ELISpot, and Multiplex Cytokine Assays each provide valuable, yet distinct, information. ICS is unparalleled for its ability to link cytokine production with T-cell phenotype at a single-cell level. ELISpot offers supreme sensitivity for detecting rare antigen-specific cells, making it ideal for initial screening and frequency analysis. Multiplex assays provide a broad, quantitative overview of the secreted cytokine milieu, which is invaluable for understanding the overall inflammatory environment.

The selection of the most appropriate method should be guided by the specific experimental goals, available resources, and the level of detail required. For a comprehensive characterization of MOG (89-113) specific T-cell clones, a combination of these techniques may be the most powerful approach, leveraging the strengths of each to build a complete picture of the T-cell response.

References

Confirming the Specificity of Anti-MOG (89-113) Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an anti-Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) antibody is paramount for reliable experimental outcomes and the advancement of diagnostics and therapeutics for MOG antibody-associated disease (MOGAD). This guide provides an objective comparison of key methodologies used to validate the specificity of these critical reagents, supported by experimental data and detailed protocols.

Myelin Oligodendrocyte Glycoprotein (MOG) is a crucial protein found on the surface of oligodendrocytes and the outermost layer of the myelin sheath in the central nervous system. Antibodies targeting MOG are implicated in inflammatory demyelinating diseases, making the precise detection of these antibodies a key diagnostic and research goal. The 89-113 peptide region of MOG is a notable epitope. This guide will compare Cell-Based Assays (CBA), Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, Immunohistochemistry (IHC), and Surface Plasmon Resonance (SPR) for their efficacy in confirming anti-MOG (89-113) antibody specificity.

Comparative Analysis of Specificity Confirmation Methods

The choice of method for confirming antibody specificity depends on the specific research question, required sensitivity and specificity, and the nature of the antigen. For anti-MOG antibodies, assays that present the protein in its native, conformational state are considered the gold standard.

Method Principle Antigen State Throughput Quantitative Specificity Sensitivity
Live Cell-Based Assay (CBA) Antibody binds to full-length MOG expressed on the surface of live cells.Native, ConformationalModerateSemi-quantitative (titer) or Quantitative (Flow Cytometry)Very HighHigh
Fixed Cell-Based Assay (CBA) Antibody binds to full-length MOG expressed on fixed cells.Partially denaturedHighSemi-quantitative (titer)HighModerate to High
ELISA Antibody binds to MOG peptide or protein coated on a microplate.Denatured (peptide) or partially denatured (protein)HighQuantitativeLow to ModerateModerate
Western Blot Antibody detects MOG protein separated by size on a gel and transferred to a membrane.DenaturedLowSemi-quantitativeModerateLow to Moderate
Immunohistochemistry (IHC) Antibody detects MOG protein in its native tissue context.Native (with antigen retrieval)LowQualitative/Semi-quantitativeHighHigh
Surface Plasmon Resonance (SPR) Measures the binding kinetics of the antibody to immobilized MOG protein in real-time.Native (if properly immobilized)LowQuantitative (Kinetics)HighHigh

Experimental Data Summary

Recent studies consistently demonstrate the superior performance of live cell-based assays for the clinical diagnosis of MOGAD due to their high specificity for the native MOG protein.[1][2][3][4] A multicenter comparison of MOG-IgG cell-based assays highlighted that live-cell methodologies had superior positive predictive values compared to fixed-cell assays.[5] ELISA and Western blot, which often use denatured MOG, are generally not recommended for primary diagnosis due to a higher risk of false-positive results.

Assay Type Sensitivity (%) Specificity (%) Positive Predictive Value (%) Reference
Live CBA (Oxford)25.3100100
Live CBA (Mayo, FACS)23.199.695.5
Fixed CBA (Euroimmun)27.598.182.1
LCBA-IgG H+L89.193.3N/A
LCBA-IgG174.6100N/A
FCBA-IgG Fcγ87.297.0N/A

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and comparison.

Live Cell-Based Assay (CBA) Protocol

This protocol is adapted from methodologies described for the detection of anti-MOG antibodies using flow cytometry.

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK293) cells in a suitable medium.

    • Transiently transfect the HEK293 cells with a plasmid encoding the full-length human MOG protein. Co-transfection with a fluorescent reporter plasmid (e.g., GFP) can be used to identify transfected cells.

  • Sample Incubation:

    • Harvest the live, transfected cells.

    • Incubate the cells with patient serum or the anti-MOG (89-113) antibody at a starting dilution of 1:20 for 1 hour at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells to remove unbound primary antibody.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., anti-human IgG) for 30 minutes at 4°C in the dark.

  • Data Acquisition and Analysis:

    • Acquire data using a flow cytometer.

    • Analyze the data by gating on the transfected cell population (if a reporter was used) and measuring the fluorescence intensity of the secondary antibody. A significant shift in fluorescence compared to control cells indicates a positive result.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This is a general protocol for a sandwich ELISA to detect anti-MOG antibodies.

  • Coating:

    • Coat a 96-well microplate with the MOG (89-113) peptide or recombinant MOG protein overnight at 4°C.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation:

    • Add diluted samples (serum or purified antibody) to the wells and incubate for 1-2 hours at 37°C.

  • Detection Antibody Incubation:

    • Wash the wells and add a biotinylated detection antibody that recognizes the primary antibody. Incubate for 1 hour at 37°C.

  • Enzyme Conjugate Incubation:

    • Wash the wells and add streptavidin-HRP conjugate. Incubate for 30 minutes at 37°C.

  • Substrate Addition and Measurement:

    • Wash the wells and add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Western Blot Protocol

This protocol outlines the basic steps for detecting MOG protein using Western blotting.

  • Sample Preparation:

    • Prepare cell lysates from MOG-expressing cells or use purified MOG protein.

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Gel Electrophoresis:

    • Separate the protein samples by size on an SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the anti-MOG (89-113) antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system.

Immunohistochemistry (IHC) Protocol for Brain Tissue

This protocol is a general guideline for staining formalin-fixed, paraffin-embedded brain sections.

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking:

    • Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation:

    • Incubate the sections with the anti-MOG (89-113) antibody overnight at 4°C.

  • Secondary Antibody and Detection:

    • Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

    • Visualize the staining with a chromogen such as DAB.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin, dehydrate, and mount the slides.

Surface Plasmon Resonance (SPR) Protocol

This protocol provides a general workflow for analyzing antibody-antigen binding kinetics using SPR.

  • Ligand Immobilization:

    • Immobilize the MOG (89-113) peptide or recombinant MOG protein onto a sensor chip surface using amine coupling.

  • Analyte Injection:

    • Inject a series of concentrations of the anti-MOG (89-113) antibody over the sensor surface.

  • Data Collection:

    • Monitor the association and dissociation phases in real-time by measuring the change in the refractive index.

  • Regeneration:

    • Regenerate the sensor surface to remove the bound antibody.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and affinity (KD).

Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_cba Live Cell-Based Assay (CBA) cluster_elisa ELISA cluster_wb Western Blot cba1 Transfect HEK293 with full-length MOG cba2 Incubate live cells with primary antibody cba1->cba2 cba3 Incubate with fluorescent secondary antibody cba2->cba3 cba4 Analyze by Flow Cytometry cba3->cba4 elisa1 Coat plate with MOG (89-113) peptide elisa2 Block non-specific binding elisa1->elisa2 elisa3 Incubate with primary antibody elisa2->elisa3 elisa4 Add detection antibody and substrate elisa3->elisa4 elisa5 Measure absorbance elisa4->elisa5 wb1 Separate MOG protein by SDS-PAGE wb2 Transfer to membrane wb1->wb2 wb3 Block and incubate with primary antibody wb2->wb3 wb4 Incubate with secondary antibody and detect wb3->wb4

Caption: General workflows for CBA, ELISA, and Western Blot.

MOG Signaling Pathway

Antibody binding to MOG on oligodendrocytes can trigger intracellular signaling cascades. While the full pathway is still under investigation, evidence suggests the involvement of the MAPK/Akt pathways and calcium influx.

MOG_Signaling antiMOG Anti-MOG Antibody MOG MOG antiMOG->MOG Binding Ca_influx Calcium Influx MOG->Ca_influx MAPK_Akt MAPK/Akt Pathway Activation MOG->MAPK_Akt Stress_Response Cellular Stress Response MAPK_Akt->Stress_Response Cytoskeletal_Changes Cytoskeletal Instability MAPK_Akt->Cytoskeletal_Changes

Caption: Simplified MOG signaling cascade upon antibody binding.

Potential Cross-Reactivity

A critical aspect of specificity confirmation is assessing potential cross-reactivity with other proteins. Studies have shown that antibodies specific for the extracellular domain of MOG can cross-react with butyrophilin, a protein found in milk. This molecular mimicry suggests that exposure to dietary antigens could influence the autoimmune response to MOG. Therefore, when validating an anti-MOG (89-113) antibody, it is advisable to test for cross-reactivity against related proteins like butyrophilin.

Conclusion

Confirming the specificity of an anti-MOG (89-113) antibody is a multi-faceted process. For the highest degree of confidence, particularly for clinical applications, live cell-based assays are the recommended method. However, a combination of techniques, including ELISA for high-throughput screening, Western Blot for size verification, IHC for tissue localization, and SPR for kinetic analysis, provides a comprehensive validation of antibody specificity. Researchers should carefully consider the strengths and limitations of each method in the context of their specific experimental needs.

References

A Comparative Analysis of In Vitro and In Vivo Responses to Human MOG (89-113)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunological responses to the human Myelin Oligodendrocyte Glycoprotein (MOG) peptide 89-113 in both laboratory (in vitro) and living organism (in vivo) settings. Human MOG (89-113) is a crucial peptide fragment used in the study of autoimmune demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS). Understanding its effects in different experimental contexts is vital for the development of novel therapeutics.

Executive Summary

The human MOG (89-113) peptide is a well-established tool for inducing Experimental Autoimmune Encephalomyelitis (EAE) in animal models, providing an invaluable in vivo platform for studying MS pathogenesis. In parallel, in vitro assays are essential for dissecting the cellular and molecular mechanisms underlying the immune response to this autoantigen. This guide synthesizes experimental data to highlight the key similarities and differences between these two experimental paradigms, offering insights into their respective applications and limitations.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data typically observed in in vitro and in vivo experiments involving human MOG peptides. It is important to note that specific values can vary depending on the experimental setup, animal strain, and cell donor. The data presented for MOG (35-55) is often used as a reference due to its extensive characterization in EAE induction[1][2][3].

Table 1: In Vitro T-Cell Responses to MOG Peptides

ParameterAssay TypeCell TypeMOG Peptide ConcentrationTypical Response MetricReference
Cell Proliferation ³H-Thymidine incorporation / CFSE dilutionHuman PBMCs or CD4+ T-cells1-20 µg/mLStimulation Index (SI) > 2[4]
Cytokine Secretion (Th1) ELISA / ELISpot / Intracellular StainingHuman or Murine CD4+ T-cells10 µg/mLIFN-γ: 50-500 pg/mL[5]
Cytokine Secretion (Th2) ELISA / ELISpot / Intracellular StainingHuman or Murine CD4+ T-cells10 µg/mLIL-4: 20-200 pg/mL
Cytokine Secretion (Th17) ELISA / ELISpot / Intracellular StainingHuman or Murine CD4+ T-cells10 µg/mLIL-17A: 100-1000 pg/mL

Table 2: In Vivo Responses to MOG Peptides in EAE Models

ParameterAnimal ModelMOG Peptide & DoseAdjuvantClinical OutcomeReference
EAE Induction C57BL/6 miceMOG (35-55): 100-300 µ g/mouse Complete Freund's Adjuvant (CFA) + Pertussis Toxin (PTX)Ascending paralysis; Mean max score: 3.0-4.0
Disease Onset C57BL/6 miceMOG (35-55): 100-300 µ g/mouse CFA + PTX9-16 days post-immunization
CNS Infiltration C57BL/6 miceMOG (35-55): 100-300 µ g/mouse CFA + PTXInfiltration of CD4+ T-cells and macrophages
Antibody Production C57BL/6 miceRecombinant human MOGCFA + PTXPresence of anti-MOG IgG antibodies in serum

Experimental Protocols

In Vitro T-Cell Proliferation Assay

Objective: To measure the proliferation of T-lymphocytes in response to stimulation with human MOG (89-113).

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from human blood samples by Ficoll-Paque density gradient centrifugation. For more specific results, CD4+ T-cells can be further purified using magnetic-activated cell sorting (MACS).

  • Cell Culture: Cells are cultured in 96-well plates at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.

  • Stimulation: Human MOG (89-113) peptide is added to the wells at a final concentration of 1-20 µg/mL. A positive control (e.g., Phytohemagglutinin) and a negative control (medium only) are included.

  • Incubation: The plates are incubated for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • Measurement of Proliferation:

    • ³H-Thymidine Incorporation: 1 µCi of ³H-thymidine is added to each well for the final 18 hours of incubation. Cells are then harvested, and the incorporated radioactivity is measured using a scintillation counter.

    • CFSE Staining: Prior to culture, cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE). After incubation, the dilution of CFSE, which corresponds to cell division, is analyzed by flow cytometry.

  • Data Analysis: The results are often expressed as a Stimulation Index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures. An SI greater than 2 is typically considered a positive response.

In Vivo EAE Induction in C57BL/6 Mice

Objective: To induce a T-cell mediated autoimmune disease of the CNS that mimics aspects of multiple sclerosis.

Methodology:

  • Animals: Female C57BL/6 mice, 8-12 weeks old, are used.

  • Antigen Emulsion: An emulsion is prepared by mixing human MOG (89-113) peptide (typically 100-300 µg per mouse) with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Immunization: On day 0, each mouse is injected subcutaneously at two sites on the flank with a total of 0.2 mL of the MOG/CFA emulsion.

  • Pertussis Toxin Administration: On day 0 and day 2 post-immunization, each mouse receives an intraperitoneal injection of 200-300 ng of Pertussis Toxin (PTX) in phosphate-buffered saline (PBS). PTX serves to increase the permeability of the blood-brain barrier.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, starting from day 7 post-immunization. The disease severity is typically scored on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund state or death

  • Histological Analysis: At the end of the experiment, brain and spinal cord tissues are collected for histological analysis to assess inflammation and demyelination.

Visualizing the Pathways and Processes

T-Cell Receptor Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell APC_MHC MHC class II MOG_peptide MOG (89-113) CD4 CD4 APC_MHC->CD4 TCR T-Cell Receptor (TCR) MOG_peptide->TCR Antigen Recognition CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 ITAMs PLCg1 PLCγ1 ZAP70->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 NFkB NF-κB DAG->NFkB AP1 AP-1 DAG->AP1 NFAT NFAT IP3->NFAT Cytokines Cytokine Production (IFN-γ, IL-4, IL-17) NFkB->Cytokines Proliferation Cell Proliferation NFkB->Proliferation NFAT->Cytokines NFAT->Proliferation AP1->Cytokines AP1->Proliferation

Caption: T-Cell Receptor (TCR) signaling cascade initiated by MOG (89-113) presentation.

Experimental Workflow Comparison

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis ivt_start Isolate PBMCs/CD4+ T-cells ivt_stim Stimulate with MOG (89-113) ivt_start->ivt_stim ivt_prolif Measure Proliferation (³H-Thymidine / CFSE) ivt_stim->ivt_prolif ivt_cyto Measure Cytokine Secretion (ELISA / ELISpot) ivt_stim->ivt_cyto ivt_end Quantitative Cellular Response Data ivt_prolif->ivt_end ivt_cyto->ivt_end inv_start Immunize Mice with MOG (89-113) + Adjuvant inv_ptx Administer Pertussis Toxin inv_start->inv_ptx inv_score Daily Clinical Scoring of EAE inv_ptx->inv_score inv_histo Histological Analysis of CNS inv_score->inv_histo inv_end Disease Progression & Pathology Data inv_score->inv_end inv_histo->inv_end

Caption: Comparative workflow of in vitro and in vivo MOG (89-113) experiments.

References

A Researcher's Guide to Selecting Controls for Human MOG (89-113) T-Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating T-cell responses to the human Myelin Oligodendrocyte Glycoprotein (MOG) peptide (89-113), the selection of appropriate positive and negative controls is paramount for the generation of valid and interpretable data. This guide provides a comparative overview of commonly used controls, supported by experimental data and detailed protocols for key T-cell assays.

The MOG (89-113) peptide is a critical target of autoimmune T-cell responses in demyelinating diseases of the central nervous system, such as Multiple Sclerosis. In vitro T-cell assays are indispensable tools for studying these responses, and the inclusion of robust positive and negative controls ensures the reliability and accuracy of these experiments.

Understanding the Role of Controls

Positive controls are essential for verifying the functionality of the assay system and the viability of the cells. They are expected to induce a strong, measurable T-cell response. Conversely, negative controls are crucial for establishing a baseline and ensuring that the observed responses are specific to the antigen of interest and not due to non-specific activation or experimental artifacts.

Comparison of Positive Controls

A variety of stimuli can be used as positive controls in human T-cell assays. These can be broadly categorized as non-specific mitogens/polyclonal activators and antigen-specific controls.

Control AgentTypeMechanism of ActionTypical ConcentrationAdvantagesDisadvantages
Phytohemagglutinin (PHA) MitogenA lectin that binds to glycoproteins on the T-cell surface, cross-linking receptors and causing activation and proliferation.1-10 µg/mLInduces robust proliferation in both CD4+ and CD8+ T-cells.Can be toxic to cells at higher concentrations and over longer incubation periods.
PMA + Ionomycin Polyclonal ActivatorPMA activates Protein Kinase C and Ionomycin increases intracellular calcium, mimicking T-cell receptor signaling.PMA: 10-50 ng/mL, Ionomycin: 0.5-1 µg/mLPotent, rapid, and antigen-independent activation, leading to strong cytokine production.[1][2]Bypasses the T-cell receptor, so it does not control for antigen presentation. Can be highly toxic to cells.
Anti-CD3/CD28 Antibodies Polyclonal ActivatorAnti-CD3 mimics TCR stimulation, while anti-CD28 provides the co-stimulatory signal required for full T-cell activation.1-10 µg/mL (plate-bound or soluble)Provides a more physiological, TCR-mediated polyclonal activation signal.Can lead to activation-induced cell death with prolonged stimulation.
Staphylococcal Enterotoxin B (SEB) SuperantigenBinds to MHC class II molecules and specific Vβ chains of the T-cell receptor, activating a large proportion of T-cells.0.1-1 µg/mLPotent polyclonal activator that engages the TCR.The response is dependent on the Vβ repertoire of the donor's T-cells.
CEF Peptide Pool Antigen-SpecificA pool of well-characterized viral peptide epitopes from Cytomegalovirus, Epstein-Barr virus, and Influenza virus that are known to elicit strong T-cell responses in a large proportion of the population.[3]1-2 µg/mL/peptideControls for the entire antigen processing and presentation pathway for a peptide-specific response.[3]Response is dependent on the donor's HLA type and prior exposure to these viruses.
Tetanus Toxoid (TT) Antigen-SpecificA recall antigen to which most individuals have been exposed through vaccination, eliciting a memory T-cell response.1-10 µg/mLExcellent control for a memory CD4+ T-cell response.Response depends on the donor's vaccination history.

Comparison of Negative Controls

Negative controls are designed to establish the baseline response in the absence of specific stimulation.

ControlTypePurposeTypical ApplicationAdvantages
Media Alone Unstimulated ControlMeasures the baseline level of T-cell activation and cytokine secretion without any treatment.Included in all T-cell assays.Establishes the background noise of the assay.
Vehicle Control (e.g., DMSO) Solvent ControlControls for any effect of the solvent used to dissolve the MOG peptide or other reagents.Used when peptides or compounds are dissolved in a solvent like DMSO.Ensures that the observed response is not an artifact of the solvent.
Irrelevant Peptide Specificity ControlA peptide that is not expected to elicit a T-cell response in the donor, controlling for non-specific effects of peptide addition.[4]Used at the same concentration as the MOG (89-113) peptide.Confirms the antigen-specificity of the observed T-cell response.
Ovalbumin (OVA) peptide (323-339) Irrelevant Peptide ExampleA well-characterized peptide from chicken ovalbumin that does not typically stimulate human T-cells.Used at the same concentration as the MOG (89-113) peptide.Widely used and commercially available.

Experimental Protocols and Expected Data

Below are detailed protocols for common T-cell assays with expected quantitative outcomes for positive and negative controls.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to stimulation by tracking the dilution of the fluorescent dye CFSE.

Protocol:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from human blood using density gradient centrifugation.

  • Label PBMCs with 1-5 µM CFSE.

  • Plate 2 x 10^5 CFSE-labeled PBMCs per well in a 96-well round-bottom plate.

  • Add MOG (89-113) peptide (10 µg/mL), positive controls, and negative controls to the respective wells.

  • Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

  • Harvest cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

  • Acquire data on a flow cytometer and analyze the CFSE dilution in the T-cell populations.

Expected Quantitative Data:

ControlExpected Outcome (Stimulation Index - SI*)
PHA (5 µg/mL) SI > 10
Media Alone SI ≈ 1
Irrelevant Peptide (10 µg/mL) SI ≈ 1

*Stimulation Index (SI) is calculated as the percentage of proliferated cells in the stimulated sample divided by the percentage of proliferated cells in the unstimulated (media alone) control. An SI > 2 is often considered a positive response.

ELISpot Assay (IFN-γ)

The ELISpot assay quantifies the number of cytokine-secreting cells at a single-cell level.

Protocol:

  • Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight.

  • Wash and block the plate.

  • Add 2-3 x 10^5 PBMCs per well.

  • Add MOG (89-113) peptide (10 µg/mL), positive controls, and negative controls.

  • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

  • Add streptavidin-alkaline phosphatase and then the substrate to develop spots.

  • Count the spots using an ELISpot reader.

Expected Quantitative Data:

ControlExpected Outcome (Spot Forming Cells - SFCs / 10^6 PBMCs)
SEB (1 µg/mL) > 500 SFCs
Media Alone < 10 SFCs
Irrelevant Peptide (10 µg/mL) < 10 SFCs
Intracellular Cytokine Staining (ICS)

ICS allows for the multiparametric characterization of cytokine-producing T-cells by flow cytometry.

Protocol:

  • Stimulate 1 x 10^6 PBMCs per well with MOG (89-113) peptide (10 µg/mL), positive controls, and negative controls for 6 hours.

  • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-5 hours of incubation.

  • Harvest cells and stain for surface markers (e.g., CD3, CD4, CD8).

  • Fix and permeabilize the cells.

  • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-17).

  • Acquire data on a flow cytometer.

Expected Quantitative Data:

ControlExpected Outcome (% of cytokine-positive CD4+ T-cells)
PMA (50 ng/mL) + Ionomycin (1 µg/mL) > 20% IFN-γ+ cells
Media Alone < 0.1% IFN-γ+ cells
Irrelevant Peptide (10 µg/mL) < 0.1% IFN-γ+ cells

Visualizing Experimental Workflows

The following diagrams illustrate the general workflow of a human MOG (89-113) T-cell assay and the logical relationship of the controls.

T_Cell_Assay_Workflow cluster_preparation Cell Preparation cluster_stimulation T-Cell Stimulation cluster_analysis Assay Readout PBMC_Isolation Isolate PBMCs from Human Blood Cell_Counting Count and Assess Viability PBMC_Isolation->Cell_Counting Plating Plate PBMCs Cell_Counting->Plating Stimulation Add MOG (89-113) Peptide & Controls Plating->Stimulation Incubation Incubate (Time varies by assay) Stimulation->Incubation Proliferation Proliferation Assay (e.g., CFSE) Incubation->Proliferation ELISpot ELISpot Assay (e.g., IFN-γ) Incubation->ELISpot ICS Intracellular Cytokine Staining (ICS) Incubation->ICS Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis ELISpot->Data_Analysis ICS->Data_Analysis

Figure 1. General workflow for a human MOG (89-113) T-cell assay.

T_Cell_Controls_Logic cluster_experiment Experimental Conditions cluster_controls Controls cluster_interpretation Interpretation Test_Condition PBMCs + MOG (89-113) Peptide Positive_Control Positive Control (e.g., PHA, SEB) Expected: Strong Response Negative_Control Negative Control (e.g., Media Alone, Irrelevant Peptide) Expected: No/Baseline Response Specific_Response Specific MOG Response: Test Condition > Negative Control Test_Condition->Specific_Response Compared to Valid_Assay Valid Assay: Positive Control shows response, Negative Control shows no response. Positive_Control->Valid_Assay Validates Negative_Control->Valid_Assay Validates Negative_Control->Specific_Response Compared to Valid_Assay->Specific_Response Allows for

Figure 2. Logical relationship of controls in a T-cell assay.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling MOG (89-113), Human

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Myelin Oligodendrocyte Glycoprotein (MOG) (89-113), human, is paramount. This document provides crucial safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. Since the chemical, physical, and toxicological properties of many research-grade peptides have not been fully investigated, they should be handled with care.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling MOG (89-113). The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[1] Should comply with ANSI Z87.1 standards.[2]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly recommended for their chemical resistance. It is advisable to inspect gloves before use and remove and replace them immediately if contaminated.
Respiratory Protection Respirator/Dust MaskNecessary when working with the lyophilized powder, especially in larger quantities, to avoid inhalation of fine particles. A risk assessment should determine the specific type of respirator required.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of MOG (89-113).

Receiving and Storage of Lyophilized Peptide:

  • Upon receipt, store the lyophilized peptide at -20°C or colder in a tightly sealed container, away from bright light.

  • Peptides can be shipped at room temperature and remain stable for days to weeks, but long-term storage requires freezing temperatures.

  • Due to the hygroscopic nature of peptides, allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.

Reconstitution and Aliquoting:

  • Before opening, allow the vial of lyophilized MOG (89-113) to warm to room temperature in a desiccator. This minimizes condensation and moisture absorption.

  • Weigh the desired amount of peptide quickly in a clean, controlled environment.

  • There is no universal solvent for all peptides. For initial solubilization, sterile distilled water or a dilute (0.1%) acetic acid solution can be attempted. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary.

  • To dissolve, gently swirl or sonicate the vial. Avoid vigorous shaking.

  • It is highly recommended to create single-use aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles, which can lead to degradation.

  • Store peptide solutions frozen at -20°C or -80°C. The shelf-life of peptides in solution is limited.

G Experimental Workflow: Handling Lyophilized MOG (89-113) cluster_prep Preparation cluster_handling Handling Lyophilized Peptide cluster_storage Storage don_ppe Don Appropriate PPE prep_workspace Prepare Clean Workspace don_ppe->prep_workspace Ensure safety equilibrate Equilibrate Vial to Room Temp in Desiccator prep_workspace->equilibrate Proceed to handling weigh Quickly Weigh Peptide equilibrate->weigh Prevent moisture absorption reconstitute Reconstitute in Appropriate Solvent weigh->reconstitute Prepare for use aliquot Aliquot into Single-Use Vials reconstitute->aliquot Avoid degradation store Store Aliquots at -20°C or -80°C aliquot->store Long-term stability

Caption: Workflow for handling and preparing MOG (89-113) for experimental use.

Disposal Plan

All materials that have come into contact with MOG (89-113) should be treated as potentially hazardous waste.

Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Collect aqueous solutions containing the peptide in a designated chemical waste container.

Decontamination and Disposal: For liquid waste, chemical inactivation is a preferred method before disposal. This process denatures the peptide, rendering it biologically inactive.

Decontamination MethodReagent ConcentrationMinimum Contact TimeKey Considerations
Sodium Hypochlorite 0.5-1.0% final concentration20-60 minutesEffective for many peptides, but may be corrosive.
Strong Acid/Base 1 M HCl or 1 M NaOHMinimum 30 minutesHighly effective but requires a neutralization step to a pH between 5.5 and 9.0 before disposal.
Enzymatic Detergent Typically a 1% (m/v) solutionVaries by productGood for cleaning labware; may require subsequent disinfection.

After any chemical treatment, the final disposal of waste must comply with institutional and local environmental regulations. Always consult with your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and proper disposal of hazardous waste.

G Logical Relationship: MOG (89-113) Waste Disposal cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_treatment Treatment (Liquid Waste) cluster_disposal Final Disposal solid_waste Solid Waste (gloves, tips, vials) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (peptide solutions) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container ehs_pickup Arrange EHS Pickup solid_container->ehs_pickup decontamination Chemical Decontamination (e.g., bleach, NaOH) liquid_container->decontamination neutralization Neutralization (if required) decontamination->neutralization neutralization->ehs_pickup

Caption: Decision workflow for the proper disposal of MOG (89-113) waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.